molecular formula C12H14N2O6S B1521308 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid CAS No. 1396962-98-3

2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Katalognummer: B1521308
CAS-Nummer: 1396962-98-3
Molekulargewicht: 314.32 g/mol
InChI-Schlüssel: QVGGIKOTVXGKEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (CAS 1396962-98-3) is a sulfonamide derivative of interest in pharmaceutical research and organic synthesis. Its molecular structure incorporates key functional groups—including an acetyl group, a benzenesulfonamide core, and a carbamoylpropanoic acid side chain—that contribute to its versatility as a chemical intermediate . The acetyl group enhances the molecule's electrophilic properties, facilitating further chemical derivatization, while the carbamoyl moiety provides hydrogen-bonding capability, which is crucial for potential interactions in biological systems or material science applications . With a molecular formula of C12H14N2O6S and a molecular weight of 314.31 g/mol, this compound exhibits balanced polarity, ensuring moderate solubility in common organic solvents to aid in purification and handling . The sulfonamide scaffold is well-known in medicinal chemistry, often associated with the development of enzyme inhibitors and other bioactive molecules . As such, this compound serves as a valuable precursor for researchers exploring new pathways in drug discovery. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-[(4-acetylphenyl)sulfonylamino]-4-amino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S/c1-7(15)8-2-4-9(5-3-8)21(19,20)14-10(12(17)18)6-11(13)16/h2-5,10,14H,6H2,1H3,(H2,13,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGGIKOTVXGKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

what is the mechanism of action of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Core Mechanism of Action: 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Foreword for the Research Professional

This document provides a detailed mechanistic evaluation of the compound 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. As this molecule is not extensively characterized in public-domain literature under this specific nomenclature, this guide synthesizes data from structurally analogous compounds and foundational principles of medicinal chemistry. The analysis is grounded in the well-established roles of its core chemical moieties: the sulfonamide group, the amino acid-like scaffold, and the substituted aromatic ring. The primary hypothesis presented herein is that this compound functions as a metalloenzyme inhibitor, with a high probability of targeting Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs). This guide is structured to provide the practicing scientist with the foundational theory, actionable experimental protocols for validation, and a framework for future research.

Molecular Deconstruction and Mechanistic Hypothesis

The structure of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid strongly suggests a function as a competitive inhibitor of zinc-dependent metalloenzymes. This assertion is based on the established roles of its constituent chemical functionalities.

  • The Sulfonamide Moiety (-SO₂NH₂): This functional group is a cornerstone in medicinal chemistry, recognized as a highly effective Zinc-Binding Group (ZBG) . The nitrogen and one of the oxygen atoms of the sulfonamide can form a bidentate chelate with the Zn²⁺ ion located in the catalytic center of metalloenzymes, effectively displacing a water molecule essential for catalysis and thereby inhibiting the enzyme's function.[1][2]

  • The Amino Acid Scaffold (Asparagine Derivative): The core of the molecule, 2-sulfonamido-3-carbamoylpropanoic acid, is a derivative of the amino acid L-asparagine. This scaffold is not merely a linker; its stereochemistry and functional groups (the carboxylic acid and the carbamoyl group) are critical for orienting the molecule within the enzyme's active site. These groups can form crucial hydrogen bonds and electrostatic interactions with amino acid residues on the enzyme backbone, enhancing both binding affinity and selectivity.[2][3]

  • The 4-Acetylphenyl Group: This hydrophobic moiety is positioned to interact with specific sub-pockets within the enzyme's active site, most notably the S1' pocket in Matrix Metalloproteinases.[2][4] The precise nature of this substituent is a key determinant of inhibitor potency and selectivity across different enzyme isoforms. The acetyl group, with its ketone functionality, can serve as a hydrogen bond acceptor, further anchoring the inhibitor within the pocket.

Based on this analysis, a dual-target hypothesis is proposed: the compound likely exhibits inhibitory activity against both Matrix Metalloproteinases and Carbonic Anhydrases.

Primary Target Class I: Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM). Their dysregulation is a hallmark of numerous pathologies, including tumor invasion, arthritis, and cardiovascular diseases.[1] Sulfonamide-based molecules have been extensively developed as MMP inhibitors (MMPis).[2][5]

Proposed Binding Mechanism

The inhibition of MMPs by 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is predicated on a multi-point interaction model within the enzyme's active site cleft:

  • Zinc Chelation: The sulfonamide group acts as the primary anchor, coordinating directly with the catalytic Zn²⁺ ion.

  • Hydrogen Bonding: The amide and carboxylate groups of the amino acid backbone form hydrogen bonds with conserved residues in the enzyme, providing stability.

  • S1' Pocket Occupancy: The 4-acetylphenyl group extends into the deep, hydrophobic S1' specificity pocket of the MMP. This interaction is critical for affinity and is a primary driver of selectivity among different MMPs.[2][4] The proper fit of this group is essential for potent inhibition.

MMP_Binding_Mechanism cluster_MMP MMP Active Site MMP_Pocket S1' Pocket Catalytic Zn²⁺ H-Bonding Residues Inhibitor 4-Acetylphenyl Group Amino Acid Scaffold Sulfonamide ZBG Inhibitor:zbg->MMP_Pocket:zn Chelation Inhibitor:acetyl->MMP_Pocket:s1 Hydrophobic Interaction Inhibitor:scaffold->MMP_Pocket:h_bond Hydrogen Bonding

Caption: Hypothetical binding mode of the inhibitor within an MMP active site.

Primary Target Class II: Carbonic Anhydrases (CAs)

CAs are ubiquitous zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in a vast array of physiological processes, and specific isoforms, such as CA IX and XII, are overexpressed in various tumors and are linked to cancer progression. Unsubstituted sulfonamides are the archetypal inhibitors of CAs.[6][7]

Evidence from Structural Analogs

The compound 4-acetamidobenzenesulfonamide, which shares the acetylated sulfonamide core, is a known inhibitor of multiple human CA isoforms.[7] This strongly supports the hypothesis that 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid will also exhibit CA inhibitory activity.

IsoformInhibition Constant (Kᵢ)
hCA II246 nM
hCA IX135 nM
hCA XII49 nM
Caption: Inhibition data for the related compound 4-Acetamidobenzenesulfonamide against human (h) Carbonic Anhydrase isoforms.[7]

The potential for a single compound to inhibit both MMPs and CAs presents an attractive therapeutic strategy, particularly in oncology, where both enzyme families contribute to tumor growth and metastasis.[6]

Experimental Validation Framework

To validate the proposed mechanisms, a tiered experimental approach is necessary. The following protocols describe standard, robust assays for determining inhibitory activity against the hypothesized target classes.

Experimental Workflow

The logical flow of investigation begins with direct biochemical assays against isolated enzymes to determine potency (IC₅₀) and confirm the mechanism. This is followed by cell-based assays to assess efficacy in a more complex biological context.

Experimental_Workflow A Compound Synthesis & Purification B Primary Biochemical Screen: MMP Inhibition Assay (Fluorogenic Substrate) A->B C Primary Biochemical Screen: CA Inhibition Assay (Stopped-Flow CO₂ Hydration) A->C D Determine IC₅₀ Values & Selectivity Profile B->D C->D E Secondary Cell-Based Assay: Cancer Cell Invasion Assay (Boyden Chamber) D->E F Mechanism of Action Confirmed E->F

Caption: A streamlined workflow for validating the proposed mechanism of action.

Protocol 1: MMP-2 Fluorogenic Inhibition Assay
  • Principle: This assay measures the ability of the test compound to inhibit the cleavage of a fluorogenic MMP substrate. When the substrate is cleaved by active MMP-2, a fluorophore is released from a quencher, resulting in an increase in fluorescence.

  • Methodology:

    • Reagent Preparation:

      • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35.

      • Enzyme: Recombinant human MMP-2, activated with APMA (4-aminophenylmercuric acetate) as per manufacturer's instructions. Dilute to 2X final concentration (e.g., 2 nM) in Assay Buffer.

      • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (a common fluorogenic MMP substrate). Dilute to 2X final concentration (e.g., 10 µM) in Assay Buffer.

      • Test Compound: Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer.

    • Assay Procedure (96-well plate format):

      • Add 50 µL of 2X enzyme solution to each well.

      • Add 25 µL of test compound dilution or vehicle control (Assay Buffer with equivalent DMSO concentration) to the appropriate wells.

      • Incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding.

      • Initiate the reaction by adding 25 µL of 2X substrate solution to all wells.

      • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

      • Monitor fluorescence kinetics (e.g., Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 30-60 minutes.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence vs. time plot.

      • Normalize the data: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100.

      • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Carbonic Anhydrase II Stopped-Flow Assay
  • Principle: This is the gold-standard method for measuring CA activity. It directly measures the enzyme-catalyzed hydration of CO₂ by monitoring the accompanying pH change with a colorimetric indicator.

  • Methodology:

    • Reagent Preparation:

      • Buffer: 20 mM HEPES or TRIS, pH 7.5, containing 0.1 mM of a pH indicator (e.g., 4-nitrophenol).

      • Enzyme: Purified human Carbonic Anhydrase II (hCA II). Dilute to a final concentration of ~10 µM in buffer.

      • Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water for 30 minutes).

      • Test Compound: Prepare a serial dilution series in buffer.

    • Assay Procedure (using a stopped-flow spectrophotometer):

      • Equilibrate two drive syringes, one with the enzyme/inhibitor solution and the other with the CO₂-saturated water, to 25°C.

      • Rapidly mix the contents of the two syringes. The reaction starts upon mixing.

      • Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 400 nm for 4-nitrophenol) over time (milliseconds). The rate of absorbance change reflects the rate of proton production.

      • The uncatalyzed rate is measured by mixing the CO₂ solution with buffer alone (no enzyme).

    • Data Analysis:

      • Calculate the initial rate of the catalyzed (k_cat) and uncatalyzed (k_uncat) reactions.

      • The activity of the enzyme is proportional to (k_cat - k_uncat).

      • Calculate % Inhibition at each inhibitor concentration.

      • Plot % Inhibition versus log[Inhibitor Concentration] to determine the IC₅₀ value. The inhibition constant (Kᵢ) can be derived using the Cheng-Prusoff equation.

Conclusion and Future Directions

The molecular architecture of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid provides a compelling, rational basis for its function as a dual inhibitor of Matrix Metalloproteinases and Carbonic Anhydrases. Its sulfonamide group serves as a potent zinc-binding warhead, while its amino acid-derived body and substituted aromatic ring are poised to make specific, affinity-driving interactions within the active sites of these enzyme families.

While this guide establishes a strong theoretical and experimental framework, further studies are essential for definitive characterization. Key future directions include:

  • Enzyme Selectivity Profiling: Screening the compound against a broad panel of MMP and CA isoforms to determine its selectivity profile.

  • X-ray Crystallography: Co-crystallizing the inhibitor with its target enzymes to obtain definitive, high-resolution structural evidence of the binding mode.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of cancer or inflammatory disease.

The insights provided herein should serve as a valuable resource for researchers dedicated to the development of novel metalloenzyme inhibitors.

References

Sources

Unraveling the Enigma of CAS 1396962-98-3: A Case of Undisclosed Identity

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive search for the chemical entity designated by the Chemical Abstracts Service (CAS) number 1396962-98-3 has yielded no publicly available information regarding its chemical structure or physicochemical properties. This absence of data across scientific databases and commercial supplier catalogs suggests that the compound is not a commercially available reagent and has not been disclosed in public research, such as patents or scholarly articles.

For researchers, scientists, and drug development professionals, the CAS number serves as a unique and unambiguous identifier for a specific chemical substance. The inability to retrieve any information for CAS 1396962-98-3 indicates that this particular identifier may be associated with a proprietary compound under development, a substance that has only recently been synthesized and not yet publicly disclosed, or potentially an error in the CAS number itself.

In the typical workflow of chemical research and drug development, the chemical structure is the foundational piece of information from which all other properties are derived. Without this, it is impossible to predict or analyze its physicochemical characteristics, such as molecular weight, solubility, lipophilicity (LogP), and pKa. These properties are critical in assessing a compound's potential as a drug candidate, as they influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Furthermore, the lack of a known structure precludes any discussion of its synthesis, potential mechanism of action, or its role in any signaling pathways. The experimental protocols and in-depth technical analysis requested cannot be provided without this fundamental starting point.

Given the circumstances, it is recommended that the user verify the CAS number for any potential typographical errors. If the number is confirmed to be correct, the substance is likely part of a confidential research program, and information will only become available upon public disclosure by the originating entity.

For the purpose of illustrating the type of in-depth analysis that would be conducted had the information been available, a hypothetical workflow is presented below. This workflow outlines the logical progression from a known chemical structure to a comprehensive technical guide for a drug development professional.

Hypothetical Investigative Workflow for a Novel Chemical Entity

This diagram illustrates the typical progression of research and analysis that would be undertaken for a known chemical compound.

pharmacokinetic profiling of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: De-risking Drug Candidates Through Early-Stage In Vitro Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic (PK) properties, such as poor bioavailability or unforeseen drug-drug interactions (DDIs).[1] In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are fundamental tools for mitigating these risks long before a candidate compound enters in vivo testing.[2][3] By simulating physiological processes in a controlled laboratory setting, these assays provide critical data on a compound's potential behavior in the human body, guiding lead optimization and identifying liabilities at the earliest stages.[1][4]

This guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of a novel sulfonamide-based compound, 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid . We will move beyond simple procedural descriptions to explore the causal reasoning behind each experimental choice, grounded in the specific chemical architecture of the molecule. The protocols detailed herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and align with regulatory expectations.[5][6]

Molecular Structure of the Target Compound:

  • Compound Name: 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

  • Molecular Formula: C₁₂H₁₄N₂O₆S[7]

  • Molecular Weight: 314.31 g/mol [7]

  • Key Functional Groups:

    • Sulfonamide: A core functional group known to influence metabolic pathways and plasma protein binding.[8]

    • Carboxylic Acid: An acidic moiety that will be ionized at physiological pH, impacting solubility, permeability, and interactions with transporters.

    • Carboxamide (Amide): A polar group contributing to the molecule's hydrogen bonding potential.

    • Acetylphenyl Group: A relatively lipophilic aromatic moiety that influences overall physicochemical properties.

Based on this structure, we can hypothesize a profile characterized by moderate lipophilicity, potential for metabolism via cytochrome P450 (CYP) enzymes, and significant binding to plasma proteins. The following in vitro assays are selected to systematically investigate these properties.

Metabolic Stability Assessment

Rationale and Strategic Importance

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability.[9] Rapid metabolism by hepatic enzymes can lead to low systemic exposure and the formation of potentially active or toxic metabolites. For a sulfonamide-containing compound, metabolism often occurs via oxidation reactions mediated by Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily.[10] Therefore, assessing the compound's stability in the presence of liver-derived enzyme systems is a critical first step.

We will employ two primary systems:

  • Human Liver Microsomes (HLM): These are subcellular fractions containing a high concentration of Phase I enzymes (e.g., CYPs, FMOs) and are ideal for assessing oxidative metabolism.[9]

  • Cryopreserved Human Hepatocytes: These are whole liver cells that contain both Phase I and Phase II (conjugative) enzymes (e.g., UGTs, SULTs), offering a more complete picture of hepatic clearance.[9][11]

Experimental Workflow: Metabolic Stability

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound Stock (10 mM in DMSO) Incubate Incubate Mixture (e.g., 0, 5, 15, 30, 60 min) Compound->Incubate HLM Human Liver Microsomes (or Hepatocytes) HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Quench Quench Reaction (Ice-cold Acetonitrile) Incubate->Quench At each time point Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calc Calculate % Remaining, t½, and Clint Analyze->Calc

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol: Liver Microsomal Stability
  • Preparation of Reagents:

    • Prepare a 1 µM working solution of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid in potassium phosphate buffer (pH 7.4).

    • Thaw human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[12]

    • Prepare the NADPH regenerating system as per the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and the test compound working solution for 10 minutes at 37°C.[12]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM suspension.

    • Immediately add the pre-warmed test compound solution to the reaction mixture. The final organic solvent concentration should be ≤0.2% for DMSO.[12]

    • Incubate the reaction plate in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard.[12]

  • Sample Processing and Analysis:

    • Seal and centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:[11]

      • t½ (min) = 0.693 / k

      • Clint (µL/min/mg protein) = (k / protein concentration)

Data Presentation: Metabolic Stability
SystemTime (min)% Parent RemainingIn Vitro t½ (min)Intrinsic Clearance (Clint)
Human Liver Microsomes0100\multirow{6}{}{35}\multirow{6}{}{39.6 µL/min/mg}
590
1568
3045
4528
6018
Human Hepatocytes0100\multirow{6}{}{28}\multirow{6}{}{49.5 µL/min/10⁶ cells}
1570
3048
6022
9010
1204
Data shown are hypothetical and for illustrative purposes.

Plasma Protein Binding (PPB)

Rationale and Strategic Importance

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical pharmacokinetic parameter.[13] According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[13] High plasma protein binding can affect drug distribution and clearance, potentially leading to a longer half-life. The sulfonamide moiety is known to contribute to high protein binding.

The Rapid Equilibrium Dialysis (RED) method is the gold standard for PPB assessment, as it minimizes non-specific binding and provides a direct measure of the unbound fraction (fu).[14][15]

Experimental Workflow: Plasma Protein Binding (RED)

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound Spiked into Plasma Load Load Plasma into Sample Chamber Compound->Load Buffer Dialysis Buffer (PBS, pH 7.4) Load_Buffer Load Buffer into Buffer Chamber Buffer->Load_Buffer RED_Device RED Device Insert (8K MWCO Membrane) RED_Device->Load RED_Device->Load_Buffer Incubate Incubate with Shaking (4-6 hours to reach equilibrium) Load->Incubate Load_Buffer->Incubate Sample_Plasma Sample Plasma Chamber Incubate->Sample_Plasma Sample_Buffer Sample Buffer Chamber Incubate->Sample_Buffer Analyze Analyze Both Samples by LC-MS/MS Sample_Plasma->Analyze Sample_Buffer->Analyze Calc Calculate % Bound and Fraction Unbound (fu) Analyze->Calc

Caption: Workflow for the Plasma Protein Binding (PPB) assay using RED.

Detailed Protocol: Rapid Equilibrium Dialysis
  • Preparation:

    • Spike the test compound into human plasma (and plasma from other species of interest, e.g., rat, dog) to a final concentration of 1-5 µM.[13]

    • Prepare a sufficient volume of phosphate-buffered saline (PBS, pH 7.4).

  • Assay Setup:

    • Place the RED device inserts into the wells of a compatible 96-well plate.

    • Add the compound-spiked plasma (e.g., 200 µL) to the sample chamber (red-ringed) of each insert.

    • Add PBS (e.g., 350 µL) to the corresponding buffer chamber of each insert.[15]

    • Include control compounds with known low and high binding (e.g., Atenolol and Warfarin) for system validation.[13]

  • Equilibrium Incubation:

    • Seal the plate securely to prevent evaporation.

    • Incubate at 37°C on an orbital shaker for 4 to 6 hours to allow the system to reach equilibrium.[15]

  • Sampling and Analysis:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

    • Combine the buffer aliquot with an equal volume of blank plasma. Combine the plasma aliquot with an equal volume of PBS. This ensures the matrices are matched for analysis.

    • Precipitate proteins from both samples using ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatants by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) and percent bound using the following formulas:

      • Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

      • Percent Bound = (1 - fu) * 100

    • The ICH M12 guideline provides flexibility for using experimentally measured fu values below 0.01 if the assay's accuracy and precision are demonstrated.[16]

Data Presentation: Plasma Protein Binding
Species% BoundFraction Unbound (fu)% Recovery
Human98.50.01595
Rat97.20.02892
Dog99.10.00996
Mouse96.50.03594
Data shown are hypothetical and for illustrative purposes.

Intestinal Permeability Assessment

Rationale and Strategic Importance

For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic efficacy.[17] The Caco-2 cell permeability assay is the most widely used and regulatory-accepted in vitro model for predicting human intestinal absorption.[18][19] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (e.g., P-glycoprotein, P-gp).[20]

This assay provides two key parameters:

  • Apparent Permeability (Papp): A measure of the rate of transport across the cell monolayer.

  • Efflux Ratio (ER): A comparison of transport in the basolateral-to-apical (B-A) versus apical-to-basolateral (A-B) directions. An ER > 2 suggests the compound is a substrate for active efflux transporters.[20]

Experimental Workflow: Caco-2 Permeability

G cluster_prep Preparation cluster_transport Transport Assay (37°C, 2h) cluster_ab A -> B Transport cluster_ba B -> A Transport cluster_analysis Analysis Caco2 Differentiated Caco-2 Monolayer on Transwell Insert TEER Verify Monolayer Integrity (TEER Measurement) Caco2->TEER Dose_A Add Compound to Apical (A) Side TEER->Dose_A Dose_B Add Compound to Basolateral (B) Side TEER->Dose_B Buffer Transport Buffer (HBSS, pH 7.4) Buffer->Dose_A Buffer->Dose_B Compound Test Compound Dosing Solution (10 µM) Compound->Dose_A Compound->Dose_B Sample_B Sample from Basolateral (B) Side Dose_A->Sample_B Analyze Quantify Compound by LC-MS/MS Sample_B->Analyze Sample_A Sample from Apical (A) Side Dose_B->Sample_A Sample_A->Analyze Calc Calculate Papp (A->B, B->A) and Efflux Ratio Analyze->Calc

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Protocol: Caco-2 Permeability Assay
  • Cell Culture and Monolayer Integrity:

    • Culture Caco-2 cells on semi-permeable Transwell inserts for 21 days to allow for full differentiation and monolayer formation.

    • Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer (typically ≥ 200 Ω·cm²).[21]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • For A-to-B transport: Add the test compound dosing solution (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[19]

    • For B-to-A transport: Add the test compound dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[20]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation period, take samples from the donor and receiver compartments.

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B-A) / Papp (A-B)

Data Presentation: Permeability and Efflux
ParameterValueClassification
Papp (A→B) (10⁻⁶ cm/s)0.8Low to Moderate Permeability
Papp (B→A) (10⁻⁶ cm/s)2.5-
Efflux Ratio (ER) 3.1 Potential Efflux Substrate
Data shown are hypothetical and for illustrative purposes. An ER > 2 suggests the compound is actively transported by efflux pumps like P-gp.

Cytochrome P450 (CYP) Inhibition Assay

Rationale and Strategic Importance

Inhibition of CYP enzymes is a primary cause of clinically significant drug-drug interactions (DDIs).[22] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to elevated plasma levels of the second drug, increasing the risk of toxicity.[23] Regulatory agencies like the FDA require in vitro evaluation of a compound's potential to inhibit major CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[5][23]

This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity (IC₅₀).

Experimental Workflow: CYP Inhibition```dot
Detailed Protocol: IC₅₀ Determination
  • Preparation:

    • Prepare a series of dilutions of the test compound in buffer (e.g., 8 concentrations, 3-fold serial dilution starting at 100 µM). [23] * In a 96-well plate, combine recombinant human CYP enzymes, a CYP-isoform-specific probe substrate (at a concentration near its Km), and phosphate buffer.

  • Incubation:

    • Add the test compound dilutions to the plate and pre-incubate for 10 minutes at 37°C to allow for binding.

    • Initiate the reaction by adding an NADPH regenerating system.

    • Incubate at 37°C for a predetermined time that ensures linear metabolite formation.

  • Termination and Analysis:

    • Stop the reaction by adding ice-cold acetonitrile.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant for the amount of probe-specific metabolite formed using LC-MS/MS or a fluorometric plate reader.

[24]4. Data Analysis:

  • Calculate the percent inhibition at each concentration relative to a vehicle control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).
  • Plot the percent inhibition versus the logarithm of the test compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: CYP Inhibition Profile
CYP IsoformProbe SubstrateIC₅₀ (µM)Risk Classification
CYP1A2Phenacetin> 50Low
CYP2C9Diclofenac15.2Low-Moderate
CYP2C19S-Mephenytoin> 50Low
CYP2D6Dextromethorphan> 50Low
CYP3A4Midazolam8.9Moderate
Data shown are hypothetical and for illustrative purposes. IC₅₀ values < 10 µM often warrant further investigation for potential clinical DDIs.

Integrated Summary and Forward Look

Synthesizing the results from this in vitro panel provides a foundational pharmacokinetic profile for 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. The hypothetical data suggest a compound with:

  • Moderate to high metabolic clearance , primarily driven by hepatic enzymes.

  • High plasma protein binding , which may prolong its half-life but reduce the free fraction available for pharmacological activity.

  • Low to moderate passive permeability with a clear indication of being a substrate for intestinal efflux transporters, which could limit its oral bioavailability.

  • A moderate potential to inhibit CYP3A4 and a low-moderate potential to inhibit CYP2C9 , flagging a need for careful consideration of co-administered drugs metabolized by these pathways.

This integrated profile allows for a data-driven decision on the compound's future. The identified liabilities—namely, metabolic instability and active efflux—provide clear objectives for medicinal chemistry efforts to optimize the molecular structure. Furthermore, the CYP inhibition data are essential for designing safe and informative first-in-human clinical trials.

References

  • In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]

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  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450. (2023). Environmental Science & Technology. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The target molecule, 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, represents a sophisticated chemical scaffold, integrating a biologically relevant amino acid, L-asparagine, with a substituted aromatic sulfonyl moiety. Such structures are of significant interest to researchers in drug development due to their potential to interact with biological targets through a combination of hydrogen bonding, ionic interactions, and hydrophobic interactions. Amino acids provide a chiral, biocompatible platform for creating diverse and tailored sulfonamide structures.[3]

This guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway to 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. We will dissect the synthesis into two primary stages: the preparation of the key electrophile, 4-acetylbenzenesulfonyl chloride, and its subsequent coupling with L-asparagine. The causality behind experimental choices, the underlying reaction mechanisms, and detailed, actionable protocols are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis & Strategic Approach

A retrosynthetic analysis of the target molecule reveals a clear and logical disconnection at the sulfonamide (S-N) bond. This bond is classically formed via the reaction of a sulfonyl chloride with an amine.[1][4][5] This leads to two key precursors:

  • L-Asparagine : A readily available, chiral amino acid that serves as the nucleophilic component.

  • 4-Acetylbenzenesulfonyl Chloride : A functionalized aryl sulfonyl chloride that acts as the electrophilic component.

While L-asparagine is commercially available, 4-acetylbenzenesulfonyl chloride is not as common and is best prepared from a suitable precursor. The most logical starting material for this is 4-aminoacetophenone (or 4-acetylaniline), which can be converted to the corresponding diazonium salt and subsequently to the sulfonyl chloride via a Sandmeyer-type reaction.[6][7] This overall strategy is outlined below.

Overall Synthesis Workflow

The synthesis is a two-stage process beginning with the conversion of a common starting material to a key intermediate, followed by the final coupling reaction.

G cluster_0 Stage 1 Details cluster_1 Stage 2 Details A Stage 1: Preparation of Electrophile B Stage 2: Sulfonamide Coupling Start 4-Aminoacetophenone Diazonium 4-Acetylbenzenediazonium Chloride Start->Diazonium Diazotization (NaNO₂, HCl, 0-5 °C) SulfonylChloride 4-Acetylbenzenesulfonyl Chloride Diazonium->SulfonylChloride Sandmeyer-Type Reaction (SO₂, CuCl₂, Acetic Acid) Asparagine L-Asparagine Target Target Molecule Asparagine->Target SulfonylChloride_ref 4-Acetylbenzenesulfonyl Chloride SulfonylChloride_ref->Target Schotten-Baumann Reaction (aq. Base, 0 °C to RT)

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 4-Acetylbenzenesulfonyl Chloride

The preparation of the aryl sulfonyl chloride intermediate is achieved via a classic Sandmeyer-type reaction, which involves the transformation of an aromatic amine into a diazonium salt, followed by its reaction with sulfur dioxide in the presence of a copper catalyst.[6][7]

Step 1.1: Diazotization of 4-Aminoacetophenone

The first step is the conversion of the primary aromatic amine of 4-aminoacetophenone into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[8]

Causality: This reaction must be performed at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose violently at higher temperatures, leading to the evolution of nitrogen gas and the formation of undesired byproducts. The strong acid is crucial for generating the active nitrosating agent, the nitrosonium ion (NO⁺).

Step 1.2: Sandmeyer-Type Reaction to form Sulfonyl Chloride

The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (like glacial acetic acid) containing a copper(I) or copper(II) chloride catalyst.[6] This results in the displacement of the diazonium group and the introduction of the sulfonyl chloride moiety.

Causality: The copper salt is essential for catalyzing the reaction, which proceeds through a radical mechanism.[7] The copper(I) species initiates a single-electron transfer (SET) to the diazonium ion, leading to the formation of an aryl radical and the loss of dinitrogen gas. This aryl radical then reacts with sulfur dioxide.

Experimental Protocol: Stage 1
Reagent/ParameterQuantity/ValuePurpose
4-Aminoacetophenone13.5 g (0.1 mol)Starting Material
Concentrated HCl30 mLAcid for Diazotization
Sodium Nitrite (NaNO₂)7.6 g (0.11 mol)Nitrous Acid Precursor
Glacial Acetic Acid100 mLSolvent for SO₂
Sulfur Dioxide (SO₂)~12.8 g (0.2 mol)Reagent
Copper(II) Chloride (CuCl₂)2.7 g (0.02 mol)Catalyst
Temperature0-5 °CMaintain Diazonium Salt Stability

Methodology:

  • In a 500 mL flask, suspend 4-aminoacetophenone in a mixture of concentrated HCl and 50 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite in 20 mL of water and add it dropwise to the amine suspension, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full diazotization.

  • In a separate 1 L flask, dissolve copper(II) chloride in 100 mL of glacial acetic acid and saturate the solution with sulfur dioxide gas by bubbling it through the mixture at 0 °C.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture with vigorous stirring. A precipitate may form, and nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Pour the reaction mixture into 500 mL of ice water. The solid 4-acetylbenzenesulfonyl chloride will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture.

Stage 2: Coupling of 4-Acetylbenzenesulfonyl Chloride with L-Asparagine

The final step is the formation of the sulfonamide bond. This is achieved through a nucleophilic substitution reaction between the amino group of L-asparagine and the sulfonyl chloride. The Schotten-Baumann reaction conditions are ideal for this transformation, utilizing a biphasic system with an aqueous base to neutralize the HCl byproduct and drive the reaction to completion.[9][10]

Causality: L-asparagine contains two nucleophilic groups (the α-amino group and the side-chain amide) and two acidic protons (from the carboxylic acid and the protonated amine). The α-amino group is significantly more nucleophilic than the side-chain amide. The reaction is performed under basic conditions (pH 8-10) to deprotonate the ammonium group of the amino acid, freeing the lone pair of the nitrogen to act as a nucleophile. The base also neutralizes the HCl generated during the reaction, preventing the protonation of unreacted amine.[1]

Reaction Mechanism: Sulfonamide Bond Formation

The mechanism is a nucleophilic attack of the deprotonated α-amino group of L-asparagine on the electrophilic sulfur atom of the sulfonyl chloride. This proceeds via a tetrahedral intermediate which then collapses, eliminating the chloride ion as a leaving group.

Caption: Mechanism for sulfonamide bond formation.

Experimental Protocol: Stage 2
Reagent/ParameterQuantity/ValuePurpose
L-Asparagine13.2 g (0.1 mol)Nucleophile
Sodium Hydroxide (NaOH)8.0 g (0.2 mol)Base
4-Acetylbenzenesulfonyl Chloride21.9 g (0.1 mol)Electrophile
SolventWater / 1,4-Dioxane (1:1)Biphasic System
Temperature0 °C to Room TempControl Reaction Rate

Methodology:

  • Dissolve L-asparagine and sodium hydroxide in 100 mL of water in a 500 mL flask and cool to 0 °C in an ice bath.

  • Dissolve 4-acetylbenzenesulfonyl chloride in 100 mL of 1,4-dioxane.

  • Add the sulfonyl chloride solution dropwise to the stirring aqueous solution of L-asparagine over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, cool the mixture and acidify to pH 2-3 with cold 2M HCl. The target product will precipitate out of the solution.

  • Collect the white solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid.

Characterization of Final Product

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the acetylphenyl ring, the α-proton of the asparagine backbone, the β-protons adjacent to the side-chain amide, the protons of the side-chain amide (NH₂), the sulfonamide proton (SO₂NH), and the methyl protons of the acetyl group.[11][12]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbons (ketone, carboxylic acid, and amide), the aromatic carbons, and the aliphatic carbons of the asparagine backbone.[11][12]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands should be observable for the N-H stretch (amide and sulfonamide), C=O stretch (ketone, acid, amide), S=O asymmetric and symmetric stretches (sulfonyl group), and aromatic C-H and C=C stretches.[11]

  • HRMS (High-Resolution Mass Spectrometry): Will provide the exact mass of the molecule, confirming its elemental composition.[11][13]

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.[1]

Conclusion

This guide has detailed a logical and robust two-stage synthesis for 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. By leveraging well-established and reliable chemical transformations—diazotization followed by a Sandmeyer-type reaction and a subsequent Schotten-Baumann coupling—this pathway provides a clear and reproducible method for accessing this complex molecule. The provided protocols, mechanistic insights, and rationale for experimental choices offer researchers a solid foundation for the synthesis and future exploration of this and related sulfonamide-amino acid conjugates in the field of drug discovery and development.

References

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  • Moura, J. C. V., et al. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Advances. [Link]

  • Ibrahim, M. A., et al. (2023). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Molecules. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • White, T. D., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development. [Link]

  • PrepChem. (2023). Synthesis of 4-Acetamidobenzenesulfonyl chloride. [Link]

  • Baxendale Group. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. [Link]

  • Kumar, C. S. C., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. [Link]

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  • Lubkowski, J., et al. (2024). Stereochemical aspects of the nucleophilic attack in different classes of L-asparaginases. IUCrJ. [Link]

  • Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction. Why is aniline not used for this step? [Link]

  • Mahmood, A., et al. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Britton, R., et al. (2007). Synthesis of sulfonamide-conjugated glycosyl-amino acid building blocks. Carbohydrate Research. [Link]

  • Chay, D. Z., et al. (1983). Potential inhibitors of L-asparagine biosynthesis. 4. Substituted sulfonamide and sulfonylhydrazide analogues of L-asparagine. Journal of Medicinal Chemistry. [Link]

  • Chay, D. Z., et al. (1982). Potential antitumor agents via inhibitors of L-asparagine synthetase: substituted sulfonamides and sulfonyl hydrazides related to glutamine. Journal of Pharmaceutical Sciences. [Link]

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In Vitro Toxicology & Safety Profile of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid: A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive strategy for characterizing the in vitro toxicity and safety profile of the novel chemical entity 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, hereafter referred to as "Compound X." As a sulfonamide derivative, Compound X belongs to a class of molecules with diverse biological activities, necessitating a thorough preclinical safety assessment. This document provides a structured framework for researchers, scientists, and drug development professionals, detailing validated experimental protocols for evaluating cytotoxicity, genotoxicity, and key mechanisms of cellular damage. By explaining the causality behind experimental choices and presenting data interpretation strategies, this guide serves as a roadmap for generating a robust and reliable in vitro safety profile for Compound X or other novel chemical entities.

Introduction: The Need for In Vitro Toxicological Assessment

The development of new therapeutic agents or industrial chemicals requires a rigorous evaluation of their potential toxicity. Early-stage in vitro toxicology screening is a critical step to identify potential hazards, de-risk candidates, and guide further development.[1] The subject of this guide, 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (Compound X), is an amino acid-derived sulfonamide.[2] While related structures have been investigated for various biological activities, the safety profile of this specific molecule is uncharacterized.

In vitro cell-based assays offer a powerful, high-throughput, and ethically considerate alternative to extensive animal testing in the initial phases of safety assessment. These models allow for the controlled investigation of a compound's effects on fundamental cellular processes. A tiered approach, starting with general cytotoxicity and progressing to more specific mechanistic and genotoxicity assays, provides a comprehensive picture of a compound's potential for inducing cellular harm.[3] This guide will detail the core assays required to build such a profile for Compound X.

Tier 1: Primary Cytotoxicity Assessment

The first step in evaluating a novel compound is to determine the concentrations at which it causes overt cell death. This is typically achieved by measuring key indicators of cell health: metabolic activity and membrane integrity. A common choice for initial screening is a well-characterized human cell line, such as the HepG2 hepatocarcinoma line, as the liver is a primary site of drug metabolism and toxicity.[4][5]

Cell Viability via Metabolic Competence: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases in living cells.[6] This activity is considered a proxy for the number of viable, metabolically active cells.[6]

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells in 96-well Plate p2 Allow Attachment (24 hours) p1->p2 p3 Prepare Serial Dilutions of Compound X p2->p3 e1 Treat Cells with Compound X (24-72h) p3->e1 e2 Add MTT Reagent (Incubate 4h) e1->e2 e3 Add Solubilization Solution (e.g., DMSO) e2->e3 a1 Read Absorbance (570 nm) e3->a1 a2 Calculate % Viability vs. Vehicle Control a1->a2 a3 Determine IC50 Value a2->a3

Caption: Workflow for MTT-based cytotoxicity assessment.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate HepG2 cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare a 2X stock of Compound X's highest desired concentration in culture medium. Perform serial dilutions to create a range of concentrations. Remove the old medium from the cells and add 100 µL of the appropriate Compound X dilution or vehicle control (e.g., 0.1% DMSO) to each well.[7]

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical Data Presentation

Concentration (µM)% Cell Viability (24h)
0 (Vehicle)100 ± 5.2
198 ± 4.8
1091 ± 6.1
5075 ± 5.5
10052 ± 4.9
25021 ± 3.8
5005 ± 2.1
Table 1: Hypothetical viability of HepG2 cells treated with Compound X for 24 hours, as measured by the MTT assay. The calculated IC₅₀ value from this data would be approximately 100 µM.
Cell Membrane Integrity: Lactate Dehydrogenase (LDH) Release Assay

To complement the metabolic data, an LDH assay measures the release of the cytosolic enzyme Lactate Dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis.[6][8]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to run this assay in parallel on a separate plate.

  • Controls: Include "no-cell" (medium only), "vehicle" (untreated cells), and "maximum LDH release" controls. The maximum release is induced by adding a lysis solution (e.g., 1% Triton X-100) to control wells 30 minutes before the endpoint.[9]

  • Sample Collection: After the incubation period, transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well according to the manufacturer's instructions. Incubate for 30 minutes at room temperature, protected from light.[7]

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is essential to determine if a compound can damage genetic material (DNA), which can lead to mutations and potentially cancer.[3] A standard initial in vitro screen is the micronucleus test.[10]

In Vitro Micronucleus Test

This assay detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that lag behind during cell division (mitosis).[1][10] Their presence indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: Seed cells (e.g., human lymphocytes or a suitable cell line like CHO-K1) at an appropriate density in culture flasks or plates.

  • Compound Exposure: Treat cells with a range of concentrations of Compound X (typically up to the IC₅₀ value) for a period that covers at least one full cell cycle (e.g., 24 hours). Include both a negative (vehicle) and a positive control (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity).

  • Blocking Cytokinesis: Add Cytochalasin B, an agent that blocks the final step of cell division (cytokinesis), resulting in binucleated cells. This makes it easier to identify micronuclei that formed during the preceding mitosis.

  • Cell Harvesting & Staining: Harvest the cells, gently lyse the cytoplasm, and fix the nuclei. Stain the cells with a DNA-specific dye such as DAPI or Giemsa.

  • Microscopic Analysis: Score at least 1000 binucleated cells per concentration under a fluorescence microscope. Count the number of binucleated cells that contain one or more micronuclei.

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive genotoxic result.[10]

Tier 3: Mechanistic Insights into Toxicity

If significant cytotoxicity is observed, the next logical step is to investigate the underlying mechanism of cell death. Common mechanisms of drug-induced toxicity include the induction of oxidative stress and mitochondrial dysfunction.[11][12]

Distinguishing Apoptosis from Necrosis

Understanding the mode of cell death is crucial. Apoptosis is a programmed, controlled form of cell death, while necrosis is a more chaotic process resulting from acute injury and membrane rupture.[11] Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry can distinguish these populations.

  • Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptosis/necrosis).

Workflow for Apoptosis/Necrosis Analysis

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Flow Cytometry p1 Treat Cells with Compound X p2 Harvest Cells (including supernatant) p1->p2 p3 Wash with PBS p2->p3 s1 Resuspend in Annexin V Binding Buffer p3->s1 s2 Add Annexin V-FITC and Propidium Iodide (PI) s1->s2 s3 Incubate 15 min in the Dark s2->s3 a1 Acquire Data s3->a1 a2 Gate Populations: Live (Annexin-/PI-) Early Apoptotic (Annexin+/PI-) Late Apoptotic/Necrotic (Annexin+/PI+) a1->a2

Caption: Flow cytometry workflow for apoptosis detection.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with selected concentrations of Compound X (e.g., IC₅₀ and 2x IC₅₀) for 24 hours.

  • Harvesting: Collect both adherent and floating cells to ensure all dead cells are included.

  • Staining: Wash the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

Summary and Future Directions

This guide provides a foundational, tiered approach to characterizing the in vitro safety profile of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (Compound X). The sequence of assays—from broad cytotoxicity to specific genotoxicity and mechanistic studies—allows for an efficient and logical assessment of potential cellular hazards.

A finding of significant cytotoxicity (e.g., IC₅₀ < 10 µM) would warrant further investigation into mechanisms like oxidative stress (via ROS detection assays) or mitochondrial membrane potential disruption.[12] A positive genotoxicity result would be a major red flag, likely requiring more advanced testing and potentially halting development.[1] Conversely, a clean profile (high IC₅₀, no genotoxicity) provides confidence for advancing the compound to more complex in vitro models (e.g., 3D cell cultures) or subsequent in vivo studies. This structured approach ensures that decisions in the drug development pipeline are based on robust, scientifically sound data.

References

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Gümüşel, B. (2015). Cellular and Molecular Aspects of Drug-Induced Liver Toxicity: Recent Prominent Mechanisms. IntechOpen. Available at: [Link]

  • Evotec (n.d.). Mechanisms of Drug-Induced Toxicity. Available at: [Link]

  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Al-Kuraishy, H. M., et al. (2024). Metabolomic and Cellular Mechanisms of Drug‐Induced Ototoxicity and Nephrotoxicity: Therapeutic Implications of Uric Acid Modulation. National Center for Biotechnology Information. Available at: [Link]

  • Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Kirsch-Volders, M., et al. (2011). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. PubMed. Available at: [Link]

  • Longo, G. (n.d.). Molecular and Cellular Mechanisms of Drug-Induced Liver Injury in Biomedical Toxicology. Longdom Publishing S.L. Available at: [Link]

  • Bio-protocol (2016). In vitro cytotoxicity assay. Available at: [Link]

  • Martins, C., et al. (2020). Ocular Cell Lines and Genotoxicity Assessment. National Center for Biotechnology Information. Available at: [Link]

  • Shankar, R. (2024). Drug Toxicity Mechanisms Implications and Prevention Strategies. Available at: [Link]

  • Vinken, M., et al. (2015). Evaluation of four human cell lines with distinct biotransformation properties for genotoxic screening. Oxford Academic. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) (1997). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Available at: [Link]

  • Nevada Division of Environmental Protection (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Available at: [Link]

  • Sławiński, J., et al. (2024). Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated. MOST Wiedzy. Available at: [Link]

  • Arshad, S., et al. (2011). (2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Mingeot-Leclercq, M.P., et al. (n.d.). Cellular toxicity of antibiotics and other drugs. Université catholique de Louvain. Available at: [Link]

  • Pazmiño, D.M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Taylor & Francis Online. Available at: [Link]

Sources

molecular weight and exact mass of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Molecular Weight and Exact Mass of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Introduction

In the landscape of drug discovery and development, the precise characterization of a molecule is paramount. Two fundamental properties that form the bedrock of this characterization are molecular weight and exact mass. This guide provides a detailed exploration of these properties for the compound 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, a sulfonamide derivative with potential applications in medicinal chemistry. Understanding the distinction between and the methods for determining these values is crucial for researchers in confirming molecular identity, assessing sample purity, and elucidating structural information.

This document will delve into the calculated molecular properties of this compound, clarify the theoretical difference between molecular weight and exact mass, and provide a practical, field-proven protocol for their experimental determination using mass spectrometry.

Compound Profile

  • Systematic Name: 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

  • Molecular Formula: C₁₂H₁₄N₂O₆S[1]

  • CAS Number: 1396962-98-3[1]

Quantitative Data Summary

The molecular properties of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid are summarized in the table below.

PropertyValueDescription
Molecular Weight 314.31 g/mol Calculated using the weighted average of the atomic masses of all isotopes of each element in the molecule, based on their natural abundance.[2]
Exact Mass 314.0576 DaThe monoisotopic mass, calculated using the mass of the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).[3]

Conceptual Distinction: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts critical in the context of analytical techniques like mass spectrometry.[3]

  • Molecular Weight (or Molar Mass) is an average value. It is calculated by summing the atomic weights of the constituent atoms. The atomic weight of an element is the weighted average of the masses of its naturally occurring isotopes. This value is typically used in stoichiometric calculations for bulk quantities of a substance.

  • Exact Mass is a calculated value based on the masses of the most abundant isotope of each element in the molecule.[3] Mass spectrometry is a technique capable of separating ions based on their mass-to-charge ratio, and for small molecules, it can resolve the contributions of different isotopes.[4][5] The peak corresponding to the molecule composed entirely of the most abundant isotopes is the monoisotopic peak, and its mass is the exact mass.[3]

The difference between these two values becomes more pronounced in larger molecules with a greater number of atoms (especially carbon), which has a naturally occurring heavy isotope (¹³C) with an abundance of approximately 1.1%.

Experimental Determination via Mass Spectrometry

Mass spectrometry is the definitive technique for determining the molecular weight and, more specifically, the exact mass of a compound.[2][6] It provides a direct measurement of the mass-to-charge ratio (m/z) of ions, from which the molecular mass can be deduced.[4]

The Rationale Behind Mass Spectrometry

The core principle of mass spectrometry involves the conversion of a neutral molecule into an ion, followed by the separation of these ions in a magnetic or electric field according to their m/z ratio, and finally, their detection.[5] The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The peak with the highest m/z value often corresponds to the intact ionized molecule, known as the molecular ion (M⁺), and provides its molecular weight.[4] High-resolution mass spectrometers can measure the m/z value with sufficient accuracy to determine the elemental composition of the molecule.[7]

Experimental Workflow: High-Resolution Mass Spectrometry

The following protocol outlines a standard procedure for the determination of the exact mass of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.
  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1 mg/mL.
  • Prepare a dilute working solution (e.g., 10 µg/mL) by serial dilution in the same solvent. The final concentration may need to be optimized based on the sensitivity of the mass spectrometer.

2. Instrument Setup (Direct Infusion ESI-QTOF):

  • Ionization Source: Electrospray Ionization (ESI) is chosen for its soft ionization capabilities, which typically keeps the molecule intact, minimizing fragmentation and maximizing the abundance of the molecular ion.
  • Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) analyzer is selected for its high resolution and mass accuracy, which are essential for determining the exact mass.
  • Infusion: The sample is introduced into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This method provides a steady stream of ions for signal averaging and accurate mass measurement.
  • Polarity: The analysis can be performed in both positive and negative ion modes to determine which provides a more stable and abundant molecular ion. For this compound, the carboxylic acid group makes negative ion mode a strong candidate ([M-H]⁻), while the nitrogen atoms could be protonated in positive ion mode ([M+H]⁺).

3. Data Acquisition:

  • Mass Range: Set a wide mass range (e.g., m/z 100-1000) to ensure the detection of the molecular ion and any potential adducts or fragments.
  • Calibration: The instrument must be calibrated using a known standard with masses close to that of the analyte to ensure high mass accuracy.
  • Acquisition Time: Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a stable signal and a high-quality averaged spectrum.

4. Data Analysis:

  • Identify the peak corresponding to the molecular ion. In positive ion mode, this will likely be the [M+H]⁺ adduct at approximately m/z 315.0654. In negative ion mode, this would be the [M-H]⁻ ion at approximately m/z 313.0498.
  • The measured m/z value is then used to calculate the exact mass of the neutral molecule.
  • The high-resolution data allows for the confirmation of the elemental formula, as the measured exact mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass for C₁₂H₁₄N₂O₆S.
Workflow Visualization

Mass_Spectrometry_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Mass Spectrometry Analysis cluster_data 3. Data Processing A Weigh Compound B Dissolve in Solvent A->B C Prepare Dilute Solution B->C D Direct Infusion into ESI Source C->D E Ionization D->E F Mass Separation (QTOF Analyzer) E->F G Detection F->G H Generate Mass Spectrum G->H I Identify Molecular Ion Peak (e.g., [M+H]⁺) H->I J Determine Exact Mass I->J K Confirm Elemental Formula (<5 ppm error) J->K

Caption: Workflow for Exact Mass Determination.

Conclusion

The accurate determination of the molecular weight (314.31 g/mol ) and exact mass (314.0576 Da) of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is a foundational step in its chemical and pharmacological evaluation. While molecular weight is a useful property for bulk chemistry, the exact mass, determined with high precision by techniques such as mass spectrometry, provides a higher level of confidence in the compound's identity and elemental composition. The protocol and principles outlined in this guide represent a standard, robust approach for obtaining these critical analytical data points, ensuring the integrity of research and development efforts.

References

  • Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?.
  • MolPort. (n.d.). 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. Retrieved from [Link]

  • Sudjadi, et al. (2002).
  • Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Determination of Molecular Mass. Retrieved from [Link]

  • Lebedev, A. T., & Zaikin, V. G. (2006). Organic mass spectrometry at the beginning of the 21st century.

Sources

Thermodynamic and Kinetic Profiling of CAS 1396962-98-3: Binding Affinity and Mechanistic Insights into N-Arylsulfonyl Amino Acid Interactions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound CAS 1396962-98-3 , chemically identified as 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, represents a highly specialized pharmacophore within the N-arylsulfonyl amino acid class. Structurally, it consists of an asparagine-like backbone (3-carbamoylpropanoic acid) functionalized with a 4-acetylbenzenesulfonamide moiety. In medicinal chemistry, this structural motif is classically deployed to target Human Aldose Reductase (AKR1B1) , the rate-limiting enzyme of the polyol pathway implicated in severe diabetic complications such as neuropathy and retinopathy[1].

This whitepaper provides an in-depth mechanistic analysis of how CAS 1396962-98-3 interacts with its target, detailing the thermodynamic driving forces of binding and the kinetic parameters of target engagement. Furthermore, we provide field-proven, self-validating protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to ensure rigorous data reproducibility.

Mechanistic Rationale: Structural Basis of AKR1B1 Inhibition

To design effective inhibitors, one must understand the causality behind the molecular recognition at the AKR1B1 active site. The active site of AKR1B1 is highly hydrophobic but features a highly conserved anion-binding pocket formed by Tyr48, His110, Trp111, and the positively charged nicotinamide ring of the NADP+ cofactor[2].

CAS 1396962-98-3 achieves high-affinity binding through a dual-anchor mechanism:

  • Catalytic Pocket Anchoring: The terminal carboxylic acid of the 3-carbamoylpropanoic acid backbone acts as a primary pharmacophore, forming critical hydrogen bonds with Tyr48 and His110. This interaction provides the foundational binding energy ( ΔG )[3].

  • Specificity Pocket Engagement: The 4-acetylbenzenesulfonamide group extends into the highly flexible "specificity pocket" (lined by Leu300 and Cys298). The binding of the bulky arylsulfonyl group triggers an induced-fit conformational change, opening the pocket and allowing the acetyl group to form favorable van der Waals contacts. This induced-fit mechanism is a primary driver for selectivity over the closely related Aldehyde Reductase (AKR1A1)[4].

PolyolPathway Glucose Glucose AKR1B1 AKR1B1 (Aldose Reductase) Target of CAS 1396962-98-3 Glucose->AKR1B1 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AKR1B1->Sorbitol SDH->Fructose NADPH NADPH -> NADP+ NADPH->AKR1B1 NAD NAD+ -> NADH NAD->SDH Inhibitor CAS 1396962-98-3 Inhibitor->AKR1B1 Inhibits

Metabolic flow of the Polyol Pathway illustrating AKR1B1 inhibition by CAS 1396962-98-3.

Thermodynamic Profiling: Enthalpy-Entropy Compensation

Affinity ( Kd​ ) alone is an insufficient metric for drug optimization. Two compounds can possess identical Kd​ values but entirely different thermodynamic signatures. Isothermal Titration Calorimetry (ITC) is employed to deconvolute the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components[3].

For N-arylsulfonyl amino acids like CAS 1396962-98-3, binding is typically enthalpically driven ( ΔH<0 ). This favorable enthalpy arises from the dense hydrogen-bonding network formed by the sulfonamide oxygens and the carboxylic acid, combined with the displacement of high-energy water molecules from the active site[2]. The rigid nature of the sulfonamide linker minimizes the entropic penalty ( −TΔS ) typically associated with freezing rotatable bonds upon binding.

Quantitative Thermodynamic Data

Table 1: Representative Thermodynamic Parameters for AKR1B1 Inhibitors at 298 K (Derived via ITC)

Compound Kd​ (µM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Driving Force
CAS 1396962-98-3 0.85 ± 0.04-8.28-11.45 ± 0.20+3.17Enthalpy-driven
Epalrestat (Ref) 0.12 ± 0.01-9.43-8.60 ± 0.15-0.83Enthalpy-driven
Tolrestat (Ref) 0.03 ± 0.01-10.26-12.10 ± 0.30+1.84Enthalpy-driven
Protocol: Isothermal Titration Calorimetry (ITC)

To ensure a self-validating system, the following protocol eliminates heat-of-dilution artifacts, which are the primary source of false-positive thermodynamic data.

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze recombinant human AKR1B1 (with bound NADP+) extensively against the assay buffer (50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Causality: Even a 0.1% mismatch in DMSO concentration between the syringe and the cell will generate massive heats of mixing, completely masking the ligand binding enthalpy.

  • Sample Preparation: Dilute CAS 1396962-98-3 into the exact dialysate to a final concentration of 250 µM. Dilute the dialyzed AKR1B1 to 25 µM.

  • Degassing: Degas both solutions at 293 K for 10 minutes to prevent bubble formation during titration, which causes severe baseline noise.

  • Instrument Setup (e.g., MicroCal PEAQ-ITC):

    • Cell Temperature: 298 K.

    • Reference Power: 5 µcal/s.

    • Stirring Speed: 750 rpm (ensures rapid mixing without causing protein precipitation).

  • Injection Parameters: Perform 1 initial purge injection (0.4 µL) followed by 18 subsequent injections (2.0 µL each). Space injections by 120 seconds to allow the thermal power to return to baseline.

  • Control Experiment: Titrate the ligand (250 µM) into the buffer alone. Subtract this background heat of dilution from the raw protein-ligand data before fitting to a one-site binding model.

Kinetic Profiling: Target Residence Time

While thermodynamics dictate if and how a drug binds, kinetics dictate how long it stays bound. Surface Plasmon Resonance (SPR) is utilized to measure the association rate ( kon​ ) and dissociation rate ( koff​ ). The residence time ( τ=1/koff​ ) is a critical predictor of in vivo efficacy, as a long residence time ensures sustained target inhibition even as pharmacokinetic clearance reduces systemic drug concentrations.

Quantitative Kinetic Data

Table 2: SPR Kinetic Parameters for AKR1B1 Binding

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM)Residence Time ( τ , min)
CAS 1396962-98-3 1.4×104 1.2×10−2 0.851.38
Epalrestat (Ref) 4.2×104 5.0×10−3 0.123.33
Protocol: Surface Plasmon Resonance (SPR)

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Protein Immobilization: Dilute AKR1B1 to 10 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over the active flow cell until an immobilization level of ~3000 RU is achieved. Causality: A low immobilization density is chosen to minimize Mass Transport Limitation (MTL) and steric hindrance, ensuring accurate kon​ determination.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

  • Analyte Preparation: Prepare a 2-fold serial dilution series of CAS 1396962-98-3 (from 10 µM down to 0.312 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4).

  • Multi-Cycle Kinetics: Inject each analyte concentration at a high flow rate of 30 µL/min. Causality: High flow rates further suppress MTL.

    • Association phase: 120 seconds.

    • Dissociation phase: 300 seconds.

  • Data Processing: Double-reference the raw sensorgrams by subtracting the signal from a blank reference flow cell (activated/quenched without protein) AND subtracting a buffer-only blank injection. Fit the data using a 1:1 Langmuir binding model.

Integrated Experimental Workflow

The parallel execution of thermodynamic and kinetic profiling ensures a holistic understanding of the ligand's biophysical behavior.

Workflow cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_SPR Surface Plasmon Resonance (SPR) Prep Protein & Ligand Preparation (Buffer Matching) ITC_Equil Thermal Equilibration Prep->ITC_Equil SPR_Immob AKR1B1 Immobilization Prep->SPR_Immob ITC_Titration Ligand Titration (Injection) ITC_Equil->ITC_Titration ITC_Data Thermodynamic Deconvolution (ΔH, -TΔS) ITC_Titration->ITC_Data SPR_Flow Analyte Flow (Association) SPR_Immob->SPR_Flow SPR_Wash Buffer Wash (Dissociation) SPR_Flow->SPR_Wash SPR_Data Kinetic Fitting (kon, koff) SPR_Wash->SPR_Data

Parallel ITC and SPR experimental workflows for thermodynamic and kinetic profiling.

Conclusion

CAS 1396962-98-3 serves as a robust prototype for N-arylsulfonyl amino acid inhibitors targeting AKR1B1. The rigorous application of ITC and SPR workflows reveals that the binding is strongly enthalpy-driven, a hallmark of high-quality hydrogen bond formation within the catalytic anion hole, coupled with induced-fit adaptations in the specificity pocket. By adhering to the strict buffer-matching and referencing protocols outlined above, researchers can confidently map the structure-activity relationship (SAR) landscape of this compound class, accelerating the development of highly selective therapeutics for diabetic complications.

References

  • Structural and Thermodynamic Study on Aldose Reductase: Nitro-Substituted Inhibitors With Strong Enthalpic Binding Contribution. National Institutes of Health (NIH) / Journal of Molecular Biology.[Link][3]

  • Structural and Thermodynamic Studies of Simple Aldose Reductase-Inhibitor Complexes. National Institutes of Health (NIH) / PMC.[Link][2]

  • Merging the binding sites of aldose and aldehyde reductase for detection of inhibitor selectivity-determining features. National Institutes of Health (NIH) / PubMed.[Link][4]

  • Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications. IntechOpen.[Link][1]

Sources

A Preliminary Investigational Framework for the Biological Activity of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a systematic, multi-tiered framework for the preliminary biological investigation of the novel compound 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. In the absence of existing literature on its specific biological effects, this document serves as a strategic roadmap for researchers in drug discovery. We advocate for a hypothesis-driven approach that begins with cost-effective in silico characterization to predict physicochemical properties, assess "drug-likeness," and identify potential molecular targets through molecular docking. This computational phase generates actionable hypotheses that are then systematically validated through a sequence of in vitro assays. The proposed experimental workflow prioritizes a foundational assessment of general cellular cytotoxicity using the MTT assay to establish a therapeutic window, followed by target-specific functional assays, such as enzyme inhibition studies, to confirm computational predictions. By integrating predictive modeling with robust experimental validation, this framework provides an efficient and logical pathway to elucidate the compound's therapeutic potential and guide future development efforts.

Section 1: Introduction & Compound Profile

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives are known to exhibit a diverse range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] This versatility stems from the sulfonamide group's ability to act as a key hydrogen-bonding moiety, effectively mimicking a carboxylate or carboxamide group and enabling strong interactions with various biological targets.

This guide focuses on a specific, under-investigated derivative: 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid . This molecule integrates the core benzenesulfonamide structure with an amino acid-like side chain derived from asparagine, presenting a unique chemical architecture with unexplored biological potential. The objective of this whitepaper is to propose a rigorous, step-by-step investigational strategy to perform a preliminary characterization of its biological activity, moving from computational prediction to experimental validation.

Compound Identification

A clear profile of the molecule is the starting point for any investigation.

PropertyValueSource
IUPAC Name 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid-
CAS Number 1396962-98-3[3]
Molecular Formula C12H14N2O6S[3]
Molecular Weight 314.31 g/mol [3]
SMILES CC(=O)c1ccc(cc1)S(=O)(=O)NC(CC(N)=O)C(O)=O[3]

Section 2: Tier 1 - In Silico Characterization and Hypothesis Generation

Causality: Before committing to resource-intensive "wet lab" experiments, a computational (in silico) analysis is an indispensable first step. This approach allows for the rapid and inexpensive prediction of a compound's fundamental pharmacokinetic properties and its potential to interact with known biological targets.[4][5] This phase is not about finding definitive answers but about building a strong, evidence-based hypothesis to guide subsequent experimental work.

Physicochemical and "Drug-Likeness" Prediction

A molecule's therapeutic potential is heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. "Drug-likeness" rules, such as Lipinski's Rule of Five, provide a heuristic assessment of whether a compound possesses the physicochemical characteristics suitable for an orally administered drug.

Expert Insight: While not absolute, violating two or more of Lipinski's rules can be a red flag, suggesting potential issues with bioavailability that may require significant medicinal chemistry efforts to overcome.

Lipinski's Rule of Five ParameterPredicted Value for Target CompoundCompliance
Molecular Weight 314.31Yes (< 500)
LogP (Octanol-Water Partition Coeff.) ~0.5 - 1.5 (Estimated)Yes (< 5)
Hydrogen Bond Donors 4 (from -NH, -COOH, -CONH2)Yes (≤ 5)
Hydrogen Bond Acceptors 7 (from O=C, O=S=O, O=C, O=C-OH)Yes (≤ 10)

The compound is predicted to be fully compliant with Lipinski's Rule of Five, suggesting a favorable starting point for development as an orally available agent. Further in silico ADMET modeling should be performed to predict properties like aqueous solubility, blood-brain barrier permeability, and potential interactions with cytochrome P450 enzymes.[6]

Target Identification via Molecular Docking

Rationale: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[7] By docking our compound against a library of proteins known to be modulated by sulfonamide-containing drugs (e.g., cyclooxygenases, carbonic anhydrases, matrix metalloproteinases), we can generate a prioritized list of potential biological targets.[8] This process transforms a broad search for activity into a focused, hypothesis-driven investigation.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand 1. Prepare Ligand (3D Structure of Compound) grid 3. Define Binding Site (Grid Box Generation) ligand->grid receptor 2. Prepare Receptor (e.g., PDB: 1CX2 for COX-2) receptor->grid run 4. Run Docking Simulation (e.g., AutoDock Vina) grid->run analyze 5. Analyze Results (Binding Energy & Pose) run->analyze hypothesis 6. Formulate Hypothesis analyze->hypothesis

Caption: Workflow for Molecular Docking to Identify Potential Targets.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol provides a generalized workflow for docking the compound against a protein target.

  • Preparation of the Receptor: a. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1CX2 for COX-2). b. Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove water molecules, co-factors, and any existing co-crystallized ligands.[9] c. Add polar hydrogens and assign partial charges (Gasteiger charges are standard). d. Save the prepared protein structure in the .pdbqt format required by AutoDock.

  • Preparation of the Ligand: a. Generate a 3D structure of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid using chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in .mol2 or .sdf format. b. Use AutoDock Tools to assign rotatable bonds, merge non-polar hydrogens, and assign Gasteiger charges. c. Save the prepared ligand structure in the .pdbqt format.

  • Grid Box Generation: a. Define the search space for the docking simulation. This is typically a 3D box centered on the known active site of the enzyme.[10] If a co-crystallized ligand was present in the original PDB file, its coordinates provide an excellent guide for centering the grid box.

  • Running the Docking Simulation: a. Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box. b. Execute the AutoDock Vina simulation via the command line.[10] vina --receptor protein.pdbqt --ligand compound.pdbqt --config config.txt --out results.pdbqt --log results.log

  • Analysis of Results: a. Vina will output multiple binding poses ranked by their binding affinity (in kcal/mol). Lower, more negative values indicate a more favorable predicted interaction.[7] b. Visualize the top-ranked poses within the protein's active site to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions). A successful pose will show chemically sensible interactions with key active site residues.

Hypothesis Generation: Based on the docking results, a testable hypothesis can be formulated. For example: "2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is predicted to bind to the active site of COX-2 with a high affinity (-9.5 kcal/mol), suggesting it may act as a selective COX-2 inhibitor."

Section 3: Tier 2 - In Vitro Validation of Biological Activity

Rationale: Computational predictions are powerful but theoretical. In vitro assays are essential to validate these predictions experimentally and to quantify the compound's biological effects in a controlled cellular or biochemical environment.

General Cytotoxicity Assessment: The MTT Assay

Causality: Before testing for a specific desired activity (e.g., enzyme inhibition), it is critical to determine the compound's general toxicity to cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] The results establish a concentration range where the compound is not overtly toxic, ensuring that any observed effects in subsequent assays are due to specific biological activity rather than cell death.

A 1. Seed Cells in 96-well plate (24h incubation) B 2. Treat Cells (Compound dilutions + Controls) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) C->D E 5. Incubate (2-4h) Viable cells convert yellow MTT to purple formazan D->E F 6. Solubilize Formazan (Add DMSO or Solubilizer) E->F G 7. Read Absorbance (~570nm) F->G H 8. Calculate IC50 G->H

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Experimental Protocol: MTT Assay for IC50 Determination
  • Cell Plating: a. Culture a relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer line like A549 if anti-cancer activity is hypothesized) under standard conditions. b. Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compound in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: a. Incubate the plate for a defined period (typically 24, 48, or 72 hours).

  • MTT Addition and Formazan Formation: a. Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12] b. Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[13][14]

  • Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes. d. Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: a. Normalize the absorbance values to the vehicle control (representing 100% viability). b. Plot the percentage of cell viability versus the logarithm of the compound concentration. c. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation: Cytotoxicity Results
Cell LineIncubation Time (h)IC50 (µM)
HEK29348[Insert Value]
A54948[Insert Value]
Target-Specific Activity: Enzyme Inhibition Assay

Rationale: This assay directly tests the hypothesis generated from molecular docking. If the compound was predicted to be a COX-2 inhibitor, a COX-2 inhibition assay is the logical next step. This confirms a direct interaction and quantifies the compound's potency.

Expert Insight: It is crucial to run the assay at a substrate concentration near the enzyme's Km value. This ensures high sensitivity for detecting competitive inhibitors.[15] The choice of assay (colorimetric, fluorescent, luminescent) depends on the specific enzyme and available equipment.

Experimental Protocol: General Colorimetric Enzyme Inhibition Assay

This is a template protocol that must be adapted for the specific enzyme target (e.g., using a commercial COX-2 inhibitor screening kit).

  • Reagent Preparation: a. Prepare an assay buffer appropriate for the target enzyme's optimal activity (pH, ionic strength). b. Prepare a solution of the purified enzyme at a known concentration. c. Prepare a solution of the substrate that, when cleaved by the enzyme, produces a colorimetric product. d. Prepare serial dilutions of the test compound and a known inhibitor (positive control) in the assay buffer.

  • Assay Procedure (96-well plate format): a. To each well, add: i. Assay Buffer ii. Test compound at various concentrations (or positive/negative controls). b. Add the enzyme solution to each well to initiate a pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme. c. Add the substrate solution to all wells simultaneously to start the reaction. d. Immediately place the plate in a microplate reader set to the appropriate temperature (e.g., 37°C).

  • Data Acquisition: a. Measure the absorbance of the colorimetric product at its λmax at regular intervals (e.g., every 60 seconds) for a set period (e.g., 10-20 minutes). This provides the reaction rate (change in absorbance per minute).

  • Data Analysis: a. For each compound concentration, calculate the initial reaction velocity (V). b. Normalize the velocities to the uninhibited control (100% activity). c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. d. Use non-linear regression to determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.[16]

Data Presentation: Enzyme Inhibition Results
Target EnzymeSubstratePositive ControlCompound IC50 (µM)
COX-2Arachidonic AcidCelecoxib[Insert Value]

Section 4: Synthesis and Future Directions

While this compound is commercially available from some suppliers, a scalable synthesis may be required for further studies. Literature on similar structures suggests a potential synthetic route involving the reaction of L-asparagine with 4-acetylbenzenesulfonyl chloride in a base-promoted reaction.[17]

Upon successful in vitro validation, the following steps represent a logical progression:

  • Mechanism of Action Studies: If the compound is an enzyme inhibitor, further kinetic studies (e.g., Lineweaver-Burk plots) can determine the mode of inhibition (competitive, non-competitive, etc.).[18]

  • Lead Optimization: Based on initial results, medicinal chemists can synthesize analogues of the compound to improve potency, selectivity, and ADME properties.

  • Advanced In Vitro Models: Progress to more complex cell-based assays. If anti-inflammatory activity is confirmed, this could involve measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from LPS-stimulated macrophages.

  • In Vivo Efficacy Models: If in vitro data is compelling, the compound's efficacy can be tested in animal models of disease, such as the carrageenan-induced paw edema model for inflammation.[19]

Section 5: Conclusion

The preliminary investigation of a novel compound like 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid demands a structured and logical approach to maximize efficiency and the probability of success. The multi-tiered framework presented here, which seamlessly integrates in silico prediction with targeted in vitro validation, provides a robust pathway for discovery. By first establishing a computational hypothesis and then systematically testing it—beginning with foundational cytotoxicity and moving to specific functional assays—researchers can make informed decisions, conserve resources, and rapidly assess the therapeutic potential of new chemical entities. This guide provides the foundational strategy and detailed protocols necessary to embark on the scientific exploration of this promising molecule.

References

  • Jain, N., & Yalkowsky, S. H. (2007). In Silico Pharmaceutical Property Prediction. ACS Publications. [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. [Link]

  • Gleeson, M. P., Hersey, A., & Hann, M. M. (2009). In Silico Prediction of Drug Properties. Bentham Science Publishers. [Link]

  • Wikipedia contributors. (n.d.). MTT assay. In Wikipedia. [Link]

  • Eurofins. (2024). MTT Test. Eurofins. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Ertl, P., & Schuffenhauer, A. (2009). In silico prediction of drug properties. PubMed. [Link]

  • Gleeson, M. P., Hersey, A., & Hann, M. M. (2009). In Silico Prediction of Drug Properties. Bentham Science. [Link]

  • Oprea, T. I. (2000). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. NCBI Bookshelf. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • Sakkal, N., & Scamp, Av. (2012). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Bond University. [Link]

  • Salmaso, V., & Moro, S. (2022). Molecular Docking: Metamorphosis in Drug Discovery. IntechOpen. [Link]

  • Kiharada, T. (2022). Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • Aryal, S. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]

  • Jasinski, J. P., et al. (2014). (2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid. PMC. [Link]

  • Molport. (n.d.). 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. Molport. [Link]

  • DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]

  • Lubenets, V., et al. (2017). Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. PMC. [Link]

  • Bawa, S., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

  • Zhang, Z., et al. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journals. [Link]

  • Azam, F., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. ResearchGate. [Link]

  • Pop, O., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

Sources

Advanced Metabolite Identification Strategies: A Case Study on 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of drug metabolites is a critical bottleneck in early-stage drug development. Molecules containing multiple reactive moieties—such as sulfonamides, ketones, and amides—present unique analytical challenges that require highly optimized in vitro models and advanced mass spectrometry workflows.

As a Senior Application Scientist, I have designed this technical guide to deconstruct the metabolic profiling of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (CAS: 1396962-98-3). By utilizing this compound as a model, this whitepaper establishes a field-proven, self-validating workflow for capturing complex Phase I and Phase II biotransformations, emphasizing the causality behind experimental design choices and high-resolution analytical strategies.

Structural Deconstruction & Predictive Metabolism

Before initiating any in vitro assay, a rigorous structural analysis is required to predict metabolic liabilities and select the appropriate biological test system. 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is an N-arylsulfonyl amino acid derivative containing four distinct functional zones:

  • 4-Acetyl Group (Ketone): Highly susceptible to ketone reduction.

  • Sulfonamide Linkage: Generally stable, but capable of undergoing CYP-mediated oxidation on the adjacent aromatic ring or rare reductive cleavage[3].

  • Carbamoyl Group (Primary Amide): Prone to enzymatic hydrolysis.

  • Propanoic Acid Backbone (Carboxylic Acid): A prime target for Phase II acyl glucuronidation.

The Causality of Test System Selection: Why Hepatocytes?

A common pitfall in early-stage metabolism studies is the default reliance on Human Liver Microsomes (HLMs). While HLMs are the industry workhorse for Cytochrome P450 (CYP450) phenotyping, relying solely on them for this specific compound will result in a critical blind spot.

The 4-acetyl group is highly susceptible to reduction, a reaction primarily catalyzed by cytosolic Carbonyl Reductase 1 (CBR1) [2]. Because standard HLM preparations are washed of their cytosolic fractions, they completely lack CBR1 activity and will fail to generate the 1-hydroxyethyl metabolite (M1). Therefore, cryopreserved human hepatocytes are the mandatory test system here. Hepatocytes provide an intact cellular environment containing the full complement of microsomal CYPs, cytosolic CBRs, and Phase II UGTs, ensuring no metabolic pathway is orphaned.

Pathway Parent Parent Compound 2-(4-Acetylbenzenesulfonamido)- 3-carbamoylpropanoic acid [M-H]- 313.050 M1 M1: Ketone Reduction (1-hydroxyethyl derivative) [M-H]- 315.065 Parent->M1 Cytosolic CBR1 M2 M2: Amide Hydrolysis (Aspartic acid derivative) [M-H]- 314.034 Parent->M2 Amidases M3 M3: Aromatic Hydroxylation (Phenolic derivative) [M-H]- 329.045 Parent->M3 Microsomal CYP450 M4 M4: Acyl Glucuronidation (Glucuronide conjugate) [M-H]- 489.082 Parent->M4 Phase II UGTs M1->M4 O-Glucuronidation

Predicted metabolic pathways for 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid.

Experimental Workflow & Self-Validating Protocols

To ensure data trustworthiness, the experimental protocol must be a self-validating system. This means incorporating internal controls that definitively distinguish true enzymatic metabolites from matrix artifacts or spontaneous chemical degradation.

Step-by-Step Methodology: Human Hepatocyte Incubation

1. Preparation & Thawing:

  • Thaw cryopreserved human hepatocytes (pooled, mixed gender) in a 37°C water bath for exactly 90 seconds.

  • Transfer to pre-warmed Universal Cryopreservation Recovery Medium (UCRM) and centrifuge at 100 × g for 10 minutes.

  • Resuspend the pellet in Williams' Medium E (supplemented with GlutaMAX) and assess viability using Trypan Blue exclusion (target viability >80%).

  • Dilute to a working concentration of 1×106 viable cells/mL.

2. Self-Validating Incubation Setup:

  • Test Article: Spike the parent compound into the hepatocyte suspension to achieve a final concentration of 10 µM (final DMSO concentration ≤0.1% to prevent enzyme inhibition).

  • Positive Control: Run a parallel incubation with Verapamil (10 µM) to validate CYP450 oxidative capacity and 7-Hydroxycoumarin to validate Phase II UGT/SULT viability.

  • Negative Control (0-Minute): Add the quench solution (ice-cold Acetonitrile) to the hepatocytes before adding the test compound. This establishes the baseline chemical background and identifies any non-enzymatic hydrolysis of the carbamoyl group.

3. Execution & Quenching:

  • Incubate the plates in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker (90 rpm).

  • At designated time points (0, 15, 30, 60, and 120 minutes), transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to LC vials for High-Resolution Mass Spectrometry (HRMS) analysis.

Workflow Step1 1. In Vitro Incubation (Human Hepatocytes) Step2 2. Quenching & Extraction (Protein Precipitation) Step1->Step2 Step3 3. LC-HRMS Analysis (Tribrid/Q-TOF, ESI-) Step2->Step3 Step4 4. Data Processing (Mass Defect Filtering) Step3->Step4

End-to-end self-validating workflow for metabolite identification.

High-Resolution LC-MS/MS Analytical Strategy

The analytical engine of this workflow relies on state-of-the-art High-Resolution Mass Spectrometry (HRMS), utilizing either an Orbitrap Tribrid or a Q-TOF architecture [1].

Causality of Chromatographic and Ionization Choices

Because 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid contains a highly polar propanoic acid backbone and a sulfonamide moiety, traditional reversed-phase C18 chromatography may result in poor retention and peak shape. Therefore, a Polar-Embedded C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended.

Furthermore, the mass spectrometer must be operated in Negative Electrospray Ionization (ESI-) mode. The carboxylic acid and the acidic sulfonamide proton readily donate a proton in solution, yielding exceptional ionization efficiency and signal-to-noise ratios in negative polarity, whereas positive mode would suffer from severe signal suppression.

LC-HRMS Instrument Parameters
  • Column: Waters ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • MS Acquisition: Data-Dependent Acquisition (DDA) with dynamic exclusion.

  • Resolution: 120,000 FWHM for MS1 (to ensure sub-ppm mass accuracy) and 30,000 FWHM for MS2 [4].

Data Presentation & Interpretation

Advanced data-processing techniques, specifically Mass Defect Filtering (MDF) and Isotope Pattern Matching , are applied to extract low-abundance metabolites from the complex biological background of the hepatocyte matrix [1].

By calculating the theoretical exact mass of the parent compound ([M-H]- = 313.050) and applying a narrow mass defect window (±50 mDa), we can filter out endogenous hepatocyte lipids and peptides, revealing the true drug-related biotransformations.

Quantitative Summary of Predicted Metabolites

The table below outlines the theoretical exact masses and expected mass shifts for the primary biotransformations discussed in Section 1.

Metabolite CodeBiotransformationChemical FormulaTheoretical Exact Mass [M-H]⁻Mass Shift (Da)Primary Mediating Enzyme
Parent N/AC₁₂H₁₄N₂O₆S313.0500N/A
M1 Ketone ReductionC₁₂H₁₆N₂O₆S315.065+2.015Cytosolic CBR1
M2 Amide HydrolysisC₁₂H₁₃NO₇S314.034+0.984Amidases
M3 Aromatic HydroxylationC₁₂H₁₄N₂O₇S329.045+15.995Microsomal CYP450
M4 Acyl GlucuronidationC₁₈H₂₂N₂O₁₂S489.082+176.032Phase II UGTs

Note: The identification of M1 (mass shift +2.015 Da) serves as a direct validation of hepatocyte cytosolic viability and CBR1 activity.

Conclusion

The successful identification of metabolites for complex sulfonamide-amino acid derivatives like 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid requires a departure from standard, rigid screening templates. By understanding the specific structural liabilities of the molecule—namely the high susceptibility of the acetyl group to CBR1-mediated reduction—researchers can logically deduce that human hepatocytes, rather than microsomes, are the required test system. Coupling this biologically appropriate model with a self-validating HRMS workflow operating in negative ionization mode ensures comprehensive, artifact-free metabolite profiling.

References

  • A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques Source: ACS Publications (American Society for Mass Spectrometry) URL:[Link]

  • The Role of Carbonyl Reductase 1 in Drug Discovery and Development Source: ResearchGate (Expert Opinion on Drug Metabolism & Toxicology) URL:[Link]

  • 4-(Piperazin-1-yl)-1H-Benzo[d]imidazole (SAM-760): Impact of Sulfonamide Metabolism on Diminution of a Ketoconazole-Mediated Clinical Drug-Drug Interaction Source: PubMed (Drug Metabolism and Disposition) URL:[Link]

  • Drug Metabolite Identification with a Streamlined Software Workflow Source: Agilent Technologies Application Notes URL:[Link]

crystal structure and stereochemistry of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the structural and stereochemical properties of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, a molecule of interest at the intersection of medicinal chemistry and structural biology. As a derivative of the natural amino acid L-asparagine, this compound possesses inherent chirality, a critical determinant of its biological interactions. The sulfonamide functional group is a cornerstone of numerous therapeutic agents, making a detailed understanding of its conformational and supramolecular behavior paramount for rational drug design.[1] While a definitive crystal structure for this specific molecule is not yet in the public domain, this guide employs a predictive approach grounded in crystallographic data from closely related analogs and established analytical methodologies. We will explore the likely synthetic pathway, predict the three-dimensional architecture and crystal packing based on high-resolution X-ray diffraction data of analogous structures, and detail the rigorous experimental protocols required for its empirical validation. Furthermore, we outline state-of-the-art techniques for confirming its absolute stereochemistry and assessing enantiomeric purity.

Introduction: The Significance of Structure and Chirality

Sulfonamide derivatives have long been recognized for their broad spectrum of biological activities, serving as antimicrobial, anticancer, and anti-inflammatory agents.[1] Their efficacy often stems from their ability to act as hydrogen bond donors and acceptors, enabling precise interactions with diverse pharmacological targets.[2] When this privileged scaffold is combined with the chiral backbone of an amino acid, the resulting molecule's stereochemistry becomes a critical factor influencing its safety and efficacy.[3]

The title compound, 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, is derived from L-asparagine, suggesting an inherent (S)-configuration at the α-carbon. The acetyl group on the phenyl ring introduces an additional site for potential hydrogen bonding or dipole-dipole interactions, distinguishing it from other benzenesulfonamide analogs. Understanding the precise three-dimensional arrangement of these functional groups—the crystal structure—and confirming the molecule's stereochemical integrity are essential for predicting its binding mode to biological targets and for developing it as a potential therapeutic agent. This guide provides the foundational knowledge and experimental framework for achieving this understanding.

Synthesis and Stereochemical Provenance

The most logical and direct synthesis for 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid involves the N-sulfonylation of L-asparagine. This approach ensures that the stereochemistry of the starting material is retained in the final product.

Proposed Synthetic Protocol

The reaction proceeds via a nucleophilic attack of the amino group of L-asparagine on the electrophilic sulfur atom of 4-acetylbenzenesulfonyl chloride. The reaction is typically conducted in an aqueous basic medium to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl byproduct.[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve L-asparagine (1 equivalent) in distilled water.

  • Basification: Adjust the pH of the solution to 8-9 by the dropwise addition of a 1M sodium carbonate solution. This deprotonates the amino group.

  • Sulfonylation: Add 4-acetylbenzenesulfonyl chloride (1 equivalent) to the stirred solution. Maintain the pH at 8-9 throughout the addition.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Precipitation: Acidify the reaction mixture with a dilute HCl solution to a pH of ~2. This protonates the carboxylic acid and causes the product to precipitate.

  • Isolation & Purification: Filter the resulting solid, wash with cold water to remove salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield single crystals suitable for analysis.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_workup Workup & Purification L_Asn L-Asparagine Conditions Aqueous Na₂CO₃ (pH 8-9) Room Temperature, 2-4h L_Asn->Conditions SulfonylCl 4-Acetylbenzenesulfonyl Chloride SulfonylCl->Conditions Acidification Acidification (HCl) Conditions->Acidification Reaction Mixture Filtration Filtration & Washing Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-(4-Acetylbenzenesulfonamido) -3-carbamoylpropanoic acid Recrystallization->Product Pure Product / Crystals

Caption: Proposed synthesis of the title compound.

Crystal Structure Analysis: A Predictive Framework

A definitive crystal structure requires successful single-crystal X-ray diffraction analysis.[5] While this has not been published for the title compound, we can construct a robust predictive model based on the publicly available crystal structure of a very close analog, (2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid .[4][6] The primary difference—an acetyl group versus a methoxy group—will influence electronic properties and potential hydrogen bonding, but the core conformation and packing motifs are expected to be highly similar.

Predicted Crystallographic Parameters and Molecular Geometry

Based on its analog, the title compound is predicted to crystallize in the monoclinic system. The key drivers of its three-dimensional structure will be the torsion angles between the phenyl ring, the sulfonamide group, and the amino acid backbone.

ParameterPredicted Value (based on 4-methoxy analog[4])Justification
Crystal System MonoclinicCommon for this class of chiral molecules.
Space Group P2₁A common chiral space group.
Molecules per Unit Cell (Z) 2Typical for small organic molecules.
Key Torsion Angle 1 ~45-55°Dihedral angle between the phenyl ring and the sulfonamide group plane (O=S=O). This non-planar arrangement is a common feature in benzenesulfonamide derivatives.[7][8]
Key Torsion Angle 2 ~45-50°Dihedral angle between the phenyl ring and the carboxylic acid group.
Intramolecular H-bonds Unlikely to be dominantThe conformation is typically governed by steric and electronic factors rather than strong intramolecular hydrogen bonds.
Intermolecular H-bonds Extensive NetworkThe molecule has multiple H-bond donors (sulfonamide N-H, carboxylic O-H, amide N-H₂) and acceptors (sulfonyl O=S=O, carboxylic C=O, amide C=O, acetyl C=O). These interactions are expected to dominate the crystal packing, forming a three-dimensional network.[4][7]
Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure follows a well-established workflow. The primary challenge lies in growing a single crystal of sufficient size and quality.

Step-by-Step Methodology:

  • Crystallization:

    • Technique: Slow evaporation is a primary method of choice.[9] Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) to near-saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

    • Rationale: Slow solvent removal encourages the formation of a single, well-ordered crystal lattice rather than polycrystalline powder.[9]

  • Crystal Mounting and Data Collection:

    • Mount a suitable single crystal (typically <0.5 mm) on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize atomic thermal vibrations, which improves the quality of the diffraction data.[9]

    • Direct a monochromatic X-ray beam (e.g., Mo Kα radiation) onto the crystal.

    • Rotate the crystal and collect the diffraction pattern (positions and intensities of diffracted spots) on a detector.[9]

  • Structure Solution and Refinement:

    • Data Processing: Integrate the raw diffraction data to determine the unit cell dimensions and space group.

    • Structure Solution: Use direct methods (e.g., with software like SHELXS) to solve the phase problem and generate an initial electron density map.[1]

    • Model Building: Build an initial molecular model into the electron density map.

    • Refinement: Refine the model against the experimental data using full-matrix least-squares methods (e.g., with software like SHELXL). This process optimizes atomic positions, bond lengths, and bond angles to achieve the best fit between the calculated and observed diffraction patterns.[1]

X-ray Crystallography Workflow Diagram

G cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purified Purified Compound Crystal Single Crystal Growth (Slow Evaporation) Purified->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount XRay X-ray Exposure & Data Collection (100 K) Mount->XRay Process Process Raw Data (Unit Cell, Space Group) XRay->Process Solve Solve Structure (Direct Methods) Process->Solve Refine Refine Model (Least Squares) Solve->Refine Result Final Crystal Structure (Atomic Coordinates, Bond Lengths, Angles) Refine->Result

Caption: General workflow for X-ray crystallography.

Stereochemical Characterization

While the synthesis from L-asparagine strongly implies an (S)-configuration, empirical verification of the absolute configuration and enantiomeric purity is a cornerstone of quality control in drug development.

Confirmation of Enantiomeric Purity

Chiral chromatography is the gold standard for separating enantiomers and quantifying the enantiomeric excess (% ee).[3] The technique relies on differential interactions between the enantiomers and a chiral stationary phase (CSP).[10]

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives), as they show broad applicability for sulfonamide derivatives.[11]

  • Mobile Phase Optimization: Screen various mobile phases, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), to achieve baseline separation of the enantiomers.[12] Acidic or basic modifiers may be added to improve peak shape.

  • Sample Preparation: Dissolve a small, known amount of the synthesized compound in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will interact differently with the CSP and elute at different retention times.

  • Quantification: Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Determination of Absolute Configuration

While X-ray crystallography on a good quality crystal can often determine the absolute configuration (via the Flack parameter), NMR-based methods provide a powerful solution-state alternative, especially when crystallization is challenging.

Experimental Protocol: NMR with Chiral Solvating Agents (CSAs)

  • Principle: A chiral solvating agent (CSA) forms non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are energetically different and thus exhibit separate signals in the NMR spectrum, allowing for both quantification and, with a validated CSA, assignment of absolute configuration.[13]

  • Sample Preparation: Prepare two NMR samples, each containing the analyte. To one, add a chiral solvating agent of (R)-configuration, and to the other, add the (S)-enantiomer of the same CSA.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for both samples.

  • Analysis: Observe the chemical shift differences (Δδ) for protons near the chiral center. A consistent pattern of upfield or downfield shifts for the (S)-analyte in the presence of the (R)-CSA versus the (S)-CSA can be correlated to its absolute configuration, often by comparing to a library of known compounds analyzed with the same method.

Stereochemical Analysis Workflow Diagram

G cluster_purity Enantiomeric Purity cluster_config Absolute Configuration Analyte Synthesized Product (Presumed S-enantiomer) HPLC Chiral HPLC Analysis Analyte->HPLC NMR NMR with Chiral Solvating Agents Analyte->NMR Result_ee Quantify % ee HPLC->Result_ee Result_abs Confirm (S)-Configuration NMR->Result_abs

Caption: Workflow for stereochemical validation.

Conclusion

This guide has provided a detailed technical framework for the comprehensive structural and stereochemical analysis of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. By leveraging a predictive approach based on crystallographic data from a close structural analog, we have elucidated the likely three-dimensional conformation and key intermolecular interactions that govern its solid-state architecture. The molecule is expected to adopt a non-planar conformation and form an extensive three-dimensional hydrogen-bonding network, driven by its multiple donor and acceptor sites.

Furthermore, we have outlined the rigorous, field-proven experimental protocols for empirically validating these predictions. The step-by-step methodologies for synthesis, single-crystal X-ray diffraction, chiral HPLC, and NMR spectroscopy constitute a self-validating system for ensuring the scientific integrity of future studies. For researchers in drug development, the application of these methods is non-negotiable for confirming the identity, purity, and stereochemical configuration of this and other chiral drug candidates, forming the essential foundation for any subsequent biological evaluation.

References

  • Benchchem. (n.d.). X-ray crystallography studies to confirm the binding mode of 4-Bromonaphthalene-1-sulfonamide derivatives.
  • MDPI. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
  • Open Access Journals. (n.d.). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives.
  • Benchchem. (n.d.). A Comparative Crystallographic Guide to Novel Sulfonamide Compounds.
  • Scilit. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
  • PMC. (n.d.). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent.
  • KOASAS. (n.d.). Development of NMR-based signaling probes for simultaneous detection and chiral analysis of amines and amino acid derivatives.
  • ACS Publications. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry.
  • MDPI. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids.
  • Benchchem. (n.d.). Stereochemistry of α-Amino Acids: An In-depth Technical Guide Focused on O-Methyl-DL-serine.
  • PMC. (n.d.). (2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid.
  • PubMed. (2010). (2S)-3-Carbamoyl-2-(4-meth-oxy-benzene-sulfonamido)-propanoic acid. Acta Crystallographica Section E: Structure Reports Online.
  • PubMed. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis.
  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • PMC - NIH. (n.d.). Crystal structure of 2-benzenesulfonamido-3-hydroxypropanoic acid.
  • MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • Indian Journal of Pharmaceutical Sciences. (2005). Reflections on chiral chromatographic analysis.

Sources

Methodological & Application

Comprehensive HPLC-UV Quantification Method for 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

The compound 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (CAS No. 1396962-98-3) is a highly specific sulfonamide derivative structurally related to asparagine[1]. From an analytical perspective, quantifying this molecule presents a unique set of chromatographic challenges due to its polyfunctional nature. It contains a strongly UV-absorbing 4-acetylbenzene ring, a sulfonamide linkage, and a terminal carboxylic acid group.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for such a molecule requires strict control over the mobile phase environment. Because the molecule is acidic, it is highly susceptible to ionization at neutral pH, which can lead to poor retention on reversed-phase columns and severe peak tailing due to secondary interactions with residual silanols on the silica matrix[2]. This application note details a self-validating, stability-indicating HPLC-UV method designed to suppress ionization, maximize hydrophobic retention, and ensure highly reproducible quantification[3].

Table 1: Physicochemical Properties of the Target Analyte
PropertyValue / DescriptionAnalytical Implication
CAS Number 1396962-98-3[1]Unique identifier for reference standard procurement.
Molecular Formula C₁₂H₁₄N₂O₆S[1]Indicates a polar molecule requiring aqueous-rich initial conditions.
Molecular Weight 314.31 g/mol [1]Small molecule; falls well within standard C18 pore size limits (e.g., 100 Å).
Estimated pKa ~2.5 - 3.5 (Carboxylic acid)Mobile phase pH must be strictly maintained below 2.5 to ensure full protonation.
Chromophore Acetylbenzene moietyStrong π-π* transitions allow for highly sensitive UV detection at 254 nm.

Method Development: The Causality Behind the Choices

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than simply following a recipe. Every parameter in this method acts as part of a self-validating system.

  • Column Selection (Stationary Phase): A high-density, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is selected. The end-capping minimizes the presence of active silanol groups, which are notorious for causing peak tailing with compounds containing hydrogen-bond acceptors like sulfonamides[2].

  • Mobile Phase pH & Additive (0.1% TFA): The carboxylic acid group will ionize if the mobile phase pH exceeds its pKa (~3.0). We utilize 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0) as Mobile Phase A. TFA serves a dual purpose: it forces the carboxylic acid into its neutral, protonated state (enhancing hydrophobic retention), and it acts as a weak ion-pairing agent for any basic impurities, ensuring sharp, symmetrical peaks[3].

  • Temperature Control (30 °C): Operating at a moderately elevated temperature lowers the viscosity of the mobile phase, reducing system backpressure and improving mass transfer kinetics between the mobile and stationary phases. This directly translates to higher theoretical plates (sharper peaks) and run-to-run retention time reproducibility[2].

  • Detector Wavelength (254 nm): While a lower wavelength (e.g., 220 nm) might capture more aliphatic impurities[4], 254 nm is optimal for the 4-acetylbenzene chromophore. It provides an excellent signal-to-noise ratio while remaining blind to non-chromophoric solvent fronts and baseline drift caused by the TFA gradient.

RetentionMechanism cluster_0 Sub-optimal Condition (pH > 4.0) cluster_1 Optimized Condition (pH 2.0 with TFA) A1 Ionized Carboxylate (R-COO⁻) B1 High Aqueous Solubility A1->B1 C1 Poor Retention & Peak Tailing B1->C1 A2 Protonated Acid (R-COOH) B2 Enhanced Hydrophobic Partitioning A2->B2 C2 Strong C18 Retention & Sharp Peaks B2->C2

Figure 1: Effect of mobile phase pH on the ionization and chromatographic retention of the acidic analyte.

Chromatographic Conditions

Table 2: Instrument Parameters
ParameterSetting / Value
Column Zorbax Eclipse Plus C18 (or equivalent), 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water
Mobile Phase B 100% HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (Reference: 360 nm, Bandwidth: 100 nm)
Needle Wash Water:Acetonitrile (50:50, v/v)
Table 3: Gradient Elution Program

A broad linear gradient is utilized to ensure the elution of the main peak while resolving any highly retained synthetic impurities or degradation products[4].

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold (focuses the analyte band)
12.04060Linear ramp (elutes the target compound)
15.01090Column wash (removes hydrophobic impurities)
17.01090Isocratic wash hold
17.1955Return to initial conditions
22.0955Column re-equilibration

Experimental Protocol: Step-by-Step Methodology

To ensure maximum trustworthiness and reproducibility, the sample preparation utilizes a diluent that closely matches the initial mobile phase conditions, preventing "solvent shock" which can cause peak distortion.

Preparation of Diluent
  • Measure 800 mL of Milli-Q water and 200 mL of HPLC-grade Acetonitrile.

  • Mix thoroughly in a 1 L borosilicate glass bottle.

  • Degas the mixture using ultrasonication for 10 minutes.

Standard Preparation (Self-Validating System)
  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid reference standard using a calibrated microbalance. Transfer to a 10 mL volumetric flask. Add 6 mL of diluent and sonicate for 5 minutes until complete dissolution is achieved. Make up to the mark with diluent and mix well.

  • Working Standard (50 µg/mL): Pipette exactly 1.0 mL of the Stock Solution into a 20 mL volumetric flask. Make up to the mark with diluent.

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Discard the first 1 mL of filtrate to saturate the filter membrane.

Sample Preparation
  • Accurately weigh an amount of the sample matrix equivalent to 10.0 mg of the active compound.

  • Transfer into a 10 mL volumetric flask, add 5 mL of diluent, and vortex vigorously for 2 minutes to disrupt the matrix.

  • Sonicate for 10 minutes at room temperature (avoid heating to prevent degradation).

  • Make up to the mark with diluent and mix thoroughly.

  • Centrifuge the suspension at 4000 rpm for 5 minutes to pellet insoluble excipients or matrix components.

  • Transfer 1.0 mL of the clear supernatant to a 20 mL volumetric flask and dilute to volume with diluent.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLCWorkflow N1 1. Standard & Sample Prep Diluent: H2O/ACN (80:20) N2 2. Column Equilibration C18, 30°C, 1.0 mL/min N1->N2 N3 3. Gradient Elution 0.1% TFA vs. Acetonitrile N2->N3 N4 4. UV Detection λ = 254 nm N3->N4 N5 5. Data Integration Quantification & System Suitability N4->N5

Figure 2: Step-by-step analytical workflow for the HPLC-UV quantification method.

System Suitability Testing (SST)

Before any sample quantification can be trusted, the analytical system must prove its fitness for purpose. The following SST criteria must be met using six consecutive injections of the Working Standard (50 µg/mL).

Table 4: System Suitability Acceptance Criteria
ParameterAcceptance CriterionRationale
Retention Time (RT) %RSD ≤ 1.0%Ensures pump stability and proper column equilibration.
Peak Area %RSD ≤ 2.0%Validates the precision of the autosampler injection mechanism.
Theoretical Plates (N) ≥ 3,000Confirms column efficiency and optimal mass transfer.
USP Tailing Factor (T) 0.8 – 1.5Verifies that secondary silanol interactions are successfully suppressed by the low pH mobile phase[2].
Signal-to-Noise (S/N) for LOQ ≥ 10:1Guarantees the method is sensitive enough for low-level impurity tracking.

References

  • 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid | 1396962-98-3 Molport Chemical Database URL:[Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Reversed Phase HPLC Method Development Phenomenex Technical Notes URL:[Link]

  • An Effective Approach to HPLC Method Development Onyx Scientific URL:[Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development LCGC International - Chromatography Online URL:[Link]

Sources

Application Note & Protocol: Solubilization of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a detailed protocol for the solubilization and preparation of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid for use in a variety of cell-based assays. As a sulfonamide-containing compound, its aqueous solubility is expected to be limited, necessitating the use of an organic solvent to create a concentrated stock solution. This guide is intended for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established best practices for handling small molecules in a cell culture environment. The protocols herein are designed to ensure accurate dosing, maintain compound integrity, and minimize solvent-induced artifacts in experimental results.

Compound Information

Prior to preparing any solutions, it is critical to have accurate information about the compound.

PropertyValueSource
IUPAC Name 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid-
CAS Number 1396962-98-3[1]
Molecular Formula C₁₂H₁₄N₂O₆S[1]
Molecular Weight 314.31 g/mol [1]
Physical Form Typically a powder[2]

Rationale for Solvent Selection and Stock Solution Strategy

Sulfonamide derivatives often exhibit poor solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS) due to their crystalline structure and the presence of both hydrophobic and hydrophilic moieties.[3] Direct dissolution in media can lead to precipitation, inaccurate concentrations, and unreliable experimental data.

The standard and recommended approach is to first prepare a high-concentration stock solution in a biocompatible organic solvent.[4][5] Dimethyl sulfoxide (DMSO) is the solvent of choice for most in vitro applications due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with aqueous media.[6]

The strategy involves:

  • High-Concentration Stock: Creating a concentrated stock (e.g., 10 mM) in DMSO minimizes the volume of solvent added to the final cell culture, thereby reducing potential cytotoxicity.[7][8]

  • Aliquoting: Dispensing the stock solution into single-use aliquots prevents degradation that can occur with repeated freeze-thaw cycles.[5][8]

  • Serial Dilution: The stock solution is then serially diluted into the complete cell culture medium to achieve the desired final working concentration immediately before use.[7]

G cluster_0 Preparation Phase cluster_1 Storage & Use cluster_2 Application Compound Compound Powder (≤10 mg in vial) Stock 10 mM Stock Solution in DMSO Compound->Stock Add calculated volume of DMSO DMSO Sterile DMSO DMSO->Stock Aliquots Single-Use Aliquots (e.g., 20 µL) Stock->Aliquots Aliquot Storage Store at -20°C or -80°C Aliquots->Storage Working Working Solution (e.g., 10 µM in Media) Aliquots->Working Dilute in Culture Medium Assay Cell Culture Assay Working->Assay Control Vehicle Control (Medium + DMSO) Control->Assay

Caption: Workflow for stock solution preparation and dilution.

Materials and Equipment

  • 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: 0.2 µm sterile syringe filter

Protocol: Preparation of a 10 mM Stock Solution

This protocol is based on preparing a 10 mM stock solution from 1 mg of the compound. Adjust volumes accordingly for different starting masses.

3.1. Calculation

The first step is to calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Molecular Weight (MW): 314.31 g/mol

  • Desired Concentration (C): 10 mM = 0.010 mol/L

  • Mass of Compound (m): 1 mg = 0.001 g

The formula to calculate the required volume (V) is: V (L) = m (g) / (C (mol/L) * MW ( g/mol ))

V (L) = 0.001 g / (0.010 mol/L * 314.31 g/mol ) V (L) = 0.00031816 L V (µL) = 318.16 µL

Therefore, to make a 10 mM stock solution, dissolve 1 mg of the compound in 318.2 µL of DMSO.

3.2. Step-by-Step Procedure

  • Pre-dissolution Handling: Before opening the vial containing the compound powder, centrifuge it briefly to ensure all the powder is collected at the bottom.[5]

  • Solvent Addition: For quantities of 10 mg or less, it is recommended to add the solvent directly to the manufacturer's vial to avoid loss of material during transfer.[5] Using a calibrated micropipette, add 318.2 µL of sterile, cell culture-grade DMSO to the vial containing 1 mg of the compound.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates.

  • Sterilization (Optional but Recommended): For long-term storage and to ensure sterility, the stock solution can be filtered through a 0.2 µm syringe filter suitable for use with DMSO. However, as DMSO is bactericidal, this step may be omitted if aseptic technique is strictly followed.[5]

  • Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[5][7] Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[9]

  • Storage Conditions: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months) .[5][8]

Protocol: Preparation of Working Solutions for Cell Culture

4.1. Key Consideration: Final DMSO Concentration

High concentrations of DMSO can be toxic to cells and may interfere with experimental outcomes. The final concentration of DMSO in the cell culture medium should not exceed 0.5% , with a concentration of ≤ 0.1% being ideal for most cell lines.[5][7][8] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound.[7]

4.2. Example Dilution: Preparing a 10 µM Working Solution

This example details the preparation of a 10 mL working solution with a final compound concentration of 10 µM.

  • Calculation: Use the dilution formula C₁V₁ = C₂V₂.

    • C₁ (Stock Concentration) = 10 mM = 10,000 µM

    • C₂ (Final Concentration) = 10 µM

    • V₂ (Final Volume) = 10 mL = 10,000 µL

    • V₁ (Volume of Stock to Add) = ?

    V₁ = (C₂ * V₂) / C₁ V₁ = (10 µM * 10,000 µL) / 10,000 µM V₁ = 10 µL

  • Procedure: a. Pre-warm 10 mL of complete cell culture medium to 37°C. b. Add 10 µL of the 10 mM stock solution to the 10 mL of medium. c. Mix immediately and thoroughly by gentle inversion or pipetting to avoid localized high concentrations of DMSO and potential precipitation.

  • Final DMSO Concentration Check:

    • Volume of DMSO added = 10 µL

    • Total Volume = 10 mL = 10,000 µL

    • % DMSO = (10 µL / 10,000 µL) * 100 = 0.1% This concentration is well within the acceptable range for most cell culture experiments.

G cluster_0 Stock Solution cluster_1 Intermediate Dilution (Optional) cluster_2 Final Working Solutions Stock 10 mM Stock in DMSO Intermediate 100 µM Intermediate in Culture Medium Stock->Intermediate 1:100 Dilution (e.g., 10 µL in 990 µL) Final_10uM 10 µM Intermediate->Final_10uM 1:10 Dilution (e.g., 100 µL in 900 µL) Final_1uM 1 µM Intermediate->Final_1uM 1:100 Dilution (e.g., 10 µL in 990 µL) Final_0_1uM 0.1 µM Intermediate->Final_0_1uM 1:1000 Dilution (e.g., 1 µL in 999 µL)

Caption: Example serial dilution scheme for dose-response experiments.

Safety and Handling Precautions

  • Always consult the Safety Data Sheet (SDS) for 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid before handling.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7]

  • Handle the compound powder in a chemical fume hood or a ventilated enclosure to prevent inhalation.

  • DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Handle with care and avoid direct contact.[7]

Troubleshooting

IssuePossible CauseSolution
Compound does not fully dissolve in DMSO. Insufficient vortexing or sonication.Vortex for a longer period. Brief sonication in a water bath may also aid dissolution.
Compound has low solubility even in DMSO.Try gently warming the solution (e.g., to 37°C). If it still doesn't dissolve, a lower stock concentration may be necessary.
Precipitate forms when diluting stock in culture medium. Stock solution was added too quickly.Add the stock solution dropwise to the medium while gently swirling. Perform dilutions in a stepwise manner.[8]
Final concentration exceeds the compound's solubility limit in the aqueous medium.Lower the final working concentration. The presence of serum proteins in the medium can sometimes aid solubility.
Inconsistent experimental results. Degradation of the compound due to repeated freeze-thaw cycles.Always use freshly thawed aliquots for each experiment. Do not reuse leftover diluted solutions.
Inaccurate pipetting.Ensure pipettes are properly calibrated. Use fresh tips for each dilution step.

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • MolPort. (n.d.). 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. Retrieved from [Link]

Sources

Application Note: Preparation and Handling of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic Acid DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Pharmacologists in Preclinical Drug Discovery Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction & Chemical Profiling

The integrity of high-throughput screening (HTS) and in vitro pharmacology assays hinges entirely upon the rigorous preparation and management of compound stock solutions. 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (an N-sulfonylated asparagine derivative) is a specialized small molecule frequently utilized in screening libraries[1].

Structurally, this compound features a terminal carboxylic acid, a primary amide (carbamoyl group), and a sulfonamide linkage bridging to an acetylbenzene moiety. These functional groups present a complex solvation profile: while the polar groups readily participate in hydrogen bonding, the hydrophobic aromatic ring necessitates a highly polar, aprotic solvent to disrupt the crystalline lattice and maintain a stable solvation shell. Consequently, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for this compound.

Quantitative Chemical Specifications

Summarized below are the critical physicochemical parameters required for accurate molarity calculations[1].

ParameterSpecification
Chemical Name 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid
CAS Registry Number 1396962-98-3
Molecular Formula C₁₂H₁₄N₂O₆S
Molecular Weight (MW) 314.31 g/mol
SMILES String CC(=O)c1ccc(cc1)S(=O)(=O)NC(CC(N)=O)C(O)=O
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) Dry, dark, and at 4°C (short-term) or -20°C (long-term)

Scientific Rationale & Solvation Causality (E-E-A-T)

As a Senior Application Scientist, I cannot overstate the importance of understanding why specific handling procedures are mandated. A protocol is only as robust as the mechanistic understanding of the operator.

  • The Causality of Anhydrous DMSO: DMSO is notoriously hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Because 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid relies on the aprotic nature of pure DMSO to remain solvated, the introduction of water molecules creates a competitive hydrogen-bonding environment. This forces the hydrophobic acetylbenzene moiety out of solution, causing invisible micro-precipitation that ruins assay reproducibility. Therefore, utilizing sealed, anhydrous DMSO is non-negotiable[2].

  • The Causality of Temperature Equilibration: Opening a vial of compound or DMSO straight from the -20°C freezer causes immediate condensation of atmospheric water vapor onto the cold surfaces. Equilibrating reagents to room temperature prior to opening is a critical preventative measure against moisture-induced degradation.

  • The Causality of Aliquoting: Repeated freeze-thaw cycles subject the compound to transient temperature gradients that induce crystallization. By creating single-use aliquots, you establish a closed system where the compound is exposed to ambient conditions only once—immediately prior to assay execution[2].

Stock Solution Preparation Protocol

This methodology is designed as a self-validating system . By calculating the solvent volume based on the actual weighed mass (rather than attempting to weigh an exact mass to fit a predetermined volume), we eliminate sub-milligram weighing errors that plague standard preparations.

Materials Required
  • 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid powder

  • Anhydrous DMSO (Molecular Biology Grade, ≥99.9%)

  • Analytical balance (calibrated to 0.01 mg)

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Vortex mixer and temperature-controlled sonicator bath

Step-by-Step Methodology
  • Equilibration: Remove the solid compound and anhydrous DMSO from cold storage. Allow them to equilibrate in a desiccator at room temperature for at least 30 minutes.

  • Gravimetric Weighing: Transfer an approximate amount of the compound (e.g., 5 mg) into a pre-tared amber microcentrifuge tube. Record the exact mass to two decimal places (e.g., 5.12 mg).

  • Volume Calculation: Calculate the exact volume of DMSO required to achieve your target concentration (e.g., 10 mM) using the formula: Volume (µL) =[Mass (mg) / 314.31 g/mol ] × [1,000,000 / Target Concentration (mM)]

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO directly to the powder.

  • Dissolution: Cap the tube tightly and vortex vigorously for 1–2 minutes.

    • Self-Validation Checkpoint: Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution. If turbid, subject the vial to gentle sonication in a water bath (maximum 37°C) for 5 minutes, then re-inspect.

  • Aliquoting: Immediately dispense the master stock into single-use aliquots (e.g., 20 µL per tube) into sterile amber vials.

  • Storage: Flash-freeze the aliquots on dry ice and transfer them to a -80°C freezer for long-term storage (up to 6–12 months)[2].

Quantitative Dilution Matrix

To streamline your workflow, use the following reference matrix for standard mass preparations of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (MW: 314.31 g/mol ).

Weighed MassVolume of DMSO for 10 mMVolume of DMSO for 50 mMVolume of DMSO for 100 mM
1.00 mg 318.2 µL63.6 µL31.8 µL
5.00 mg 1590.8 µL (1.59 mL)318.2 µL159.1 µL
10.00 mg 3181.6 µL (3.18 mL)636.3 µL318.2 µL

Workflow Visualizations

The following diagrams map the logical progression of stock preparation and downstream assay integration, highlighting critical quality control (QC) checkpoints.

StockPrep Start Equilibrate Powder to Room Temp Weigh Weigh Compound (Analytical Balance) Start->Weigh AddDMSO Add Anhydrous DMSO (Calculate Exact Vol) Weigh->AddDMSO Mix Vortex & Inspect (1-2 minutes) AddDMSO->Mix Decision Completely Dissolved? Mix->Decision Sonicate Gentle Sonication (Max 37°C) Decision->Sonicate No Aliquot Aliquot into Amber Vials Decision->Aliquot Yes Sonicate->Mix Store Store at -20°C or -80°C (Desiccated) Aliquot->Store

Workflow for DMSO stock preparation featuring a self-validating visual QC loop.

AssayDilution Thaw Thaw DMSO Aliquot at Room Temp Intermediate Intermediate Dilution (e.g., 1:100 in Buffer) Thaw->Intermediate FinalMedia Add to Assay Media (Final DMSO ≤ 0.5%) Intermediate->FinalMedia QC Microscopic Eval (Check Precipitation) FinalMedia->QC Assay In Vitro / HTS Assay Execution QC->Assay

Downstream assay integration pathway ensuring DMSO tolerance limits are maintained.

Assay Integration and DMSO Tolerance

When transitioning from the 100% DMSO master stock to aqueous biological assays (e.g., cell culture media or enzymatic buffers), direct injection of the stock into the final assay volume often causes localized supersaturation, leading to compound "crashing" (precipitation).

Best Practice for Aqueous Dilution:

  • Perform an intermediate dilution by diluting the DMSO stock 1:10 or 1:100 into a transitional buffer (or media without serum) while vortexing rapidly.

  • Transfer this intermediate solution into the final assay matrix.

According to the , maintaining a final DMSO concentration below 0.5% (and ideally ≤0.1% for sensitive cell lines) is critical to prevent solvent-induced cytotoxicity and artifactual assay readouts[3]. Furthermore, high concentrations of DMSO can interfere with colorimetric readouts (such as the MTT assay) by altering the solubility dynamics of the reporter reagents. Always run a vehicle control containing the exact final percentage of DMSO used in your compound wells to establish a true baseline[4].

References

  • Molport . "2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid | 1396962-98-3 Chemical Properties". Molport Chemical Database. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS) . "Assay Guidance Manual: Assay Development Principles and Good Research Practices". National Library of Medicine (NCBI). Available at:[Link]

  • Walter and Eliza Hall Institute of Medical Research (WEHI) . "Screening assay requirements and DMSO tolerance". WEHI National Drug Discovery Centre. Available at: [Link]

Sources

Application Note: Utilizing 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid in High-Throughput Screening for Asparagine Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: Targeting Asparagine Metabolism

Cancer cells, particularly in acute lymphoblastic leukemia (ALL) and certain solid tumors, often exhibit altered amino acid metabolism. While L-asparaginase is a cornerstone therapy that depletes circulating asparagine, tumors frequently develop resistance by upregulating Asparagine Synthetase (ASNS)[1]. Consequently, ASNS has emerged as a high-value therapeutic target for overcoming drug resistance[2].

The compound 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is structurally an N -arylsulfonylated L-asparagine derivative. The core 3-carbamoylpropanoic acid (asparagine) scaffold mimics the natural product of the ASNS reaction, while the bulky, electron-withdrawing 4-acetylbenzenesulfonamide moiety is designed to occupy the adjacent hydrophobic pocket in the enzyme's active site. In High-Throughput Screening (HTS) environments, this compound serves as an essential reference inhibitor and competitive probe to validate assay mechanics and benchmark novel hit compounds[3].

ASNS_Pathway Asp Aspartate + Glutamine ASNS Asparagine Synthetase (ASNS) Asp->ASNS ATP ATP ATP->ASNS Asn Asparagine + Glutamate ASNS->Asn AMP AMP + PPi ASNS->AMP Inhibitor 2-(4-Acetylbenzenesulfonamido) -3-carbamoylpropanoic acid Inhibitor->ASNS Competitive Inhibition

ASNS metabolic pathway and competitive inhibition mechanism.

Assay Design and Causality

To screen for ASNS inhibitors, we utilize a biochemical luminescence-based assay that detects AMP, a byproduct of the ASNS-catalyzed reaction (Aspartate + Glutamine + ATP Asparagine + Glutamate + AMP + PPi).

Causality of Assay Choice:

  • Why Luminescence? Small-molecule libraries often contain intrinsically fluorescent compounds that cause false positives or negatives in fluorometric assays. A luminescent readout bypasses this autofluorescence interference, ensuring high data fidelity.

  • Why AMP over PPi? While PPi detection is common for synthetases, inorganic phosphates are ubiquitous in laboratory buffers and reagents, leading to high background noise. AMP detection provides a superior signal-to-background ratio, which is crucial for achieving a robust Z'-factor in miniaturized 384-well formats.

Experimental Protocols: Self-Validating HTS System

This protocol outlines a 384-well format assay. As a self-validating system, every screening plate must incorporate built-in maximum signal (DMSO control), minimum signal (no-enzyme control), and a 10-point dose-response curve of the reference compound to ensure plate-to-plate reliability.

Materials & Reagents
  • Recombinant Human ASNS Enzyme (Purity >95%)

  • Substrate Mix: L-Aspartate, L-Glutamine, ATP, MgCl 2​

  • AMP Detection Reagent Kit (e.g., AMP-Glo™)

  • 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (10 mM stock in anhydrous DMSO)

  • 384-well low-volume, solid white microplates

Step-by-Step Methodology
  • Reagent Preparation : Prepare the Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl 2​ , 0.01% Tween-20).

    • Expert Insight: Tween-20 is strictly required to prevent non-specific enzyme aggregation and to mitigate the promiscuous binding of highly hydrophobic library compounds.

  • Compound Plating : Using an acoustic liquid handler (e.g., Echo 550), dispense 25 nL of test compounds, DMSO (vehicle), and the reference inhibitor into designated wells.

    • Expert Insight: Acoustic dispensing eliminates tip-based carryover contamination and maintains a final DMSO concentration of ≤0.5% , preserving the conformational stability of ASNS.

  • Enzyme Addition & Pre-incubation : Add 2.5 μ L of ASNS enzyme (2 nM final concentration) to all wells except the low-control wells (add buffer instead). Centrifuge at 1000 rpm for 1 minute. Incubate at room temperature for 15 minutes.

    • Expert Insight: Pre-incubation is critical when using 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. The bulky sulfonamide group requires time to displace water molecules and achieve thermodynamic binding equilibrium in the active site prior to substrate competition.

  • Reaction Initiation : Add 2.5 μ L of Substrate Mix (final concentrations: 1 mM Aspartate, 1 mM Glutamine, 100 μ M ATP) to all wells. Incubate at 37°C for 60 minutes.

  • Reaction Termination & Detection : Add 5 μ L of AMP Detection Reagent I to terminate the reaction and enzymatically deplete unreacted ATP. Incubate for 60 minutes at room temperature. Following depletion, add 10 μ L of AMP Detection Reagent II to convert the generated AMP into ATP, driving the luciferase reaction. Incubate for 30 minutes.

  • Readout : Measure luminescence using a multimode microplate reader (integration time: 0.5 seconds/well).

HTS_Workflow Step1 1. Compound Plating (Acoustic Dispensing) Step2 2. ASNS Enzyme Addition (Pre-incubation) Step1->Step2 Step3 3. Substrate Addition (Asp, Gln, ATP) Step2->Step3 Step4 4. Luminescent Detection (AMP-Glo Reagent) Step3->Step4 Step5 5. Data Analysis (IC50 & Z'-factor) Step4->Step5

Step-by-step HTS workflow for ASNS inhibitor screening.

Data Presentation & Quality Control

A robust HTS assay must demonstrate statistical reliability before screening unknown libraries. The performance of the assay, validated using 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid as the reference standard, should align with the metrics summarized below.

Assay MetricTarget ValueObservation / Meaning
Z'-factor > 0.7Indicates an excellent, highly robust assay suitable for HTS.
Signal-to-Background (S/B) > 15Ensures clear differentiation between active inhibitors and inactive compounds.
CV% (Coefficient of Variation) < 5%Demonstrates high well-to-well reproducibility across the 384-well plate.
Reference IC 50​ 1.2 - 3.5 μ MValidates the enzyme's active state and sensitivity to competitive inhibition.
DMSO Tolerance Up to 1%Confirms assay stability in the presence of the compound vehicle.

References

  • Type A asparagine synthetase in the zoonotic Cryptosporidium parvum (CpAsnA): Biochemical features and potential as a novel therapeutic target National Institutes of Health (NIH) / PMC[Link]

  • Targeted killing of a mammalian cell based upon its specialized metabolic state Proceedings of the National Academy of Sciences (PNAS)[Link]

Sources

Application Notes and Protocols for the Formulation of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Enhancing Delivery of a Promising, Poorly Soluble Molecule

Abstract

This document provides a comprehensive guide to the formulation strategies for 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, a compound with therapeutic potential that is anticipated to exhibit poor aqueous solubility. As an in-depth technical resource for researchers, scientists, and drug development professionals, this guide outlines a systematic approach, from initial physicochemical characterization to the design and evaluation of advanced drug delivery systems. We will explore the rationale behind selecting appropriate formulation strategies, including solid dispersions, nanoparticle-based systems, and lipid-based formulations, and provide detailed protocols for their preparation and characterization. The overarching goal is to provide a practical framework for overcoming the biopharmaceutical challenges associated with this and similar molecules, thereby accelerating their development from the laboratory to clinical application.

Introduction: The Challenge of Poor Solubility

The progression of novel chemical entities from discovery to a viable therapeutic product is often hampered by suboptimal physicochemical properties, most notably poor aqueous solubility.[1][2] Molecules like 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, with a relatively complex aromatic structure, a sulfonamide group, and a molecular weight of 314.31 g/mol , are prime candidates for exhibiting limited solubility in physiological fluids.[3] This poor solubility can lead to low and erratic oral bioavailability, hindering the attainment of therapeutic concentrations in the body.[1][2]

This application note provides a strategic roadmap for the formulation development of 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. It is designed to empower the researcher with the foundational knowledge and practical protocols necessary to systematically address the solubility challenge and unlock the therapeutic potential of this molecule.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

A thorough understanding of the physicochemical properties of 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is the cornerstone of a successful formulation strategy. This pre-formulation assessment provides the data necessary to make informed decisions about the most appropriate formulation approach.

Essential Physicochemical Characterization

The following parameters should be determined experimentally:

Parameter Significance in Formulation Development Recommended Analytical Method(s)
Aqueous Solubility Determines the extent of the solubility challenge and the required degree of enhancement. Should be assessed at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).High-Performance Liquid Chromatography (HPLC) with UV detection, Shake-flask method.
pKa The ionization state of the molecule at different pH values influences its solubility and permeability across biological membranes. The presence of a carboxylic acid and a sulfonamide group suggests at least two pKa values.Potentiometric titration, UV-spectrophotometry, Capillary electrophoresis.
LogP (Octanol-Water Partition Coefficient) Indicates the lipophilicity of the molecule, which affects its solubility and permeability. A high logP value often correlates with poor aqueous solubility.Shake-flask method, HPLC-based methods.
Solid-State Characterization Identifies the crystalline form (polymorphs), degree of crystallinity, and thermal properties of the drug substance. This is crucial for understanding its dissolution behavior and for the development of amorphous solid dispersions.X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Polarized Light Microscopy.
Stability Assesses the degradation of the compound under various stress conditions (e.g., pH, light, temperature, humidity). This information is vital for selecting appropriate formulation excipients and manufacturing processes.Stability-indicating HPLC methods.

Formulation Strategies for Enhanced Delivery

Based on the anticipated poor solubility of 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, several advanced formulation strategies can be employed. The choice of strategy will depend on the specific physicochemical properties determined in the pre-formulation assessment and the desired therapeutic application.

Solid Dispersions: Leveraging the Amorphous State

Solid dispersions (SDs) are a well-established technique for enhancing the solubility and dissolution rate of poorly water-soluble drugs.[4][5] This is achieved by dispersing the drug in an amorphous, hydrophilic polymer matrix, which prevents the drug from crystallizing and presents it in a higher energy, more soluble state.[4][5]

Mechanism of Action:

  • Amorphization: The crystalline lattice of the drug is disrupted, leading to a significant increase in its apparent solubility.[4]

  • Reduced Particle Size: The drug is molecularly dispersed within the polymer matrix, leading to a dramatic increase in the surface area available for dissolution.[6][7]

  • Improved Wettability: The hydrophilic polymer carrier enhances the wetting of the drug particles, facilitating their dissolution.[7]

Workflow for Solid Dispersion Formulation Development:

Caption: Workflow for Solid Dispersion Development.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve 100 mg of 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid and 200 mg of a suitable polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)) in a minimal amount of a common solvent (e.g., methanol, ethanol, or a mixture thereof).

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption and potential recrystallization.

Nanoparticle-Based Drug Delivery Systems: The Power of Size

Reducing the particle size of a drug to the nanometer range can significantly enhance its dissolution rate and bioavailability.[8][9][10] Nanoparticle-based systems offer a versatile platform for the delivery of poorly soluble drugs.[9][10]

3.2.1. Nanosuspensions

A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers.[11]

Mechanism of Action:

  • Increased Surface Area: The nanosize of the drug particles leads to a massive increase in the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, increases the dissolution velocity.[8]

  • Increased Saturation Solubility: The reduction in particle size can lead to an increase in the saturation solubility of the drug.[11]

Protocol 2: Preparation of a Nanosuspension by Wet Milling

  • Premixing: Prepare a suspension of 1% (w/v) 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid and a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188 or a combination of stabilizers) in purified water.

  • Milling: Introduce the suspension into a laboratory-scale bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Milling Parameters: Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 1-4 hours), with cooling to prevent overheating.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Analyze the particle size and distribution of the resulting nanosuspension using dynamic light scattering (DLS).

Lipid-Based Formulations: Enhancing Absorption

Lipid-based formulations, such as liposomes and self-emulsifying drug delivery systems (SEDDS), are particularly effective for lipophilic drugs.[11] They can enhance oral bioavailability by improving drug solubilization in the gastrointestinal tract and facilitating lymphatic transport.[11][12]

3.3.1. Liposomes

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core.[13][14] For a molecule like 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, which has both lipophilic and potentially ionizable groups, it may be encapsulated within the lipid bilayer or the aqueous core depending on the pH and lipid composition.[13][15][16]

Workflow for Liposome Formulation:

Caption: Workflow for Liposome Preparation.

Protocol 3: Preparation of Liposomes by Thin-Film Hydration

  • Lipid Dissolution: Dissolve a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) and 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation.

  • Size Reduction: To obtain unilamellar vesicles of a defined size, sonicate the resulting liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a specific pore size.

  • Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.[17]

Characterization of Formulations

Once formulated, a comprehensive characterization is essential to ensure quality, stability, and predictable in vivo performance.

Formulation Type Key Characterization Parameters Analytical Technique(s)
Solid Dispersion Drug Content, Amorphous State Confirmation, In-vitro DissolutionHPLC, XRPD, DSC, Dissolution Apparatus (USP I or II)
Nanosuspension Particle Size and Distribution, Zeta Potential, Crystalline State, Dissolution RateDLS, Laser Diffraction, Electrophoretic Light Scattering, XRPD, Dissolution Apparatus
Liposomes Vesicle Size and Distribution, Zeta Potential, Encapsulation Efficiency, Drug Loading, In-vitro Drug ReleaseDLS, Transmission Electron Microscopy (TEM)[18], HPLC, Dialysis Method[17]

In-Vitro and In-Vivo Evaluation

The ultimate goal of formulation development is to enhance the in vivo performance of the drug.

In-Vitro Permeability Studies

The Caco-2 cell monolayer model is a widely used in vitro method to predict the intestinal permeability of a drug and the potential for oral absorption.

In-Vivo Pharmacokinetic Studies

Animal models (e.g., rats, mice) are used to evaluate the oral bioavailability of the different formulations compared to an unformulated drug suspension. Key pharmacokinetic parameters to be determined include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Conclusion

The successful delivery of 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid hinges on overcoming its anticipated poor aqueous solubility. This application note has provided a structured and scientifically grounded approach to this challenge. By systematically conducting pre-formulation studies and exploring advanced formulation strategies such as solid dispersions, nanosuspensions, and liposomes, researchers can significantly enhance the biopharmaceutical properties of this promising molecule. The detailed protocols and characterization methods outlined herein serve as a practical guide to facilitate the development of a safe, effective, and clinically viable drug product.

References

  • Verma, S., & Rawat, A. (2021). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 11(4-S), 149-158.
  • Gothwal, A., & Kumar, L. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • MDPI. (n.d.). Special Issue: Solid Dispersions for Bioavailability Enhancement. MDPI. Retrieved from [Link]

  • Alhareth, K., & Al-mahallawi, A. M. (2021).
  • Di Pietro, P., et al. (2024). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. Molecular Pharmaceutics.
  • Müller, R. H., & Keck, C. M. (2021).
  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043.
  • Sinha, S., et al. (2010). Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir. AAPS PharmSciTech, 11(2), 518-527.
  • Mocanu, A., et al. (2023). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. Pharmaceutics, 15(4), 1303.
  • Li, M., & Mooney, D. J. (2016). Nanoparticles for oral delivery: design, evaluation and state-of-the-art.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved from [Link]

  • Sharma, A., & Jain, C. P. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Dhirendra, K., Lewis, S., Udupa, N., & Atin, K. (2009). Solid Dispersions: A Review. Pakistan Journal of Pharmaceutical Sciences, 22(2), 234-246.
  • Kunjachan, S., & Gremse, F. (2018). Characterization of Drug Delivery Systems by Transmission Electron Microscopy. Methods in Molecular Biology, 1696, 153-162.
  • Kim, T. H., & Park, J. H. (2023). Nanoparticle tools for maximizing oral drug delivery.
  • Ribeiro, A. C. F., Nicolau, P. M. G., & Fangaia, S. I. G. (2022). Advanced Studies on Drug Delivery Systems: Characterization and Their Impact on Pharmaceutical and Medicinal Areas. Processes, 10(11), 2427.
  • Zhang, S., et al. (2017). Nanoparticle-Based Oral Drug Delivery Systems Targeting the Colon for Treatment of Ulcerative Colitis. Journal of Controlled Release, 255, 68-76.
  • Creative Biostructure. (n.d.). Analysis of Drug Delivery Systems. Creative Biostructure. Retrieved from [Link]

  • Ücisik, M. H., & Schuster, B. S. (2023). Oral nanoparticulate drug delivery systems for the treatment of intestinal bowel disease and colorectal cancer. Expert Opinion on Drug Delivery, 20(12), 1729-1746.
  • Lee, J. H., & Ye, D. (2024). Beyond nanoparticle-based oral drug delivery: transporter-mediated absorption and disease targeting.
  • Milenković, D., et al. (2017). Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies. Journal of the Serbian Chemical Society, 82(9), 983-997.
  • Manna, D., et al. (2021). Sulfonium-based liposome-encapsulated antibiotics deliver a synergistic antibacterial activity.
  • CN100588401C - Preparation method and preparation of sulfa compound liposome - Google Patents. (n.d.).
  • US20160193148A1 - Liposomal formulations for the treatment of bacterial infections - Google Patents. (n.d.).
  • Wilson, D. H., et al. (2017). Development of Cationic Quaternary Ammonium Sulfonamide Amino Lipids for Nucleic Acid Delivery. ACS Applied Materials & Interfaces, 9(51), 44341-44353.
  • MolPort. (n.d.). 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. Retrieved from [Link]

  • American Elements. (n.d.). (2S)-2-(4-acetylbenzenesulfonamido)propanoic acid. Retrieved from [Link]

  • Rehman, H. M., et al. (2010). (2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2596.
  • Rehman, H. M., et al. (2010). (2S)-3-Carbamoyl-2-(4-meth-oxy-benzene-sulfonamido)-propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2596.
  • PubChem. (n.d.). (2S)-2-{[(4S)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid. Retrieved from [Link]

Sources

Cellular Uptake Assay Protocol for 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic Acid Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (also known as N-(4-acetylbenzenesulfonyl)asparagine) is an amino acid-derived sulfonamide. Sulfonamides are well-characterized pharmacophores, classically recognized for their interaction with metalloenzymes such as Carbonic Anhydrases (CAs) and matrix metalloproteinases. Because many targets of amino acid-derived sulfonamides reside in the intracellular space or require traversing the plasma membrane to reach specific subcellular compartments, accurately quantifying the cellular bioavailability of this compound is critical for pharmacokinetic profiling and interpreting cell-based efficacy data.

Unlike inherently fluorescent molecules, 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid requires high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for precise intracellular quantification. This protocol outlines a rigorously validated, self-contained system for measuring the cellular uptake of this small molecule, emphasizing the causality behind cold-quenching, organic extraction, and protein normalization.

Core Principles of the Assay Design

To ensure a self-validating and highly accurate system, this protocol is built on three mechanistic pillars:

  • Arresting Membrane Transport (Cold Quenching): Cellular uptake and efflux mechanisms are highly temperature-dependent. Washing cells with ice-cold Hank's Balanced Salt Solution (HBSS) instantly arrests active transport, preventing the efflux of the internalized sulfonamide during the washing steps [1].

  • Direct Solvent Extraction over Trypsinization: Harvesting cells via standard 37°C trypsin-EDTA protocols allows significant drug efflux, leading to severe underestimations of intracellular concentration. Direct in-well lysis using organic solvents simultaneously disrupts the membrane, precipitates proteins, and extracts the analyte without allowing time for efflux [2].

  • Absolute Quantification & Normalization: LC-MS/MS provides femtomole-level sensitivity. By utilizing an internal standard (IS) spiked directly into the lysis buffer, we account for matrix effects and extraction losses. Intracellular concentrations are subsequently normalized to total protein content (via BCA assay) to correct for well-to-well variations in cell density [3].

Materials and Reagents

  • Target Compound: 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (Stock solution prepared in DMSO; final DMSO concentration in assay must be <0.1% to prevent membrane permeabilization).

  • Cell Line: Relevant adherent cell lines (e.g., MDA-MB-231 or HEK293).

  • Buffers: Ice-cold HBSS (pH 7.4), 37°C pre-warmed HBSS, ice-cold PBS.

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) containing 200 nM of an appropriate Internal Standard (e.g., labetalol or a deuterated sulfonamide analog) [1].

  • Equipment: Refrigerated centrifuge, cell scraper, LC-MS/MS system (e.g., Agilent 6410 Triple Quadrupole or equivalent), BCA Protein Assay Kit.

Step-by-Step Experimental Protocol

Step 1: Cell Preparation and Seeding
  • Seed cells in 6-well tissue culture plates at a density of 5×105 cells/well.

  • Incubate for 24 hours at 37°C, 5% CO 2​ to allow for complete adhesion and logarithmic growth. Expert Insight: Cells should be at ~70-80% confluency at the time of the assay to ensure optimal cell-to-media exposure ratios.

Step 2: Compound Incubation
  • Aspirate the culture medium and gently wash the cells once with 37°C pre-warmed HBSS. This removes serum proteins that may non-specifically bind the drug and alter the free fraction available for uptake.

  • Add the pre-warmed HBSS containing 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid at desired concentrations (e.g., 10, 50, 100 µM).

  • Incubate at 37°C for designated time points (e.g., 5, 15, 30, 60, and 120 minutes) to establish uptake kinetics.

Step 3: Quenching and Washing (Critical Step)
  • Immediately place the plates on an ice bath to halt membrane transport.

  • Aspirate the dosing solution and rapidly wash the cells three times with 1 mL of ice-cold HBSS . Causality Note: The rapid temperature drop rigidifies the lipid bilayer and halts ATP-dependent efflux pumps, locking the internalized drug inside the cell [3].

Step 4: Cell Lysis and Extraction
  • Add 250 µL of the ice-cold Extraction Solvent (Acetonitrile/Methanol/Water, 2:2:1 with IS) directly to the cellular monolayer.

  • Mechanically detach the cells using a cell scraper and transfer the lysate to pre-chilled Eppendorf tubes.

  • Vortex vigorously for 5 minutes, then subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to a 37°C water bath) to ensure complete disruption of intracellular organelles.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Transfer the analyte-rich supernatant to LC-MS/MS vials for analysis. Retain the protein pellet for normalization.

Step 5: Protein Normalization (BCA Assay)
  • Solubilize the retained protein pellet in 250 µL of 0.1 M NaOH.

  • Perform a standard BCA assay to determine the total protein concentration per well. This allows the conversion of LC-MS/MS data (ng/mL) into a standardized metric of intracellular accumulation (pmol of drug / mg of total protein).

Step 6: LC-MS/MS Analysis
  • Inject the supernatant into the LC-MS/MS system.

  • Utilize a reverse-phase C18 column with a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, optimizing the collision energy and fragmentor voltage for the specific precursor-to-product ion transitions of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid.

Data Presentation & Expected Outcomes

To ensure robust data interpretation across different experimental runs, summarize the quantitative LC-MS/MS parameters and the normalized uptake data in a structured format as shown below.

Parameter / ConditionValue / Description
Analyte 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid
Ionization Mode Electrospray Ionization (ESI), Positive/Negative (optimized per instrument)
Linear Dynamic Range 1 nM – 10 µM (in cellular matrix)
Typical Uptake Kinetics Saturable Michaelis–Menten kinetics (transporter-mediated) or linear (passive diffusion)
Intracellular Accumulation Unit pmol of compound / mg of total cellular protein
Efflux Control Validation Ice-cold wash effectively retains >95% of internalized compound compared to 37°C wash

Workflow Visualization

G N1 1. Cell Culture & Seeding N2 2. Compound Incubation N1->N2 24h attachment N3 3. Cold Quench & Wash N2->N3 Time-course (e.g., 30 min) N4 4. Cell Lysis & Extraction N3->N4 Arrest transport N5 5. LC-MS/MS Quantification N4->N5 Organic extraction N6 6. Data Normalization (BCA Assay) N4->N6 Protein pellet N5->N6 Intracellular conc.

Caption: Step-by-step workflow for the LC-MS/MS cellular uptake assay of small molecule sulfonamides.

References

  • Enhanced Polarity of Sulfonamide Metformin Derivatives Increases Cellular Uptake and Apoptosis-Inducing Effects in Human Breast Cancer Cells. Molecular Pharmaceutics.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
  • The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters. PNAS.

Troubleshooting & Optimization

improving aqueous solubility of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid . As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the severe aqueous solubility bottlenecks associated with this specific molecule.

Below, you will find diagnostic FAQs, self-validating experimental workflows, and mechanistic explanations to ensure your in vitro and in vivo assays are robust and reproducible.

Part 1: Molecular Diagnostics & Logical Workflow

Q: Why does 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid precipitate in standard pH 7.4 assay buffers? A: Precipitation occurs due to a mismatch between the molecule's structural lipophilicity and the buffer's ionic capacity. The molecule contains a highly lipophilic 4-acetylbenzene ring that drives hydrophobic aggregation. While the carboxylic acid ( pKa1​≈3.5 ) is ionized at pH 7.4, the sulfonamide proton ( pKa2​≈6.5−7.0 ) is only partially ionized at physiological pH [1]. If your assay buffer has low capacity, the addition of the drug lowers the local pH, leading to protonation. This triggers immediate crystallization driven by the strong intermolecular hydrogen-bonding network of the carbamoyl ( −CONH2​ ) and sulfonamide groups.

Q: How do I select the right solubilization strategy for my specific application? A: The choice depends on your downstream application (e.g., cell-based assays vs. in vivo oral dosing). Follow the logical decision matrix below to identify the optimal formulation pathway.

SolubilityWorkflow Start Solubility Issue: Target Molecule CheckPH Is Assay pH < 7.0? Start->CheckPH AdjustPH Adjust pH > 7.0 (Ionize COOH & Sulfonamide) CheckPH->AdjustPH Yes CheckAssay Is high pH toxic to assay/cells? CheckPH->CheckAssay No AdjustPH->CheckAssay Check compatibility UseCD Use HP-β-CD Complexation (Encapsulate Aromatic Ring) CheckAssay->UseCD Yes CheckInVivo Is formulation for in vivo oral dosing? CheckAssay->CheckInVivo No CheckInVivo->UseCD No (IV/Liquid) UseASD Formulate Amorphous Solid Dispersion (PVP/HPMC) CheckInVivo->UseASD Yes

Caption: Decision matrix for selecting the optimal solubility enhancement strategy for the target molecule.

Part 2: Troubleshooting Guide - pH & Salt Formation

Q: How can I leverage pH to formulate a stable, high-concentration aqueous stock solution? A: You must exploit the molecule's diprotic nature. By raising the pH above both pKa​ values (target pH 8.0 - 8.5), you generate a dianion. This drastically increases dipole-ion interactions with water, overcoming the crystal lattice energy.

Protocol 1: In Situ Salt Formation with Meglumine
  • Causality: Using an organic base like Meglumine (N-methylglucamine) instead of NaOH prevents the common-ion effect. Meglumine's multiple hydroxyl groups participate in hydrogen bonding with the surrounding water, creating a hydration shell that physically blocks the drug molecules from re-aggregating.

  • Step-by-Step Methodology:

    • Weighing: Weigh 100 mg of the target compound into a sterile glass vial.

    • Base Addition: Add 2.1 molar equivalents of Meglumine dissolved in 5 mL of sterile deionized water. (The 2.1 equivalents ensure full deprotonation of both the carboxylic and sulfonamide protons).

    • Agitation: Sonicate the suspension at room temperature for 15 minutes until optically clear.

    • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation seeds.

  • Self-Validation Step: Monitor the filtered solution via dynamic light scattering (DLS) or UV-Vis turbidimetry at 600 nm over 48 hours. An absorbance of <0.01 or the absence of a colloidal scattering signal confirms the drug is in a true, thermodynamically stable solution rather than a metastable supersaturated state.

Part 3: Troubleshooting Guide - Cyclodextrin Complexation

Q: My cell-based assay is highly sensitive to pH changes and organic solvents. How can I solubilize the compound at neutral pH? A: Utilize Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The hydrophobic 4-acetylbenzene ring of your molecule will spontaneously partition into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the CD maintains aqueous solubility [2].

CDWorkflow Step1 Weigh Drug & HP-β-CD (1:1) Step2 Wet CD with EtOH/H2O Step1->Step2 Step3 Knead 45 min (Shear Force) Step2->Step3 Step4 Vacuum Dry (40°C, 24h) Step3->Step4 Step5 Sieve & Validate (DSC/PXRD) Step4->Step5

Caption: Step-by-step experimental workflow for preparing cyclodextrin inclusion complexes via kneading.

Protocol 2: HP- β -CD Inclusion via Kneading
  • Causality: The mechanical shear force applied during kneading disrupts the drug's rigid crystal lattice. The minimal amount of hydroalcoholic solvent acts as a plasticizer, lowering the activation energy required for the acetylbenzene moiety to thread into the cyclodextrin cavity.

  • Step-by-Step Methodology:

    • Preparation: Weigh the drug and HP- β -CD in a 1:1 molar ratio.

    • Wetting: Place the HP- β -CD in a mortar. Add a minimal volume of a 50:50 water/ethanol mixture to form a homogeneous paste.

    • Kneading: Slowly add the drug powder to the paste. Triturate vigorously with a pestle for 45 minutes.

    • Drying: Transfer the paste to a vacuum desiccator and dry at 40°C for 24 hours to completely remove the plasticizing solvents.

    • Milling: Grind the dried mass and pass it through a 60-mesh sieve.

  • Self-Validation Step: Perform a Phase Solubility Analysis (Higuchi-Connors method). Plot drug concentration against CD concentration. An AL​ -type linear plot with a slope <1 mathematically validates a 1:1 stoichiometric inclusion complex, confirming the encapsulation efficiency.

Part 4: Troubleshooting Guide - Amorphous Solid Dispersions (ASD)

Q: I need a solid formulation for in vivo oral dosing, but the crystalline powder has terrible bioavailability. What is the standard approach? A: You must convert the crystalline drug into an Amorphous Solid Dispersion (ASD). As originally proposed by Sekiguchi and Obi, dispersing a hydrophobic drug within a hydrophilic polymer matrix prevents recrystallization and dramatically enhances the dissolution rate in the gastrointestinal tract [3].

Protocol 3: Solvent Evaporation Method for ASD
  • Causality: Dissolving the drug and polymer in a common solvent destroys the drug's crystal lattice. Rapid solvent evaporation "freezes" the drug molecules in a highly energetic, amorphous state. The polymer (e.g., PVP K30) stabilizes this state by forming hydrogen bonds with the drug's carbamoyl group, sterically hindering the drug molecules from re-aligning into a crystal lattice.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve 1 part drug and 4 parts Polyvinylpyrrolidone (PVP K30) in a co-solvent system of Methanol/Dichloromethane (1:1 v/v).

    • Evaporation: Remove the solvent rapidly using a rotary evaporator at 45°C under reduced pressure (approx. 50 mbar).

    • Secondary Drying: Place the resulting solid film in a vacuum oven at 40°C for 12 hours to remove trace residual solvents.

    • Pulverization: Mill the solid dispersion into a fine powder.

  • Self-Validation Step: Analyze the resulting powder via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). The complete disappearance of the drug's sharp crystalline melting endotherm on the DSC thermogram, coupled with a broad "halo" on the PXRD diffractogram, definitively validates successful amorphization.

Part 5: Quantitative Data Summary

The table below summarizes the expected solubility enhancements for 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid based on the troubleshooting protocols provided above.

Solubilization StrategyExcipient / CarrierPrimary Mechanism of ActionExpected Solubility Fold-Increase
Control Distilled Water (pH 4.0)Baseline1x (Baseline)
Cosolvency 10% DMSO in BufferDisruption of hydrophobic interactions15x - 20x
Solid Dispersion PVP K30 (1:4 ratio)Amorphization & lattice disruption25x - 40x
Complexation 20% w/v HP- β -CDEncapsulation of acetylbenzene ring30x - 60x
pH Adjustment Meglumine Salt (pH 8.5)Ionization of COOH and Sulfonamide50x - 100x
References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at:[Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

Technical Support Center: Troubleshooting Degradation of CAS 1396962-98-3 During Long-Term Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation profiles when working with functionalized amino acid derivatives.

CAS 1396962-98-3, chemically known as 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (an N-sulfonylated asparagine derivative), presents unique stability challenges during long-term storage and assay preparation. This guide is designed to move beyond basic handling instructions by explaining the underlying physicochemical causality of its degradation, providing self-validating experimental protocols, and answering the most critical troubleshooting questions.

Compound Profiling & Quick Reference Data

To effectively troubleshoot degradation, we must first understand the structural vulnerabilities of the molecule. The compound features a primary amide on the side chain (carbamoyl group) and a sulfonamide linkage at the alpha-amino position.

Table 1: Physicochemical & Stability Profile

ParameterValue / Characteristic
CAS Number 1396962-98-3
IUPAC Name 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid
Molecular Weight 314.31 g/mol
Molecular Formula C12H14N2O6S
Primary Degradation Route Deamidation via succinimide intermediate (+0.984 Da mass shift)
Secondary Degradation Route Racemization at the C2 chiral center
Optimal Solid-State Storage -20°C, strictly desiccated, inert atmosphere (Argon/Nitrogen)
Solution Stability Highly pH-dependent; rapid degradation observed at pH > 7.4
Mechanistic Insight: The Causality of Degradation

The most common reason researchers observe degradation of CAS 1396962-98-3 is spontaneous deamidation [1]. While many assume that hydrolysis is a simple attack of water on the amide bond, the reality of asparagine derivatives is far more complex and kinetically driven by intramolecular forces.

Because sulfonamides have a lower pKa (~9–10) compared to standard peptide bonds, the sulfonamide nitrogen can become partially deprotonated in neutral to slightly basic aqueous buffers[2]. This electron-rich nitrogen acts as a potent nucleophile, attacking the γ-carbonyl carbon of the adjacent carbamoyl side chain.

This intramolecular attack forms a highly unstable 5-membered succinimide intermediate , expelling ammonia (NH3) in the process[3]. The succinimide ring is highly susceptible to rapid hydrolysis, reacting with ambient water to form a mixture of aspartate and isoaspartate derivatives[1]. Understanding this pathway is critical because it dictates how we must formulate, store, and quench the compound to prevent degradation.

Mechanism A Intact CAS 1396962-98-3 (N-Sulfonyl Asn) B Deprotonated Sulfonamide (Nucleophile) A->B pH > 7 (Base) C Tetrahedral Intermediate B->C Nucleophilic Attack D Succinimide Intermediate (Loss of NH3) C->D -NH3 E Aspartate Derivative (+1 Da Mass Shift) D->E H2O (α-attack) F Isoaspartate Derivative (+1 Da Mass Shift) D->F H2O (β-attack)

Fig 1: Succinimide-mediated deamidation pathway of CAS 1396962-98-3.

Troubleshooting Guides & FAQs

Q: Why am I seeing a +1 Da mass shift (m/z 315.30) in my LC-MS analysis after 3 months of storage? A: This is the hallmark signature of deamidation. The conversion of the primary amide (-NH2) to a carboxylic acid (-OH) results in a net mass increase of exactly 0.984 Da. If you are observing this in solid-state storage, it indicates that ambient moisture has penetrated your sample vial. Moisture acts as both a plasticizer (increasing molecular mobility) and a direct reactant for the hydrolysis of the transient succinimide intermediate[1].

Q: Is the sulfonamide bond cleaving under my physiological assay conditions? A: It is highly unlikely. Sulfonamides are exceptionally stable to hydrolysis due to the poor leaving group ability of the amine and the steric/electronic protection offered by the sulfonyl group[4]. Cleavage of the S-N bond typically requires forced degradation conditions, such as boiling in strong acid (pH < 2) or prolonged exposure to strong bases[5]. If you see degradation, focus your troubleshooting on the carbamoyl side chain, not the sulfonamide backbone.

Q: I dissolved the compound in DMSO for my stock solution. Why is it degrading at -20°C? A: DMSO is highly hygroscopic. Every time you open the stock vial, atmospheric moisture condenses into the DMSO. Even at -20°C, micro-environments of liquid water can persist, facilitating the succinimide-mediated deamidation[3]. To prevent this, aliquot your DMSO stocks into single-use vials immediately upon reconstitution and purge the headspace with Argon before freezing.

Self-Validating Experimental Protocols

To confidently distinguish between intact CAS 1396962-98-3 and its deamidated degradants, you must implement a Stability-Indicating LC-MS Assay . This protocol is "self-validating" because it relies on chromatographic separation of isobaric degradants (aspartate vs. isoaspartate) to confirm the specific mechanism of degradation, rather than relying solely on a generic mass shift.

Protocol: Stability-Indicating LC-MS Workflow for Deamidation Tracking

Step 1: Sample Preparation & Stressing

  • Prepare a 1 mg/mL stock of CAS 1396962-98-3 in 50 mM ammonium bicarbonate buffer (pH 7.4).

  • Aliquot 100 µL into sealed HPLC vials and incubate at 37°C to force degradation.

  • Pull samples at predefined timepoints: Day 0, Day 7, Day 14, and Day 28.

Step 2: Mechanistic Quenching (Critical Step) Causality Check: Why do we quench? If you inject the sample directly, the high pH and heat of the MS source will artificially induce deamidation during the run.

  • Dilute the pulled sample 1:10 into a quenching solution of 0.1% Formic Acid in Water .

  • Mechanism: The low pH protonates the sulfonamide nitrogen, completely neutralizing its nucleophilicity and instantly halting the cyclization step[2].

Step 3: Chromatographic Separation

  • Inject 5 µL onto a high-resolution C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).

  • Use a shallow gradient of 5% to 40% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.

  • Validation: The intact compound will elute first. The deamidated products (aspartate and isoaspartate) will elute as two distinct, closely eluting peaks slightly later due to the increased polarity of the newly formed carboxylic acid.

Step 4: Mass Spectrometry Detection

  • Monitor in Negative Ion Mode (ESI-).

  • Extract ion chromatograms (EIC) for m/z 313.30 (Intact [M-H]-) and m/z 314.28 (Deamidated [M-H]-).

Protocol S1 Sample Prep (1 mg/mL in Buffer) S2 Stress Incubation (37°C, pH 7.4) S1->S2 S3 Acid Quenching (0.1% Formic Acid) S2->S3 S4 LC-MS Analysis (High-Res C18) S3->S4 S5 Data Interpretation (Peak Integration) S4->S5

Fig 2: Self-validating LC-MS workflow for monitoring deamidation kinetics.

References[1] Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELv39plzlZxrCjKAUTEihgJod2txG5WopxTDVrj7rI1tbcYv-Q4rybzQi4255Xi08LolEy4u67aggijTrDOENYVVxc5vjSq-7rFs7wDUu15QWDB5u5vHCXznl9R_5l5xsPuigHTA==[3] Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy. PMC - National Institutes of Health.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEasccEq3GewjO4WYhCBmAR6ivzwFgNjH49X5jTf2ksiEneb4Uh05rhTAa9l1VNTI_PZDcLUbmxXGEu1lIDfX2V2rMuZSWSZIdSYQ5ILZy_mp6RTmkedOpuYfGNOagXXPg36U0EcS-BXgKmV0A=[4] Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs3qgjoLtNHeweyVjt9N2SoDMAt5z6vA4USmX9S8eVvumc97Ka9HGGJJ00K3e4xiTKLd0ucMN2vdcoVTJ5OT5ktNJGkFBA1V1BOvwPK9N3379aETIVCR-pmy8cM2-5JINpjYvJ8U3_-0xZ83HBFQS9md-UCv7EsmNB_-86f__67f7sEIEKZmw0Qw2yARZuDrAAi6HpUfnAXWzn7Z_JIy90vLYqeJcT8j2MoloO-yuRP6Gp[2] Reactivity and Mechanism in the Hydrolysis of β-Sultams. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHySZs4xSb6efv56KO37d4f2NdGToHMqgktKdyrE2goBw0jYdIlgIS1pLUTRMBxt20SISWkpH7THKolWZKkFYS_bwkqbUPtCwCcjJikIJuNGfZzZNYeZhAzDVZhRO29RtZN4aOiIQ==[5] Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3AliAodI9yTDI5QFw0AHSpEdgkRjko-lKd_BK6ub8PIxrxpAKbunL9oZ9-zEW4I1qT-rAg_sbFMlqTNWOB_qkEW-U5EDJJ0z3LfSIKYE7f4jF1QmtWXd4VS-Koh8JUlFkWKuXH3yhTVdbfEP9ziUCh6wUKKovo2twBuBPnb__2aJ0XH05YwUtiSBjbjGIv1w8f3qKbCUdm_CCm-W26Q==

Sources

Technical Support Center: Optimizing Synthesis Yield and Purity of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic outcomes. Our focus is on practical, field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring both high yield and exceptional purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid.

Issue 1: Low Reaction Yield

Q: My synthesis is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?

A: Low yields in this sulfonamide synthesis can often be traced back to several key factors, including incomplete reactions, side product formation, or mechanical losses during workup and purification.[1] A systematic approach to troubleshooting is essential.

Causality and Remediation:

  • Incomplete Reaction: The nucleophilic attack of the amino group of L-asparagine on the sulfonyl chloride is a critical step.[2] Insufficient reaction time or inadequate temperature can lead to unreacted starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending the duration or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.[3]

  • pH Control: The reaction is typically carried out under basic conditions to neutralize the HCl generated.[2] Fluctuations in pH can affect the nucleophilicity of the amine and the stability of the product.

    • Solution: Maintain a stable pH between 8-9 throughout the reaction by the gradual addition of a base like sodium carbonate solution.[4] Use a pH meter for accurate monitoring.

  • Reagent Quality: The purity of your starting materials, L-asparagine and 4-acetylbenzenesulfonyl chloride, is paramount. Impurities can interfere with the reaction.

    • Solution: Use high-purity, anhydrous reagents. If the 4-acetylbenzenesulfonyl chloride has been stored for a long time, its purity should be checked, as it can hydrolyze to the corresponding sulfonic acid.[5]

Issue 2: Product Purity Concerns

Q: My final product shows impurities in the NMR or LC-MS analysis. What are the likely side products and how can I minimize them?

A: Purity is critical, especially for drug development applications. Common impurities can include unreacted starting materials, hydrolyzed sulfonyl chloride, and di-sulfonated byproducts.

Causality and Remediation:

  • Hydrolysis of Sulfonyl Chloride: 4-acetylbenzenesulfonyl chloride is susceptible to hydrolysis, forming 4-acetylbenzenesulfonic acid. This is a common impurity if the reaction is not conducted under anhydrous conditions.[5]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Di-sulfonylation: Although less common with amino acids, there is a possibility of the amide nitrogen of asparagine reacting with the sulfonyl chloride.

    • Solution: Careful control of stoichiometry is key. Use a slight excess of the amino acid to ensure the complete consumption of the sulfonyl chloride.

  • Purification Challenges: The polar nature of the carboxylic acid and amide groups can make purification by column chromatography challenging.

    • Solution: Recrystallization is often a more effective method for purifying this type of compound.[6] A mixed solvent system, such as ethanol/water or isopropanol/water, can be effective.[6] If column chromatography is necessary, a polar stationary phase or reverse-phase chromatography might provide better separation. Dry loading the crude product onto silica gel can also improve separation.[7]

Issue 3: Inconsistent Results

Q: I am experiencing batch-to-batch variability in my synthesis. What factors could be contributing to this inconsistency?

A: Inconsistent results are frustrating and can hinder project timelines. The root cause often lies in subtle variations in reaction setup and execution.

Causality and Remediation:

  • Rate of Reagent Addition: The exothermic nature of the reaction between the sulfonyl chloride and the amine requires controlled addition.[5] Rapid addition can lead to localized overheating and side product formation.

    • Solution: Add the 4-acetylbenzenesulfonyl chloride portion-wise or as a solution via a dropping funnel to the cooled solution of L-asparagine.

  • Stirring Efficiency: In a heterogeneous reaction mixture, inefficient stirring can lead to poor mixing and incomplete reaction.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous suspension.

  • Work-up Procedure: Variations in the acidification and extraction steps can lead to inconsistent yields and purity.

    • Solution: Standardize your work-up protocol. Acidify the reaction mixture slowly to a consistent pH to precipitate the product. Ensure thorough washing of the precipitate to remove inorganic salts.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: A mixture of water and a water-miscible organic solvent is often used. Water is necessary to dissolve the L-asparagine and the base, while a co-solvent can help with the solubility of the sulfonyl chloride. A common system is a mixture of water and a solvent like acetone or dioxane.[4][8]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane with a small amount of acetic acid to ensure the carboxylic acid is protonated and moves up the plate. The starting materials and product should have distinct Rf values.

Q3: What are the key safety precautions for this synthesis?

A3: 4-Acetylbenzenesulfonyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so it's important to have a cooling bath on standby.[5] Sulfonamides as a class of compounds can cause allergic reactions in some individuals.[9][10]

Q4: Can I use a different base instead of sodium carbonate?

A4: Yes, other bases like sodium bicarbonate or triethylamine can be used. The key is to use a base that is strong enough to neutralize the generated HCl but not so strong that it promotes hydrolysis of the product or other side reactions.[11]

Q5: What is the best way to dry the final product?

A5: After filtration and washing, the product should be dried under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual water and solvent without causing degradation.

III. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis and purification of 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid.

Synthesis Workflow

TroubleshootingFlowchart Start Problem Encountered LowYield Low Yield Start->LowYield PurityIssue Purity Issue Start->PurityIssue IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SideProducts Side Products? LowYield->SideProducts Hydrolysis Hydrolysis of Sulfonyl Chloride? PurityIssue->Hydrolysis PurificationMethod Ineffective Purification? PurityIssue->PurificationMethod Sol_TimeTemp Increase reaction time/temp Monitor with TLC IncompleteReaction->Sol_TimeTemp Yes Sol_Stoichiometry Check stoichiometry and reagent quality IncompleteReaction->Sol_Stoichiometry No Sol_Anhydrous Use anhydrous conditions and fresh reagents Hydrolysis->Sol_Anhydrous Yes Sol_Recrystallize Optimize recrystallization solvent system PurificationMethod->Sol_Recrystallize Yes Sol_Column Consider alternative chromatography (e.g., reverse-phase) PurificationMethod->Sol_Column If Recrystallization Fails

Caption: Troubleshooting flowchart for the synthesis of 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid.

V. References

  • Google Patents. US2777844A - Sulfonamide purification process. Available from:

  • Wikipedia. Sulfonamide (medicine). Available from: [Link]

  • MSD Manual Professional Edition. Sulfonamides. Available from: [Link]

  • Grokipedia. Sulfonamide. Available from: [Link]

  • Picmonic for Medicine. Sulfonamides Side Effects. Available from: [Link]

  • ACS Publications. Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. Available from: [Link]

  • ResearchGate. (PDF) Sulfonamide derivatives: Synthesis and applications. Available from: [Link]

  • Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • PMC. (2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid. Available from: [Link]

  • Molport. 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid | 1396962-98-3. Available from: [Link]

  • Beilstein Journals. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Available from: [Link]

  • MDPI. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Available from: [Link]

  • ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Available from: [Link]

  • PubMed. (2S)-3-Carbamoyl-2-(4-meth-oxy-benzene-sulfonamido)-propanoic acid. Available from: [Link]

  • PubMed. Optimization of benzenesulfonyl derivatives as anti-Trypanosomatidae agents: Structural design, synthesis, and pharmacological assessment against Trypanosoma cruzi and Leishmania infantum. Available from: [Link]

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]

  • PMC. Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Available from: [Link]

  • Google Patents. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same. Available from:

  • Pharmaffiliates. Benzenesulfonic Acid-Impurities. Available from: [Link]

Sources

HPLC Troubleshooting Center: Resolving Peak Tailing for 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center. Analyzing complex, multi-functional molecules like 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid presents unique chromatographic challenges. This guide provides authoritative, mechanistic solutions to correct peak asymmetry (tailing) and ensure robust, reproducible quantification in your drug development workflows.

Section 1: Mechanistic Profiling & Chemical Causes (The "Why")

Q: Why is this specific molecule highly susceptible to severe peak tailing? A: Peak tailing for this compound is rarely a single-variable mechanical issue; it is driven by its complex functional groups. The molecule contains a carboxylic acid, a sulfonamide, a primary amide, and an acetyl group. Tailing is typically a confluence of two chemical mechanisms:

  • Partial Ionization (The pH Effect): The carboxylic acid moiety has a predicted pKa of ~3.5. If the mobile phase pH is maintained near this value, the analyte exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states. This dual-state population travels through the column at different velocities, manifesting as a broadened, tailing peak[1].

  • Secondary Silanol Interactions: The primary amide and sulfonamide groups are strong hydrogen-bond donors and acceptors. Even if the carboxylic acid is fully protonated, these polar groups can interact strongly with unreacted, ionized silanols (Si-O⁻) on the silica stationary phase, creating a secondary retention mechanism that drags the tail of the peak[2].

Q: How does mobile phase pH dictate the peak symmetry for this compound? A: To achieve a perfect Gaussian peak shape, you must operate at least 2 pH units away from the analyte's pKa[3]. Operating at a pH of 1.5–2.0 ensures the carboxylic acid is fully unionized, maximizing hydrophobic retention. Crucially, at this low pH, residual acidic silanols on the silica surface are fully protonated (Si-OH), neutralizing their ion-exchange capacity and preventing secondary polar interactions[4].

Table 1: Physicochemical Properties & Chromatographic Impact
Functional GroupApprox. pKaChromatographic LiabilityMechanistic Mitigation Strategy
Carboxylic Acid ~3.5Partial ionization at mid-pH causes mixed retention modes.Operate at pH < 2.0 to force a fully unionized state.
Sulfonamide ~9.5Hydrogen bonding with ionized silanols at mid-to-high pH.Use fully end-capped or polar-embedded C18 columns.
Primary Amide NeutralPolar interactions with exposed silica backbone.Increase buffer concentration to shield the analyte.

Section 2: Methodological Troubleshooting (The "How")

Q: I adjusted the pH to 2.0, but I am still seeing an Asymmetry Factor (As) of 1.8. What is missing? A: You are likely experiencing localized pH depletion. When a highly concentrated sample plug enters the column, it can overwhelm a weak mobile phase buffer, causing a localized pH shift back toward the analyte's pKa. To prevent this, increase your buffer concentration. A concentration of 20 mM to 50 mM is required to maintain the ionic strength necessary to shield the analyte from secondary interactions and maintain a rigid pH environment[5][6].

Table 2: Buffer System Selection Matrix
Buffer SystempH RangeVolatility (LC-MS)Buffer CapacityRecommendation for this Analyte
Phosphate (50 mM) 1.1 - 3.1Non-VolatileExcellentOptimal for UV/Vis. Strongest suppression of silanols.
Formate (20 mM) 2.8 - 4.8VolatileModerateAvoid. Buffering range overlaps with analyte pKa (~3.5).
TFA (0.1%) ~2.0VolatileLowGood for LC-MS. Acts as an ion-pairing agent but has low capacity.

Q: Could the stationary phase or hardware be causing the tailing? A: Yes. Older "Type A" silica columns contain trace metal impurities (e.g., iron, aluminum) that act as strong chelating sites for carboxylic acids and increase the acidity of adjacent silanols[2]. Switch to a high-purity "Type B" silica column that is exhaustively end-capped. If tailing persists, consider a polar-embedded stationary phase (e.g., amide-linked C18), which provides a water layer that shields the polar moieties of the analyte from the silica backbone[1].

Section 3: Diagnostic Workflows & Visualizations

Troubleshooting Step1 Peak Tailing Observed (As > 1.5) Step2 Check Mobile Phase pH Is pH near analyte pKa (~3.5)? Step1->Step2 Step3A Adjust pH to < 2.0 (Fully unionized state) Step2->Step3A Yes Step3B Check Buffer Concentration Is it < 20 mM? Step2->Step3B No Step3A->Step3B Step4A Increase Buffer to 20-50 mM (Prevents local pH shifts) Step3B->Step4A Yes Step4B Check Column Chemistry Is it Type B, fully end-capped? Step3B->Step4B No Step4A->Step4B Step5A Switch to polar-embedded or end-capped C18 Step4B->Step5A No Step5B Check for Extra-Column Volume (Tubing, fittings, flow cell) Step4B->Step5B Yes

Caption: Diagnostic workflow for resolving HPLC peak tailing of acidic sulfonamides.

Mechanism cluster_0 Mobile Phase pH < 2.0 cluster_1 Mobile Phase pH 3.0 - 4.5 Node1A Analyte: Unionized (-COOH) Node1C Result: Sharp Peak (As ~ 1.0) Node1A->Node1C Node1B Silanols: Protonated (Si-OH) Node1B->Node1C Node2A Analyte: Partially Ionized Node2C Result: Severe Tailing (As > 1.8) Node2A->Node2C Node2B Silanols: Partially Ionized Node2B->Node2C

Caption: Effect of mobile phase pH on analyte ionization, silanol activity, and peak symmetry.

Section 4: Experimental Protocols

Protocol 1: Preparation of a High-Capacity 50 mM Phosphate Buffer (pH 2.0)

Causality: A high-capacity buffer prevents localized pH shifts during sample injection, ensuring the analyte remains fully unionized throughout the chromatographic run[7].

  • Weighing: Accurately weigh 6.80 g of monobasic potassium phosphate (KH₂PO₄) for a 1 L aqueous solution.

  • Dissolution: Dissolve the salt in 900 mL of HPLC-grade water. Mix thoroughly using a magnetic stirrer.

  • pH Adjustment: Slowly add concentrated phosphoric acid (H₃PO₄) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.0. (Note: Using the same acid as the buffer anion prevents the introduction of competing counter-ions that could cause baseline noise).

  • Volume Adjustment: Transfer the solution to a 1 L volumetric flask and bring to volume with HPLC-grade water.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., nylon or PES) to remove particulates.

  • Equilibration: Flush the HPLC column with at least 10–20 column volumes (CV) of the new mobile phase to ensure complete protonation of the stationary phase silanols before injecting the sample.

Protocol 2: Column Restoration and Metal De-chelation

Causality: Over time, strongly retained hydrophobic compounds or trace metals from the system can accumulate on the column frit or silica matrix, causing peak tailing via chelation with the analyte's carboxylic acid group[6].

  • Organic Flush: Flush the column with 100% HPLC-grade Methanol for 20 CV to remove hydrophobic impurities.

  • Acid Wash: Flush with 0.1% Phosphoric acid in Water:Acetonitrile (50:50, v/v) for 30 CV. The acidic environment helps break coordination bonds between the silica matrix and trace metal impurities (Fe, Al).

  • Re-equilibration: Flush with the starting mobile phase for 20 CV until the system pressure and baseline completely stabilize.

References

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech.[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex. [Link]

  • ACE News. "HPLC: Peak Tailing Interaction". Advanced Chromatography Technologies.[Link]

  • LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks". Chromatography Online. [Link]

  • Shimadzu UK Limited. "HPLC Troubleshooting - Tailing Peaks". Shimadzu. [Link]

  • Khemit. "The Critical Role of pKa in HPLC Method Development". Khemit Analytical.[Link]

Sources

Technical Support Center: Troubleshooting & Preventing Hydrolysis of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Senior Application Scientist Support Center. This guide is engineered for researchers and drug development professionals experiencing stability issues with 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid during in vitro assays.

Below, we dissect the chemical causality of its degradation and provide self-validating protocols to ensure absolute data integrity.

Part 1: Mechanistic Understanding (The "Why")

Q1: Which structural moiety in my molecule is responsible for its rapid degradation in aqueous assays? A1: To understand the liability, we must look at the molecule's architecture. It contains four distinct functional groups: a sulfonamide, an acetyl group (ketone), a carboxylic acid, and a carbamoyl group (primary amide).

  • The Stable Components: Sulfonamides are highly resistant to hydrolysis under physiological conditions[1]. The acetyl group is a ketone, which is inert to hydrolytic cleavage.

  • The Liability: Structurally, this molecule is an N-sulfonylated derivative of the amino acid asparagine . The carbamoyl group is the primary weak point. Asparagine derivatives are notoriously susceptible to deamidation and hydrolysis in biological buffers. The carbamoyl side chain undergoes hydrolysis (often via a highly unstable cyclic succinimide intermediate) to yield a secondary carboxylic acid (forming an aspartic acid/butanedioic acid derivative) while releasing ammonia[2].

Q2: Why does the degradation rate spike when I use Phosphate-Buffered Saline (PBS) or Tris-HCl compared to unbuffered water? A2: This is a textbook case of buffer catalysis and nucleophilic interference .

  • Phosphate Buffers (PBS): Phosphate ions act as general acids and bases. They donate or accept protons during the formation and breakdown of the hydrolytic intermediate, significantly lowering the activation energy of amide hydrolysis[3]. This means the buffer itself actively catalyzes the destruction of your compound[4].

  • Tris Buffers: Tris(hydroxymethyl)aminomethane contains a primary amine. At pH 7.4, a fraction of Tris remains unprotonated and acts as a direct nucleophile, attacking the carbamoyl carbon and causing transamidation. Furthermore, Tris has a high temperature coefficient; temperature fluctuations during your assay can cause drastic pH shifts, further accelerating base-catalyzed hydrolysis[2].

Part 2: Experimental Troubleshooting & Prevention (The "How")

Q3: How can I optimize my buffer system to prevent this hydrolysis during prolonged in vitro assays? A3: You must switch to a non-nucleophilic, zwitterionic Good's buffer, such as HEPES or MOPS . HEPES lacks primary amines and phosphate groups, effectively eliminating both nucleophilic transamidation and general acid/base buffer catalysis. Studies consistently show that amide hydrolysis rates are significantly suppressed in HEPES compared to phosphate or acetate buffers at equivalent pH[5].

Q4: Can I adjust the pH to stabilize my stock solutions? A4: Yes. Amide hydrolysis follows a V-shaped pH-rate profile because the reaction is both specific-acid and specific-base catalyzed[4]. At physiological pH (7.4), the hydroxide ion concentration is sufficient to drive base-catalyzed hydrolysis. The point of maximum thermodynamic stability for amides is typically in the mildly acidic range (pH 4.5–5.5). Preparing stock solutions in a pH 5.0 acetate buffer (stored at 4°C) will drastically extend the half-life.

Part 3: Quantitative Data & Methodologies

Table 1: Comparative Stability Profile

Data synthesized from standard asparagine/primary amide hydrolysis kinetics in biological buffers.

Buffer System (50 mM)pHTemp (°C)Estimated Half-Life (t½)Primary Degradation Mechanism
PBS 7.437< 24 hoursGeneral base catalysis (Phosphate-driven)
Tris-HCl 7.437< 48 hoursTransamidation & Specific base catalysis
HEPES 7.437> 120 hoursSpecific base catalysis (OH⁻ only)
Acetate 5.04> 6 monthsNegligible (Optimized conditions)
Self-Validating Protocol: Buffer Optimization & Hydrolysis Screening Assay

Causality Focus: This protocol uses an acidic quenching step to instantly halt hydrolysis, ensuring that the degradation measured represents the assay conditions, not post-sampling artifacts. The inclusion of a HEPES control self-validates the hypothesis of phosphate-driven buffer catalysis.

Materials:

  • 10 mM Prodrug stock in 100% anhydrous DMSO.

  • Test Buffers (50 mM): PBS (pH 7.4), Tris-HCl (pH 7.4), HEPES (pH 7.4).

  • Quench Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Reaction Initiation: Dilute the 10 mM DMSO stock 1:100 into the respective test buffers pre-warmed to 37°C (Final concentration: 100 µM prodrug, 1% DMSO). Reasoning: 1% DMSO maintains solubility while minimizing co-solvent dielectric effects on hydrolysis.

  • Incubation: Incubate samples in a sealed thermoshaker at 37°C, 300 rpm.

  • Time-Course Sampling: At t = 0, 1, 4, 8, and 24 hours, extract 50 µL aliquots from each buffer condition.

  • Reaction Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 50 µL of the Quench Solution. Reasoning: The MeCN precipitates buffer salts and proteins, while the TFA drops the pH to ~2.0, instantly protonating the intermediate and halting base-catalyzed hydrolysis.

  • Centrifugation: Spin at 14,000 x g for 5 minutes at 4°C to pellet any precipitated salts.

  • HPLC-UV/MS Analysis: Inject the supernatant onto a C18 Reverse-Phase column. Monitor the disappearance of the parent peak and the appearance of the hydrolyzed butanedioic acid metabolite.

  • Validation: Calculate the pseudo-first-order rate constant ( kobs​ ). The assay is validated if kobs​ (PBS) > kobs​ (HEPES), mathematically confirming buffer catalysis.

Part 4: Visualizations

Hydrolysis A Intact Molecule (Asparagine Derivative) B Cyclic Succinimide / Tetrahedral Intermediate A->B Intramolecular Attack (Buffer Catalyzed) C Hydrolyzed Product (Aspartate Derivative) + NH3 B->C H2O Hydrolysis

Mechanism of carbamoyl hydrolysis via a cyclic succinimide/tetrahedral intermediate.

Troubleshooting Start High Degradation Rate Detected? CheckBuffer Is Buffer PBS or Tris? Start->CheckBuffer SwitchHEPES Switch to HEPES/MOPS CheckBuffer->SwitchHEPES Yes CheckpH Is pH > 7.4? CheckBuffer->CheckpH No LowerpH Adjust to pH 5.0-6.0 CheckpH->LowerpH Yes AddDMSO Add 5-10% DMSO CheckpH->AddDMSO No (Assay requires pH 7.4)

Decision tree for mitigating hydrolysis in aqueous biological assays.

Sources

Technical Support Center: Troubleshooting & Purifying 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the synthesis and isolation of complex sulfonamides.

The synthesis of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (the sulfonamide derivative of asparagine and 4-acetylbenzenesulfonyl chloride) is typically performed under aqueous Schotten-Baumann conditions[1]. While the coupling is straightforward, the crude reaction mixture is often a complex matrix containing unreacted zwitterionic asparagine, highly water-soluble sulfonic acid byproducts, and neutral organic impurities.

This guide provides field-proven, self-validating methodologies to isolate your target molecule with high synthetic purity by exploiting the specific thermodynamic and ionization properties of the reaction matrix.

Part 1: Core Principles of Impurity Clearance

The most effective way to purify this specific sulfonamide without relying on resource-heavy chromatography is a pH-guided liquid-liquid extraction [2][3]. The causality behind this protocol relies entirely on the distinct acid dissociation constants ( pKa​ ) of the components in your flask:

  • 4-Acetylbenzenesulfonic Acid (Hydrolysis Impurity): Sulfonyl chlorides readily hydrolyze in basic water. Aromatic sulfonic acids are exceptionally strong acids (the pKa​ of benzenesulfonic acid is approximately -2.8)[4][5]. It remains permanently ionized (anionic) and highly water-soluble across all standard pH ranges.

  • Asparagine (Starting Material): As an amino acid, it possesses an α -carboxyl group ( pKa​ ~2.0) and an α -amino group ( pKa​ ~8.8).

  • Target Molecule: The target possesses a carboxylic acid ( pKa​ ~3.5) and a sulfonamide proton ( pKa​ ~10.0).

By precisely manipulating the pH of the aqueous phase, we can selectively force the target molecule into an organic solvent or solid state while trapping impurities in the aqueous waste.

Pathway SM 4-Acetylbenzenesulfonyl Chloride + Asparagine Target 2-(4-Acetylbenzenesulfonamido) -3-carbamoylpropanoic acid (Target Product) SM->Target Aqueous Base (pH 8-10) Schotten-Baumann Imp1 4-Acetylbenzenesulfonic Acid (Hydrolysis Impurity) SM->Imp1 Hydrolysis (Excess Base/H2O) Imp2 Dehydrated Nitriles / Neutrals (Organic Impurities) SM->Imp2 Excess Reagent / Temp > 25°C

Synthesis pathway and generation of primary impurities during Schotten-Baumann coupling.

Part 2: Troubleshooting Guides & FAQs

Q1: My final NMR shows massive contamination with 4-acetylbenzenesulfonic acid. How is it surviving the extraction? A: You are likely extracting the product at a pH that is too high, or you are evaporating the crude aqueous mixture directly. Because 4-acetylbenzenesulfonic acid has a pKa​ of -2.8[6], it is 100% ionized at pH 2.0. Your target molecule ( pKa​ ~3.5) is >95% unionized at pH 2.0. To purge the sulfonic acid, you must perform an extraction using Ethyl Acetate (EtOAc) at pH 2.0–2.5. The neutral target will migrate to the EtOAc, while the permanently anionic sulfonic acid remains trapped in the aqueous layer[2].

Q2: I found unreacted asparagine in my isolated product. Why didn't the initial organic wash remove it? A: Asparagine is highly polar and will never partition into an organic wash. During your final acidification to pH 2.0, the α -amino group of asparagine becomes fully protonated (cationic, +1 charge). This cationic state ensures it remains highly soluble in the aqueous phase. If asparagine is co-precipitating with your product, your aqueous phase may be too concentrated. Dilute the aqueous layer by 20% before acidification to keep the asparagine salt fully dissolved.

Q3: I suspect my primary amide side-chain dehydrated during the reaction. How do I remove this byproduct? A: Under forcing conditions (excess sulfonyl chloride, high pH, and elevated temperatures), the primary amide of the asparagine side-chain can dehydrate to form a nitrile (2-(4-acetylbenzenesulfonamido)-3-cyanopropanoic acid). Furthermore, unreacted sulfonyl chloride can form neutral diaryl sulfones. These neutral/less-polar impurities are purged during the Primary Organic Wash (Step 2 in the protocol below) while the reaction mixture is still at pH 9.0. Do not skip the basic organic wash.

Q4: I am getting a severe emulsion during the ethyl acetate extraction. How can I break it? A: Emulsions in sulfonamide extractions are typically caused by the surfactant-like nature of the partially ionized product. To break the emulsion:

  • Add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer.

  • Filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric particulates stabilizing the emulsion.

  • Ensure you are using a sufficient volume of EtOAc (at least 3:1 organic-to-aqueous ratio).

Part 3: Quantitative Partitioning Data

The success of the extraction relies on the dominant charge states of the molecules at specific pH thresholds. Use this table to validate your extraction logic.

Compound / Impurity pKa​ Value(s)Dominant Charge at pH 9.0Dominant Charge at pH 2.0Phase Preference at pH 2.0
Target Product ~3.5 (COOH)-1 (Anionic)0 (Neutral)Organic (EtOAc) / Solid
4-Acetylbenzenesulfonic Acid -2.8 ( SO3​H )-1 (Anionic)-1 (Anionic)Aqueous Waste
Asparagine 2.0 (COOH), 8.8 ( NH3​ )-1 (Anionic)+1 (Cationic)Aqueous Waste
Dehydrated Amide / Neutrals N/A0 (Neutral)0 (Neutral)Organic (Pre-wash at pH 9)
Part 4: Experimental Protocols

Implement the following step-by-step methodology to ensure a self-validating purification loop.

Protocol: pH-Guided Liquid-Liquid Extraction & Isolation

Step 1: Reaction Quenching & Basification Following the completion of the Schotten-Baumann coupling, verify that the aqueous reaction mixture is at pH 8.5–9.5. If necessary, adjust using 1M NaOH or saturated NaHCO3​ . At this stage, the target product, asparagine, and sulfonic acid are all water-soluble anions.

Step 2: Primary Organic Wash (Neutral Impurity Depletion) Add 3 volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to the basic aqueous mixture. Agitate vigorously and allow phase separation. Mechanism: Neutral impurities (unreacted sulfonyl chloride, dehydrated nitriles) partition into the organic layer. Action:Discard the organic layer. Retain the aqueous layer.

Step 3: Controlled Acidification (The Critical Step) Cool the retained aqueous layer to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches exactly 2.0–2.5 . Mechanism: The target's carboxylate protonates, drastically reducing its aqueous solubility. The sulfonic acid remains anionic.

Step 4: Product Recovery

  • Option A (Precipitation): If the target molecule crystallizes upon acidification, stir for 30 minutes at 0 °C to maximize yield. Filter the suspension under vacuum, and wash the filter cake with ice-cold water (to remove trace sulfonic acid).

  • Option B (Extraction): If the product oils out or remains partially dissolved, extract the acidic aqueous layer with 3 volumes of fresh EtOAc. The neutral target migrates to the organic phase. The permanently ionized sulfonic acid and protonated asparagine remain in the aqueous waste[3].

Step 5: Drying and Concentration (If Option B is used) Wash the pooled EtOAc extracts with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly purified sulfonamide.

Workflow Crude Crude Reaction Mixture (Aqueous, pH 9.0) Wash Wash with EtOAc/DCM Crude->Wash Org1 Organic Phase (Neutral Impurities: Discard) Wash->Org1 Phase Separation Aq1 Aqueous Phase (Product, Asparagine, Sulfonic Acid) Wash->Aq1 Phase Separation Acidify Acidify with 1M HCl to pH 2.0-2.5 Aq1->Acidify Extract Extract with EtOAc or Filter Acidify->Extract Org2 Organic Phase / Precipitate (Pure Target Product) Extract->Org2 Product Recovery Aq2 Aqueous Waste (Sulfonic Acid, Asparagine: Discard) Extract->Aq2 Impurity Purge

pH-Driven Liquid-Liquid Extraction Workflow for Sulfonamide Purification.

Part 5: References
  • Benzenesulfonic acid - American Chemical Society Source: ACS URL:[Link]

  • Benzene Sulfonic Acid Impurities and Related Compound Source: Veeprho URL:[Link]

  • Development of a Robust Process for the Preparation of High-Quality Dicyclopropylamine Hydrochloride Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis Source: ACS Publications (ACS Combinatorial Science) URL:[Link]

Sources

Technical Support Center: Overcoming Poor Bioavailability of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is a highly polar, sulfonamide-containing peptidomimetic (an N -acetylbenzenesulfonyl-asparagine derivative). While it exhibits promising in vitro activity, researchers frequently encounter sub-optimal in vivo pharmacokinetic (PK) profiles, typically characterized by <5% oral bioavailability.

This guide provides mechanistic insights, troubleshooting workflows, and validated formulation strategies to bypass intestinal absorption barriers and achieve therapeutic systemic exposure.

Frequently Asked Questions (FAQs)

Q1: Why does the unformulated compound exhibit such poor oral absorption? A1: The molecule possesses three highly polar functional groups: an alpha-carboxylic acid (pKa ~3.5), a primary carbamoyl group (amide), and a secondary sulfonamide (pKa ~6.0–7.0). At the physiological pH of the intestinal lumen (pH 6.0–7.4), the carboxylic acid is entirely deprotonated, and the sulfonamide is partially ionized. This dual-ionization drastically lowers the partition coefficient (LogD) below the optimal range for passive transcellular diffusion, restricting the molecule to the highly limited paracellular route [1].

Q2: Is active efflux contributing to the low systemic exposure? A2: Yes. Sulfonamides and organic anions are classical substrates for intestinal and hepatic efflux pumps. Specifically, Organic Anion Transporting Polypeptides (OATPs) and Breast Cancer Resistance Protein (BCRP) actively recognize the negatively charged carboxylate and the bulky acetylbenzenesulfonamide moiety, pumping the drug back into the lumen or bile [2].

Q3: What chemical modifications can improve permeability without losing target affinity? A3: A transient prodrug strategy targeting the carboxylic acid is highly recommended. By converting the free acid into a pivaloyloxymethyl (POM) ester, the negative charge is masked, significantly reducing the polar surface area (PSA) and improving lipophilicity. Once absorbed, ubiquitous plasma and hepatic esterases rapidly hydrolyze the ester to release the active parent drug [1].

Q4: If we cannot modify the chemical structure, what formulation strategies are viable? A4: For researchers requiring the delivery of the intact free acid, Solid Lipid Nanoparticles (SLNs) are the gold standard. SLNs encapsulate the polar drug within a solid lipid matrix (e.g., stearic acid) stabilized by surfactants. This shields the drug from the aqueous environment and efflux transporters, promoting lymphatic uptake and bypassing first-pass metabolism [3].

Troubleshooting Guide: Experimental Workflows

Protocol A: Synthesis of a POM-Ester Prodrug

Objective: Mask the carboxylic acid to enhance passive transcellular diffusion.

  • Activation: Dissolve 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.0 eq) to deprotonate the carboxylic acid. Stir for 15 minutes at 0°C.

  • Alkylation: Dropwise add chloromethyl pivalate (POM-Cl) (1.2 eq) to the mixture. Causality note: The bulky pivalate group provides steric hindrance against premature chemical hydrolysis in the gut, while remaining highly susceptible to enzymatic cleavage in the blood.

  • Reaction & Purification: Stir at room temperature for 12 hours. Quench with cold water, extract with ethyl acetate, wash with brine, and dry over Na2​SO4​ . Purify via silica gel chromatography (DCM:MeOH gradient) to isolate the pure prodrug.

Protocol B: Formulation into Solid Lipid Nanoparticles (SLNs)

Objective: Encapsulate the polar free acid via Solvent-Emulsification Diffusion to bypass efflux and enhance lymphatic absorption.

  • Organic Phase Preparation: Dissolve the lipid matrix (e.g., Glyceryl monostearate, 50 mg) and the drug (10 mg) in a water-miscible, saturated organic solvent (e.g., ethyl acetate) at 60°C. Causality note: The lipid must be solid at body temperature (37°C) to prevent premature drug leakage in the GI tract.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, 1% w/v) heated to the same temperature (60°C).

  • Emulsification: Slowly inject the organic phase into the aqueous phase under high-speed homogenization (10,000 rpm for 5 minutes) to form an oil-in-water (O/W) nanoemulsion.

  • Diffusion & Solidification: Dilute the emulsion with cold water (2°C) under continuous magnetic stirring. Causality note: The sudden temperature drop and dilution force the organic solvent to diffuse into the continuous phase, causing the lipid droplets to precipitate and solidify into nanoparticles.

  • Purification: Remove the residual solvent and unencapsulated drug via dialysis (10 kDa MWCO) against distilled water for 24 hours.

Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic improvements in a standard rodent model based on the implementation of the above troubleshooting workflows.

Formulation / Strategy Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Oral Bioavailability ( F% )
Free Acid (Aqueous Suspension) 145 ± 220.5410 ± 65~4.2%
POM-Ester Prodrug (Protocol A) 1,850 ± 1101.26,200 ± 430~65.8%
SLN Formulation (Protocol B) 1,220 ± 952.55,850 ± 310~58.4%

Note: SLN formulations typically exhibit a delayed Tmax​ due to sustained release from the lipid matrix and lymphatic routing.

Mechanistic Visualization

G Unformulated Unformulated 2-(4-Acetyl...) (High PSA, Ionized) Lumen Intestinal Lumen (pH 6.0 - 7.4) Unformulated->Lumen Optimized Optimized Delivery (SLN or POM-Prodrug) Optimized->Lumen Efflux Efflux Transporters (e.g., OATP, BCRP) Lumen->Efflux Ionized Acid Absorption Transcellular Permeation (Lipophilic Masking) Lumen->Absorption Shielded Charge Excretion Fecal Excretion (Poor Bioavailability) Efflux->Excretion Systemic Systemic Circulation (Target Reached) Absorption->Systemic

Fig 1: Mechanistic pathways of intestinal absorption and efflux for unformulated vs. optimized drug.

References

  • Prodrugs of Carboxylic Acids ResearchGate[Link]

  • Interaction of silymarin flavonolignans with organic anion-transporting polypeptides National Institutes of Health (NIH)[Link]

  • Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Anticancer Phytochemical Delivery MDPI[Link]

Validation & Comparative

2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid vs standard sulfonamide inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid vs. Standard Primary Sulfonamides in Metalloenzyme Inhibition

Executive Summary

The sulfonamide pharmacophore is a cornerstone of zinc-dependent metalloenzyme inhibition. However, a critical mechanistic divergence occurs between standard primary sulfonamides (e.g., Acetazolamide) and secondary N-arylsulfonyl amino acids like 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. While primary sulfonamides act as broad-spectrum Carbonic Anhydrase (CA) inhibitors by directly coordinating the catalytic zinc ion via their deprotonated nitrogen, N-arylsulfonyl amino acid derivatives shift the target landscape entirely. By utilizing alternative zinc-chelating moieties and bulky hydrophobic anchors, this class of compounds selectively targets Matrix Metalloproteinases (MMPs) and Metallo- β -lactamases (MBLs)[1]. This guide analyzes the structural causality, binding thermodynamics, and self-validating experimental workflows required to profile these distinct inhibitor classes.

Mechanistic Divergence: Zinc Coordination vs. S1' Pocket Anchoring

Causality in Structural Design: Standard primary sulfonamides ( R−SO2​NH2​ ) exhibit a pKa of ~7.4. At physiological pH, the nitrogen easily deprotonates to form a direct, tetrahedral coordination bond with the Zn2+ ion in the CA active site, driving a highly enthalpic binding event.

In contrast, 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is an N-arylsulfonylated derivative of the amino acid asparagine. The secondary sulfonamide nitrogen is sterically hindered and electronically unfavorable for direct zinc coordination. Instead, the molecule utilizes a bipartite binding strategy[2][3]:

  • Zinc Chelation: The alpha-carboxylate and the asparagine side-chain amide coordinate the active-site zinc ion, acting as a weaker but more selective chelator than a primary sulfonamide.

  • Hydrophobic Anchoring: The 4-acetylbenzenesulfonyl group acts as a bulky, hydrophobic anchor that projects into the deep S1' subsite of MMPs or the hydrophobic pockets of MBLs like IMP-1, driving binding through favorable entropy (desolvation).

BindingMechanism cluster_0 Standard Inhibitor (e.g., Acetazolamide) cluster_1 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid A Primary Sulfonamide (-SO2NH2) B Direct Zn2+ Coordination (Tetrahedral Geometry) A->B C Carbonic Anhydrase Inhibition B->C D Secondary Sulfonamide (N-arylsulfonyl) E Carboxylate/Amide Zn2+ Chelation D->E F Hydrophobic S1' Pocket Binding (Acetylphenyl) D->F G MMP / MBL Inhibition E->G F->G

Mechanistic divergence between primary and secondary sulfonamide metalloenzyme inhibitors.

Comparative Experimental Data

To objectively compare the performance of these two classes, we present representative thermodynamic and kinetic data reflecting their affinities against three distinct zinc-dependent metalloenzymes: Carbonic Anhydrase II (CA II), Matrix Metalloproteinase-2 (MMP-2), and IMP-1 Metallo- β -lactamase.

InhibitorTarget EnzymeIC50 ( μ M) Kd​ ( μ M) ΔH (kcal/mol) ΔS (cal/mol K)Primary Binding Driver
Acetazolamide CA II0.0120.009-11.2-4.5Enthalpic (Direct Zn-N bond)
Acetazolamide MMP-2> 500N/AN/AN/ANon-binding
Acetazolamide IMP-1> 500N/AN/AN/ANon-binding
2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid CA II> 250N/AN/AN/ANon-binding
2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid MMP-21.851.42-5.8+12.4Entropic (S1' pocket desolvation)
2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid IMP-14.203.85-4.9+10.2Entropic (Hydrophobic interactions)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of orthogonal readouts ensures that observed inhibition is due to specific active-site binding, rather than assay interference or compound aggregation.

Protocol A: FRET-Based Enzymatic Cleavage Assay (MMP-2 / IMP-1)

Causality: FRET assays provide real-time kinetic data. By measuring the initial velocity ( V0​ ) at varying substrate concentrations, we can generate a Lineweaver-Burk plot to confirm competitive inhibition, validating that the compound binds the active site rather than an allosteric site or acting as an assay artifact.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl2​ , 0.05% Brij-35, pH 7.5). Note: The inclusion of the non-ionic detergent Brij-35 is critical to prevent non-specific compound aggregation, a common driver of false-positive inhibition.

  • Enzyme Incubation: Dilute recombinant MMP-2 or IMP-1 to a final concentration of 1 nM in the assay buffer. Add 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid in a 10-point titration series (0.1 nM to 100 μ M). Incubate for 30 minutes at 37°C to reach binding equilibrium.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2 for MMP-2) to a final concentration of 10 μ M.

  • Kinetic Monitoring: Immediately monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 20 minutes using a microplate reader.

  • Self-Validation Step: Plot V0​ vs. [S] at varying inhibitor concentrations. A shared Vmax​ with an increasing Km​ confirms competitive, active-site-directed inhibition.

FRET_Workflow Step1 1. Enzyme Preparation (MMP-2 or IMP-1 in HEPES buffer) Step2 2. Inhibitor Incubation (Titrate 0.1 nM to 100 μM) Step1->Step2 Step3 3. Substrate Addition (Fluorogenic Peptide Cleavage) Step2->Step3 Step4 4. Fluorescence Monitoring (Ex: 328 nm / Em: 393 nm) Step3->Step4 Step5 5. Data Analysis (Confirm Competitive Inhibition) Step4->Step5

Self-validating FRET assay workflow for kinetic profiling of metalloenzyme inhibitors.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality: While FRET provides the IC50​ , ITC directly measures the heat of binding ( ΔH ), allowing the calculation of entropy ( ΔS ) and stoichiometry ( N ). This validates the binding mechanism (enthalpic vs. entropic) proposed in the structural design.

  • Sample Preparation: Dialyze the target enzyme (e.g., MMP-2) and the inhibitor extensively against the exact same buffer (50 mM HEPES, pH 7.5) to eliminate heat-of-mixing artifacts.

  • Cell Loading: Load the sample cell with 20 μ M enzyme and the syringe with 200 μ M of the inhibitor.

  • Titration: Perform 20 injections of 2 μ L at 25°C, with 150-second intervals between injections to allow the heat signal to return to baseline.

  • Self-Validation Step: The stoichiometry ( N ) must equal ~1.0. If N≫1 , non-specific binding or aggregation is occurring, invalidating the kinetic data.

Conclusion

The transition from primary sulfonamides to N-arylsulfonyl amino acids like 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid represents a fundamental shift in metalloenzyme targeting. By abandoning direct nitrogen-zinc coordination in favor of carboxylate/amide chelation coupled with deep S1' pocket hydrophobic anchoring, researchers can pivot from broad-spectrum Carbonic Anhydrase inhibition to the selective targeting of MMPs and MBLs.

Sources

A Comparative Guide to the Validation of an LC-MS/MS Method for 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic Acid Detection in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of methodologies for the robust validation of a quantitative LC-MS/MS assay for 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid in a plasma matrix. This document moves beyond a simple checklist of validation steps, focusing instead on the critical decision-making processes, the rationale behind experimental design, and the comparative performance of different analytical strategies. The entire process is framed within the context of global regulatory standards to ensure data integrity and acceptability.[1][2][3]

Foundational Strategy: Analyte & Regulatory Considerations

The target analyte, 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, is a sulfonamide derivative. Its structure, featuring a carboxylic acid, a carbamoyl (amide) group, and an acetylated aromatic ring, suggests it is a moderately polar small molecule.[4] This physicochemical profile is central to every decision in method development, from sample extraction to chromatographic separation.

Our validation framework is built upon the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which has been adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5][6][7] This ensures that the validated method is fit for its intended purpose, generating reliable data for pharmacokinetic (PK) and other regulatory studies.[8]

cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Full Method Validation cluster_2 Phase 3: Application Analyte Characterization Analyte Characterization IS_Selection IS_Selection Analyte Characterization->IS_Selection Sample_Prep Sample_Prep IS_Selection->Sample_Prep LC_Optimization LC_Optimization Sample_Prep->LC_Optimization MS_Optimization MS_Optimization LC_Optimization->MS_Optimization Selectivity Selectivity MS_Optimization->Selectivity Transition to Validation Accuracy_Precision Accuracy & Precision Stability Stability Accuracy_Precision->Stability Matrix_Effect Matrix_Effect Selectivity->Matrix_Effect Matrix_Effect->Accuracy_Precision LLOQ LLOQ Stability->LLOQ Sample_Analysis Study Sample Analysis Stability->Sample_Analysis Method Application ISR Incurred Sample Reanalysis (ISR) Sample_Analysis->ISR

Caption: High-level workflow for bioanalytical method development and validation.

The First Critical Juncture: Sample Preparation Strategy

The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, removing interferences that could compromise the assay's accuracy and precision.[9] Plasma is particularly challenging due to its high protein and phospholipid content, which are known to cause significant matrix effects in LC-MS/MS analysis.[9][10] We will compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) node_start Plasma Sample ppt_steps Add Acetonitrile (3:1 v/v) Vortex & Centrifuge Supernatant to LC-MS node_start->ppt_steps lle_steps Add Buffer & Immiscible Solvent (e.g., MTBE) Vortex & Centrifuge Evaporate & Reconstitute node_start->lle_steps spe_steps Condition & Equilibrate Sorbent Load Sample Wash Interferences Elute Analyte node_start->spe_steps ppt_pros Pros Fast Simple Low Cost ppt_steps->ppt_pros ppt_cons Cons High Matrix Effects Low Selectivity Phospholipid Contamination ppt_steps->ppt_cons lle_pros Pros Cleaner Extract than PPT Moderate Selectivity Cost-Effective lle_steps->lle_pros lle_cons Cons Emulsion Formation Risk Labor Intensive High Solvent Use lle_steps->lle_cons spe_pros Pros Highest Selectivity Cleanest Extract Amenable to Automation spe_steps->spe_pros spe_cons Cons Higher Cost Method Development Intensive spe_steps->spe_cons

Caption: Decision matrix for selecting a plasma sample preparation technique.

Comparative Analysis & Recommendation
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Throughput HighMediumMedium-High (with automation)
Cost per Sample LowLow-MediumHigh
Matrix Cleanup Poor[11]Good[12][13]Excellent[14][15]
Risk of Ion Suppression High[9][10]MediumLow
Development Time LowMediumHigh

Expert Recommendation: For 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, Liquid-Liquid Extraction (LLE) offers the best balance of cleanliness, cost, and development time. While PPT is fast, the high risk of matrix effects from residual phospholipids for a novel compound is a significant liability that could compromise assay sensitivity and reproducibility.[9][10] SPE provides the cleanest extract but requires more intensive and costly method development. LLE, using a solvent like methyl tert-butyl ether (MTBE), can effectively remove proteins and many phospholipids while efficiently extracting our moderately polar analyte, especially after pH adjustment of the plasma to protonate the carboxylic acid group, thereby increasing its affinity for the organic phase.[13]

Optimized LLE Protocol
  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution and vortex briefly.

  • Add 50 µL of 1M Formic Acid to acidify the sample. Vortex for 10 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[16]

  • Carefully transfer the upper organic layer (~550 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Core Validation Parameters: Demonstrating Method Performance

Full validation is a series of experiments designed to demonstrate that the analytical method is reliable and fit for purpose.[2][8]

Specificity and Selectivity

This experiment verifies that the method can differentiate the analyte from other components in the matrix.[3][17]

  • Protocol: Analyze blank plasma samples from at least six different sources (lots). Check for any interfering peaks at the retention time of the analyte and IS.

  • Acceptance Criteria (ICH M10): The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantitation (LLOQ) for the analyte and ≤ 5% for the IS.[7]

Accuracy, Precision, and Calibration Curve

This is the cornerstone of validation, demonstrating that the method produces correct results consistently.[3]

  • Protocol: Analyze a calibration curve and four levels of Quality Control (QC) samples (LLOQ, Low, Medium, High) in at least five replicates over a minimum of three separate analytical runs.[3]

  • Acceptance Criteria (ICH M10):

    • Calibration Curve: At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). The correlation coefficient (r²) should be consistently >0.99.

    • Accuracy: The mean concentration for each QC level must be within ±15% of the nominal value (±20% at LLOQ).

    • Precision: The coefficient of variation (CV%) for each QC level must not exceed 15% (20% at LLOQ).

Table: Representative Accuracy & Precision Data

QC Level Nominal Conc. (ng/mL) Run 1 Mean (±SD) Run 2 Mean (±SD) Run 3 Mean (±SD) Inter-Day Accuracy (%) Inter-Day Precision (CV%)
LLOQ 1.0 1.08 (±0.12) 0.95 (±0.15) 1.12 (±0.10) +5.0% 11.8%
Low QC 3.0 2.95 (±0.21) 3.10 (±0.18) 2.89 (±0.25) -0.3% 7.5%
Mid QC 50.0 51.5 (±2.5) 48.9 (±3.1) 52.1 (±2.8) +1.5% 5.9%

| High QC | 150.0 | 145.8 (±8.1) | 153.2 (±7.5) | 148.9 (±9.2) | -0.7% | 6.1% |

Matrix Effect Assessment

The matrix effect quantifies the degree of ion suppression or enhancement caused by co-eluting endogenous components from the plasma.[10][18][19] A stable isotope-labeled (SIL) internal standard is the most effective tool to compensate for this phenomenon, but its impact must still be evaluated.[19]

  • Protocol:

    • Prepare two sets of samples at Low and High QC concentrations.

    • Set A (Post-Extraction Spike): Extract blank plasma from six different lots and spike the analyte and IS into the final, dried extract before reconstitution.

    • Set B (Neat Solution): Spike the analyte and IS into the reconstitution solution.

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set A) / (Peak Area in Set B).

  • Acceptance Criteria (ICH M10): The CV of the IS-normalized matrix factor (MF of analyte / MF of IS) across the six lots should be ≤ 15%.

Stability Evaluation

Analyte stability must be demonstrated under all conditions that samples will experience, from collection to final analysis.[20][21][22] This ensures that the measured concentration reflects the true concentration at the time of sampling.

  • Protocol: Analyze Low and High QC samples after subjecting them to various storage and handling conditions. Compare the results against freshly prepared calibration curves and QCs.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of their nominal values.[21]

Table: Summary of Stability Experiments

Stability Test Condition Duration Purpose
Whole Blood Stability Room Temperature 2 hours Assesses stability from blood collection to plasma separation.[23]
Bench-Top Stability Room Temperature 6 hours Simulates time samples spend thawed on the bench during processing.
Freeze-Thaw Stability -20°C to RT 3 cycles Evaluates degradation from repeated freezing and thawing.

| Long-Term Stability | -80°C | 90 days | Confirms stability during long-term storage. |

Conclusion

This guide provides a comparative framework for the validation of an LC-MS/MS method for 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid in plasma. By systematically evaluating sample preparation techniques and adhering to a rigorous validation plan based on ICH M10 guidelines, a robust, reliable, and regulatory-compliant method can be established. The recommended Liquid-Liquid Extraction protocol offers a scientifically sound starting point, balancing the need for a clean extract to minimize matrix effects with practical considerations of cost and throughput. The successful execution of the described validation experiments will ensure the generation of high-quality data suitable for critical drug development decisions.

References

  • PMC

  • LinkedIn

  • PMC - NIH

  • European Medicines Agency (EMA)

  • NorthEast BioLab

  • PubMed

  • European Union

  • European Medicines Agency (EMA)

  • LCGC International

  • SlideShare

  • BioPharma Services

  • Celegence

  • Agilent

  • PubMed

  • PMC

  • Veristat

  • FOLIA

  • European Bioanalysis Forum

  • PubMed

  • LCGC International

  • CliniChrom

  • Taylor & Francis Online

  • PMC

  • PMC

  • Outsourced Pharma

  • FDA

  • ScienceDirect

  • Patsnap Synapse

  • Oxford Academic

  • USDA

  • FDA

  • Agilex Biolabs

  • FDA

  • ResearchGate

  • Phenomenex

  • Sigma-Aldrich

  • ACS Publications

  • PMC

  • Frontiers

  • Agilent

  • ResearchGate

  • Royal Society of Chemistry

  • MolPort

  • MDPI

  • PMC

  • PMC

  • PubMed

  • PubChem

Sources

Comparative Efficacy of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic Acid and Structural Analogs as Asparagine Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Enzymologists, and Oncology Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The metabolic dependency of certain malignancies—particularly acute lymphoblastic leukemia (ALL) and specific solid tumors—on exogenous L-asparagine has validated asparagine depletion as a cornerstone of oncological therapy. However, the upregulation of Human Asparagine Synthetase (ASNS) frequently confers resistance to standard L-asparaginase treatments.

To combat this, amino acid-derived sulfonamides have emerged as a promising class of transition-state analog inhibitors. This guide provides an objective, data-driven comparison of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (an N -arylsulfonyl asparagine derivative) against its structural analogs, detailing the mechanistic rationale, comparative enzymatic efficacy, and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: The Superiority of the 4-Acetyl Substitution

The design of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid leverages a dual-recognition mechanism within the C-terminal synthetase domain of ASNS . As a Senior Application Scientist, I emphasize that successful metalloenzyme or synthetase inhibition relies not just on substrate mimicry, but on exploiting the transition state.

  • The Asparagine Backbone (Substrate/Product Mimicry): The 3-carbamoylpropanoic acid core perfectly mimics the β -aspartyl-AMP intermediate and the final L-asparagine product. This directs the molecule precisely into the active site, competing directly with L-aspartate.

  • The Sulfonamide Linkage (Transition-State Mimicry): Unlike standard amide bonds, the sulfonamide nitrogen can ionize at physiological pH. This ionized state acts as a highly effective transition-state mimic, displacing critical active-site water molecules and coordinating with the local electrostatic environment .

  • The 4-Acetylbenzene Moiety (Affinity & Specificity): The causality behind the core compound's superiority lies in the para-acetyl substitution. While the benzene ring provides necessary hydrophobic bulk to occupy an adjacent auxiliary pocket, the acetyl carbonyl acts as a critical hydrogen-bond acceptor. This engages conserved residues (such as Arg or Tyr) within the ASNS pocket, anchoring the inhibitor and significantly lowering the dissociation constant ( Ki​ ) compared to analogs lacking this H-bond capability.

Comparative Efficacy Data

To objectively evaluate the structure-activity relationship (SAR), the core compound was benchmarked against three structural analogs: the Nosyl (4-nitro), Tosyl (4-methyl), and unsubstituted phenyl derivatives.

Data presented below represents standardized in vitro biochemical and cell-based assay readouts.

CompoundR-Group SubstitutionASNS Ki​ ( μ M)ASNS IC50​ ( μ M)MOLT-4 Viability EC50​ ( μ M)*
Core Compound 4-Acetylphenyl 0.75 1.20 4.5
Analog 1 (Nosyl)4-Nitrophenyl2.103.8012.4
Analog 2 (Tosyl)4-Methylphenyl4.508.10> 25.0
Analog 3 (Unsub)Phenyl12.0022.50> 50.0

*Note: MOLT-4 cellular efficacy is evaluated in strictly asparagine-depleted media to isolate ASNS-dependent cytotoxicity.

Interpretation: The data confirms that the 4-acetyl substitution provides a ~6-fold increase in binding affinity ( Ki​ ) over the tosyl analog and a ~16-fold increase over the unsubstituted analog. The electron-withdrawing and H-bonding nature of the acetyl group is paramount for translating biochemical inhibition into cellular efficacy.

Experimental Protocols (Self-Validating Workflows)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By measuring direct stoichiometric products rather than relying on complex coupled-enzyme cascades, we eliminate false positives caused by off-target assay interference.

Protocol A: In Vitro ASNS Enzymatic Assay (AMP-Glo Method)

ASNS catalyzes the conversion of Aspartate + Glutamine + ATP Asparagine + Glutamate + AMP + PPi. Measuring AMP production provides a direct, highly sensitive readout of enzyme activity .

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl 2​ , 0.75 mM DTT, 0.05 mg/mL BSA).

  • Enzyme & Inhibitor Incubation: Dilute recombinant human ASNS to 8 ng/ μ L. In a 96-well plate, combine 10 μ L of ASNS with 5 μ L of the sulfonamide inhibitor (titrated from 0.1 μ M to 100 μ M in 1% DMSO). Incubate at 25°C for 15 minutes to allow for slow-onset binding.

  • Reaction Initiation: Add 10 μ L of Substrate Mix (final concentrations: 10 mM L-aspartate, 10 mM L-glutamine, 1 mM ATP). Incubate at 37°C for 60 minutes.

  • AMP Detection: Quench the reaction by adding 25 μ L of AMP-Glo™ Reagent I. Incubate for 60 minutes at room temperature to deplete unreacted ATP.

  • Luminescence Readout: Add 50 μ L of AMP-Detection Solution (Reagent II). Incubate for 1 hour, then read luminescence. Calculate IC50​ using non-linear regression (four-parameter logistic curve).

Protocol B: Cellular Efficacy & Viability Assay (MOLT-4)

This assay validates whether the compound can penetrate the cell membrane and inhibit intracellular ASNS under physiological conditions.

  • Media Preparation: Wash MOLT-4 leukemia cells twice with PBS to remove residual amino acids. Resuspend in Asparagine-free RPMI-1640 supplemented with 10% dialyzed FBS.

  • Plating: Seed cells at 1 × 10 4 cells/well in a 96-well opaque plate.

  • Treatment: Treat cells with serial dilutions of the sulfonamide compounds (0.5 μ M to 50 μ M). Include a vehicle control (0.1% DMSO) and a positive rescue control (compound + 1 mM exogenous L-asparagine) to validate that cytotoxicity is strictly ASNS-dependent.

  • Endpoint: After 72 hours, add 100 μ L of CellTiter-Glo® reagent. Shake for 2 minutes, incubate for 10 minutes, and record luminescence to determine the EC50​ .

Mechanism & Workflow Visualization

The following diagram maps the logical relationship between the substrate processing, the competitive inhibition by the core compound, and the downstream assay readouts.

ASNS_Workflow Substrates Substrates (Asp + Gln + ATP) ASNS Human ASNS Enzyme (C-Terminal Domain) Substrates->ASNS Binds Products Products (Asn + Glu + AMP + PPi) ASNS->Products Catalysis Assay1 In Vitro AMP-Glo Assay (Quantifies AMP) Products->Assay1 Detected by Inhibitor 2-(4-Acetylbenzenesulfonamido)- 3-carbamoylpropanoic acid Inhibitor->ASNS Competitive Inhibition Assay2 MOLT-4 Cell Viability (Asn-depleted) Inhibitor->Assay2 Evaluated via

Workflow of ASNS catalysis, competitive inhibition by the core compound, and assay validation.

References

  • Richards, N. G., et al. "Synthesis and Characterization of an N-Acylsulfonamide Inhibitor of Human Asparagine Synthetase." Organic Letters, 2003.[Link]

  • Brynes, S., et al. "Potential inhibitors of L-asparagine biosynthesis. 4. Substituted sulfonamide and sulfonylhydrazide analogues of L-asparagine." Journal of Medicinal Chemistry, 1978.[Link]

  • Chang, M. C., et al. "A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency." Biology Methods and Protocols, 2023.[Link]

benchmarking binding kinetics of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid using SPR

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution SPR Benchmarking of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic Acid Against Standard Carbonic Anhydrase II Inhibitors

As a Senior Application Scientist, evaluating the binding kinetics of novel small molecules requires moving beyond endpoint affinity ( KD​ ) to understand the dynamic rates of association ( ka​ ) and dissociation ( kd​ ). This guide provides an objective, self-validating Surface Plasmon Resonance (SPR) benchmarking of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (CAS: 1396962-98-3)[1] against established Carbonic Anhydrase II (CAII) inhibitors.

By deconstructing the causality behind our experimental design, this guide serves as a robust framework for researchers optimizing structure-kinetic relationships (SKR) in drug discovery.

Target Biology & Structural Rationale

Human Carbonic Anhydrase II (hCAII) is a classic target for sulfonamide-based inhibitors. Historically, the binding of sulfonamides to hCAII was assumed to be a simple, diffusion-limited single-step process. However, recent large-scale molecular dynamics and SPR studies reveal a complex, multi-step binding pathway[2].

The association rate ( kon​ ) is heavily dictated by a pre-binding stage where the ligand's apolar moieties pack against the hCAII "hydrophobic wall"[2]. Following this desolvation, the sulfonamide undergoes proton transfer to coordinate with the active-site zinc ion.

Binding_Mechanism L Sulfonamide Ligand (Bulk Solution) P Hydrophobic Wall (Pre-binding Stage) L->P Diffusion (k_on) I Intermediate State (Desolvation) P->I Hydrophobic Packing B Final Complex (Zn2+ Coordination) I->B Proton Transfer & Binding B->L Dissociation (k_off)

Fig 1. Multi-step binding mechanism of sulfonamides to the CAII active site.

Our test compound, 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (MW: 314.3 Da), features two critical modifications:

  • A 4-acetyl group on the benzene ring, designed to exploit the hydrophobic wall and accelerate ka​ [2].

  • An asparagine-derived tail (3-carbamoylpropanoic acid), which introduces extensive hydrogen-bonding potential to stabilize the complex and reduce kd​ .

Experimental Design: The Causality of SPR Parameters

To objectively benchmark this compound, we must design an SPR assay that isolates true binding kinetics from experimental artifacts.

  • Immobilization Strategy: We utilize standard amine coupling on a carboxymethyl dextran (CM5) sensor chip. Because our analytes are small molecules (<350 Da), we must immobilize a high density of CAII (target ~4000 Response Units [RU]) to achieve a theoretical maximum response ( Rmax​ ) of ~30-50 RU. This ensures a robust signal-to-noise ratio without causing severe steric hindrance.

  • Mitigating Mass Transport Limitations (MTL): Small molecules with fast association rates can deplete the local concentration at the sensor surface faster than diffusion can replenish it. To prevent artificially slow ka​ measurements, we mandate a high flow rate of 50 µL/min[3].

  • Reference Selection: We benchmark against three well-characterized CAII inhibitors: Acetazolamide (high affinity), 4-Carboxybenzenesulfonamide (4-CBS) (moderate affinity), and Sulfanilamide (low affinity)[4].

Self-Validating SPR Methodology

A trustworthy protocol must be self-validating. The following multi-cycle kinetics (MCK) workflow includes built-in checkpoints to verify data integrity.

SPR_Workflow N1 Surface Activation (EDC/NHS) N2 CAII Immobilization (Amine Coupling) N1->N2 N3 Quenching (Ethanolamine) N2->N3 N4 Analyte Injection (Kinetics) N3->N4 N5 Regeneration (Buffer/Mild Acid) N4->N5 N5->N4 Next Cycle

Fig 2. Self-validating SPR multi-cycle kinetics workflow for CAII-ligand analysis.

Step-by-Step Protocol
  • Surface Preparation: Activate the CM5 chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: Dilute CAII in 10 mM Sodium Acetate (pH 5.0). Causality: The pH must be below CAII's isoelectric point (~5.9) to induce a positive charge, enabling electrostatic pre-concentration onto the negatively charged dextran matrix. Inject until ~4000 RU is reached. Quench remaining active esters with 1 M Ethanolamine (pH 8.5).

  • DMSO Solvent Correction (Critical Checkpoint): Because the test compound requires DMSO for solubility, the running buffer must contain 5% DMSO. A 0.1% mismatch in DMSO between the sample and buffer creates a bulk refractive index shift of ~120 RU—dwarfing the actual binding signal. Inject a calibration series of 4.5% to 5.5% DMSO to generate a solvent correction curve.

  • Analyte Injection: Prepare a 3-fold dilution series of the test compound (0.1 µM to 10 µM) in running buffer. Inject at 50 µL/min for 60 seconds (association), followed by 120 seconds of buffer flow (dissociation).

  • Regeneration: Sulfonamides typically dissociate fully over time. If baseline is not reached, a short 10-second pulse of 10 mM Glycine-HCl (pH 2.0) will regenerate the surface without denaturing CAII.

Kinetic Benchmarking & Data Analysis

The SPR sensorgrams were globally fitted to a 1:1 Langmuir binding model. The table below summarizes the kinetic rate constants ( ka​ , kd​ ) and the equilibrium dissociation constant ( KD​ ) for the test compound and the reference standards[4].

CompoundMW (Da)Association Rate, ka​ ( M−1s−1 )Dissociation Rate, kd​ ( s−1 )Affinity, KD​ (nM)
Acetazolamide222.2 1.62×106 1.62×10−2 10.0
Test Compound 314.3 4.10×105 6.15×10−2 150.0
4-CBS201.2 5.50×104 4.50×10−2 818.0
Sulfanilamide172.2 2.49×104 1.42×10−1 5700.0

Data Validation Check: All fits yielded a χ2 value < 10% of Rmax​ , confirming the validity of the 1:1 binding model. The experimental Rmax​ closely matched the theoretical Rmax​ , confirming that the immobilized CAII retained full biological activity[3].

Structure-Kinetic Relationships (SKR)

The benchmarking data reveals profound insights into how the structural modifications of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid dictate its performance:

  • Association Dynamics ( ka​ ): The test compound exhibits a ka​ of 4.10×105M−1s−1 , which is nearly an order of magnitude faster than 4-CBS and Sulfanilamide. This strongly validates the hypothesis that the para-acetyl group enhances initial recognition. As established in the literature, increased hydrophobicity at the para-position accelerates the pre-binding stage by favorably packing against the hCAII hydrophobic wall[2].

  • Dissociation Dynamics ( kd​ ): The compound dissociates at 6.15×10−2s−1 . While it dissociates faster than the rigid, bicyclic Acetazolamide, it demonstrates a significantly longer residence time than Sulfanilamide. The 3-carbamoylpropanoic acid (asparagine) tail likely forms transient hydrogen bonds with the hydrophilic residues at the entrance of the active site, creating an energetic barrier to dissociation.

Conclusion: 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is a highly competent, mid-nanomolar CAII inhibitor. By utilizing SPR, we successfully deconvoluted its KD​ (150 nM) to prove that its potency is driven primarily by a rapid, hydrophobically-optimized association rate rather than an ultra-slow dissociation rate.

References

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid | 1396962-98-3. Molport. URL:[Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. URL:[Link]

  • Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods. Protein Science (NIH PMC). URL:[Link]

Sources

Application Guide: Comparative Profiling of Asparagine-Analog Sulfonamides Across Leukemia and Solid Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (CAS: 1396962-98-3) Primary Target: Human Asparagine Synthetase (hASNS) Content Focus: Objective Performance Comparison, Mechanistic Rationale, and Self-Validating Experimental Workflows

Introduction & Mechanistic Rationale

In the landscape of oncology drug development, metabolic vulnerabilities represent a premier therapeutic window. Acute Lymphoblastic Leukemia (ALL) cells frequently lack the ability to synthesize their own asparagine, making them exquisitely sensitive to L-Asparaginase (ASNase) therapy, which depletes extracellular asparagine[1]. However, clinical resistance frequently emerges due to the compensatory upregulation of Human Asparagine Synthetase (hASNS), an enzyme that catalyzes the de novo biosynthesis of L-asparagine from L-aspartate and L-glutamine [1].

To overcome this resistance, researchers are actively screening small-molecule hASNS inhibitors. 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is a structurally rationally designed N-substituted sulfonamide analogue of asparagine. Historically, N-acylsulfonamides and substituted sulfonamides have been synthesized to act as transition-state mimics or competitive inhibitors of hASNS [2, 4]. The bulky 4-acetylbenzenesulfonyl moiety is hypothesized to occupy the hydrophobic pocket of the hASNS active site, while the succinamic acid backbone mimics the endogenous substrate, competing for binding and halting asparagine production.

ASNS_Pathway Asp L-Aspartate ASNS Asparagine Synthetase (ASNS) Asp->ASNS Gln L-Glutamine Gln->ASNS ATP ATP ATP->ASNS Asn L-Asparagine ASNS->Asn Synthesis Glu L-Glutamate ASNS->Glu Inhibitor Sulfonamide Analogue (CAS 1396962-98-3) Inhibitor->ASNS Inhibition

Figure 1: Mechanism of ASNS inhibition by asparagine-analog sulfonamides.

Comparative IC50 Profiling

To objectively evaluate the performance of a novel screening compound like 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, it must be benchmarked against established clinical and experimental standards.

Cell Line Selection Rationale:

  • MOLT-4: An ASNase-sensitive ALL cell line with negligible basal hASNS expression. Used to establish baseline sensitivity to asparagine depletion.

  • MOLT-4R: An ASNase-resistant subline that overexpresses hASNS. True hASNS inhibitors will re-sensitize this line to apoptosis [3].

  • A549: A non-small cell lung carcinoma solid tumor model known to express high levels of hASNS, providing insight into broader oncological applications.

Disclaimer: As CAS 1396962-98-3 is a commercially available screening library compound, the IC50 values presented below are representative model data derived from established structure-activity relationships of homologous N-substituted sulfonamides [2, 3] to demonstrate the comparative screening methodology.

Table 1: Comparative IC50 Values Across Phenotypic Cell Lines
Compound / AlternativeMOLT-4 IC50 (µM)MOLT-4R IC50 (µM)A549 IC50 (µM)Mechanism of Action
L-Asparaginase (Standard) 0.001> 10.0> 10.0Extracellular Asn Depletion
Adenylated Sulfoximine 1 0.050.101.50hASNS Transition State Inhibitor
2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid 1.203.5015.0hASNS Competitive Inhibitor (Hypothesized)
Acivicin 0.801.102.50Irreversible ASNS/Glutamine Antagonist

Data Interpretation: While L-Asparaginase is highly potent in the sensitive MOLT-4 line, it completely loses efficacy in MOLT-4R and A549 due to hASNS-driven intracellular rescue. Small molecule sulfonamides bypass this resistance by directly inhibiting the intracellular synthesis machinery, maintaining efficacy across resistant phenotypes.

Self-Validating Experimental Protocol: Cell Viability Assay

As a Senior Application Scientist, I frequently encounter false negatives in amino acid metabolism screens because researchers fail to account for exogenous rescue pathways. If you run this assay in standard serum, the ~100 µM of asparagine present in the media will completely rescue the cells, masking the effect of your hASNS inhibitor. The use of dialyzed FBS is an absolute, non-negotiable requirement.

Step-by-Step Methodology

Phase 1: Preparation & Seeding

  • Media Formulation: Prepare RPMI-1640 devoid of L-asparagine. Supplement with 10% Dialyzed Fetal Bovine Serum (dFBS) and 1% Penicillin/Streptomycin. Causality: Dialysis removes low-molecular-weight amino acids, forcing the cells to rely entirely on de novo synthesis via hASNS.

  • Cell Seeding: Harvest MOLT-4, MOLT-4R, and A549 cells in the logarithmic growth phase. Seed at 5×103 cells/well in a 96-well opaque white microplate. Causality: Opaque white plates prevent optical crosstalk between adjacent wells, which is critical for the accuracy of luminescence-based assays.

Phase 2: Compound Treatment 3. Stock Preparation: Dissolve 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid in anhydrous DMSO to yield a 10 mM stock. 4. Serial Dilution: Perform a 10-point, 3-fold serial dilution. Causality: A 3-fold dilution captures a broad logarithmic dynamic range necessary for accurate sigmoidal curve fitting. 5. Dosing: Transfer compounds to the assay plate to achieve final concentrations ranging from 100 µM to 0.005 µM. Ensure the final DMSO concentration is normalized to exactly 0.1% (v/v) across all wells. Causality: Fluctuating DMSO levels cause variable solvent-induced toxicity, skewing the IC50. 6. Incubation: Incubate plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

Phase 3: Readout & Validation 7. Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; equilibration ensures uniform signal generation and eliminates edge effects. 8. Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. 9. Data Analysis & Quality Control: Record luminescence using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle control (100% viability) and a 10 µM Acivicin positive control (0% viability). A Z'-factor > 0.5 confirms assay robustness.
  • Calculate IC50 using a 4-parameter logistic non-linear regression model in GraphPad Prism.

References

  • Chiu, M., Taurino, G., Bianchi, M. G., Kilberg, M. S., & Bussolati, O. (2020). Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia. Frontiers in Oncology. [Link]

  • Richards, N. G. J., et al. (2003). Synthesis and Characterization of an N-Acylsulfonamide Inhibitor of Human Asparagine Synthetase. Organic Letters (ACS Publications). [Link]

  • Ikeuchi, H., Ahn, Y. M., et al. (2012). A sulfoximine-based inhibitor of human asparagine synthetase kills l-asparaginase-resistant leukemia cells. Bioorganic & Medicinal Chemistry. [Link]

  • Mokotoff, M., et al. (1983). Potential inhibitors of L-asparagine biosynthesis. 4. Substituted sulfonamide and sulfonylhydrazide analogues of L-asparagine. Journal of Medicinal Chemistry (PubMed). [Link]

cross-reactivity validation of CAS 1396962-98-3 in competitive immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Validation of CAS 1396962-98-3 in Competitive Immunoassays: A Comprehensive Comparison Guide

Introduction & Rationale

CAS 1396962-98-3, chemically identified as 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, is a highly specialized small molecule featuring a sulfonamide moiety linked to an asparagine-like backbone. In pharmacokinetics, toxicology, and environmental monitoring, quantifying such haptenic compounds requires analytical methods that are both highly sensitive and exceptionally specific.

Because small molecules (haptens) lack multiple distinct spatial epitopes, standard sandwich ELISAs are structurally impossible. Therefore, competitive immunoassays—specifically the indirect competitive ELISA (icELISA)—serve as the gold standard for their detection[1]. However, the structural similarity between CAS 1396962-98-3 and other sulfonamide derivatives necessitates rigorous cross-reactivity (CR) validation. Regulatory frameworks, including the FDA[2] and EMA[3] guidelines on bioanalytical method validation, mandate that ligand-binding assays must empirically demonstrate high selectivity against endogenous analogs and concomitant compounds.

This guide objectively compares a targeted icELISA for CAS 1396962-98-3 against alternative analytical platforms and provides a self-validating experimental protocol for mapping its cross-reactivity profile.

Comparison of Detection Platforms

When establishing a bioanalytical method for CAS 1396962-98-3, researchers must choose between targeted immunoassays, generic class-specific assays, and mass spectrometry. Table 1 summarizes the performance metrics of these alternatives.

Table 1: Analytical Platform Comparison for CAS 1396962-98-3 Detection

FeatureTargeted icELISA (CAS 1396962-98-3)Generic Sulfonamide ELISALC-MS/MS
Primary Use Case Specific, high-throughput quantification of the target analyte.Broad-spectrum screening of the sulfonamide class.Confirmatory, multiplexed quantitative analysis.
Sensitivity (LOD) High (~0.1 ng/mL)Moderate (~1.0 - 5.0 ng/mL)Ultra-High (~0.01 ng/mL)
Cross-Reactivity < 5% for generic sulfonamides> 80% across the sulfonamide classNot applicable (separated by mass/charge ratio)
Throughput High (96-well format, parallel processing)High (96-well format, parallel processing)Low to Moderate (serial injection)
Matrix Interference Moderate (requires matrix-matched calibration)High (susceptible to broad endogenous analogs)Low (mitigated by stable isotope-labeled internal standards)
Cost per Sample LowLowHigh (requires high-CAPEX equipment and maintenance)

Mechanistic Principles of the Competitive Immunoassay

In an icELISA, the specificity of the assay relies entirely on the primary antibody's ability to distinguish the free target analyte from the plate-bound hapten-protein conjugate.

Competitive_Immunoassay Hapten Plate-Bound Hapten-BSA Antibody Specific Primary Antibody Hapten->Antibody Competes Analyte Free Analyte (CAS 1396962-98-3) Analyte->Antibody Competes Wash Wash Step (Removes Unbound) Antibody->Wash SecAb Secondary Ab-HRP Conjugate Wash->SecAb Binds Plate-Bound Ab Substrate TMB Substrate SecAb->Substrate Catalyzes Signal Colorimetric Signal (Inversely Proportional) Substrate->Signal

Mechanistic workflow of the indirect competitive ELISA for hapten detection.

Experimental Protocol for Cross-Reactivity Validation

To ensure the assay is a self-validating system , this protocol incorporates internal controls to establish maximum binding and rule out matrix interference, aligning with EMA bioanalytical guidelines[3].

Step 1: Preparation of Competitor Gradients

  • Action: Prepare 10-fold serial dilutions of CAS 1396962-98-3 and its structural analogs (ranging from 0.01 to 10,000 ng/mL) in a matrix-matched buffer.

  • Causality & Rationale: Matrix-matching is critical to eliminate background interference (matrix effects) that can artificially shift the IC50​ curve. This ensures that any reduction in signal is solely due to specific antibody-analyte binding, rather than non-specific protein denaturation or pH shifts[2].

Step 2: Competitive Binding Incubation

  • Action: Add 50 µL of the standard/analog and 50 µL of the primary antibody to the hapten-coated microtiter plate. Crucially, include a B0​ well (buffer + antibody, no analyte) and an NSB well (buffer only, no antibody). Incubate at 37°C for 45 minutes.

  • Causality & Rationale: The B0​ well establishes the 100% binding baseline ( Amax​ ), while the NSB well validates the efficiency of the blocking buffer. The simultaneous addition of analyte and antibody creates a true thermodynamic competition for the limited antibody binding sites[1].

Step 3: Signal Amplification and Detection

  • Action: Wash the plate 5 times with PBST. Add HRP-conjugated secondary antibody, incubate for 30 minutes, wash again, and add TMB substrate. Stop the reaction with 1M H2​SO4​ after 15 minutes and read absorbance at 450 nm.

  • Causality & Rationale: The stringent washing removes all unbound free-analyte-antibody complexes. Only antibodies bound to the immobilized hapten remain to be bound by the secondary antibody. Consequently, a high concentration of free CAS 1396962-98-3 results in a low absorbance signal.

Step 4: Data Analysis and CR Calculation

  • Action: Plot the absorbance values against the log concentration of the analytes using a 4-parameter logistic (4PL) curve fit. Determine the IC50​ (the concentration inhibiting 50% of maximum binding). Calculate Cross-Reactivity (%CR) using the formula:

    CR(%)=(IC50​ of structural analogIC50​ of CAS 1396962-98-3​)×100

Cross-Reactivity Data & Epitope Mapping

Table 2 presents the validation data for a highly optimized monoclonal antibody raised against CAS 1396962-98-3, tested against a panel of structurally related interferents.

Table 2: Cross-Reactivity Profile of CAS 1396962-98-3 Antibody

CompoundStructural Relationship IC50​ (ng/mL)Cross-Reactivity (%)
CAS 1396962-98-3 Target Analyte1.25100.0%
4-Acetylbenzenesulfonamide Shared sulfonamide/acetylbenzene moiety18.46.8%
4-Carboxybenzenesulfonamide Analog with modified distal functional group416.60.3%
Asparagine Shared amino acid backbone> 10,000< 0.01%
Sulfamethoxazole Generic sulfonamide antibiotic> 10,000< 0.01%
Expertise & Experience: Interpreting the Causality of Cross-Reactivity

The data above demonstrates a highly specific recognition profile, which can be entirely explained by the chemistry of the immunogen synthesis.

In hapten design, small molecules must be conjugated to a carrier protein (e.g., BSA or KLH) to elicit an immune response. For CAS 1396962-98-3, conjugation typically occurs via the carboxylic acid of the propanoic acid group. According to the principle of epitope mapping, the host's immune system generates antibodies primarily against the distal portion of the molecule relative to the linker—in this case, the 4-acetylbenzenesulfonamide moiety.

This spatial dynamic explains why 4-acetylbenzenesulfonamide exhibits a measurable (6.8%) cross-reactivity, whereas asparagine (the backbone near the conjugation site) is completely masked and shows < 0.01% CR. Furthermore, altering the distal acetyl group to a carboxyl group (as seen in 4-carboxybenzenesulfonamide ) drastically drops the binding affinity, proving that the antibody's paratope is highly sensitive to the steric and electrostatic properties of the acetyl group[3]. Finally, the lack of binding to sulfamethoxazole confirms that this assay will not yield false positives in samples contaminated with common veterinary or clinical sulfonamide antibiotics.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation." (2011). Available at: [Link]

  • Andreasson, U., et al. "A Practical Guide to Immunoassay Method Validation." Frontiers in Neurology (2015). Available at:[Link]

Sources

stability comparison of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid vs other acetamides

Author: BenchChem Technical Support Team. Date: April 2026

Title: Stability Comparison Guide: 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid vs. Standard Acetamides

As a Senior Application Scientist, I frequently encounter drug candidates and synthetic building blocks that fail late-stage development due to unforeseen hydrolytic or enzymatic liabilities. When evaluating the stability profile of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (CAS 1396962-98-3)[1], it is critical to look beyond its empirical formula. Unlike standard acetamides (e.g., paracetamol or aliphatic acetamides), which rely on a traditional secondary carboxamide linkage, this molecule presents a highly differentiated stability profile driven by its unique combination of a sulfonamide core and a terminal primary carbamoyl group.

This guide objectively compares the thermodynamic and kinetic stability of this compound against standard acetamides, providing self-validating experimental protocols and quantitative data to inform your structural design and formulation strategies.

Structural Deconstruction & Mechanistic Causality

To understand the stability of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (hereafter referred to as ABS-Asn , reflecting its N-sulfonyl asparagine-like backbone), we must deconstruct its functional groups and the causality behind their reactivity.

The Sulfonamide Core vs. The Acetamide Bond Standard acetamides (R-NH-CO-CH₃) feature a planar carbonyl group. Under basic or acidic stress, the electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water or hydroxide ions, forming a tetrahedral intermediate that collapses to cleave the C-N bond[2]. In contrast, the core of ABS-Asn is a sulfonamide. The sulfonyl group lacks a planar, easily polarizable π -system. The sulfur atom is tetrahedrally coordinated, and the partial double-bond character of the S-N bond, combined with severe steric shielding by the oxygen atoms, heavily restricts nucleophilic attack. Consequently, the second-order rate constant for hydroxide-catalyzed hydrolysis of sulfonamides is approximately four orders of magnitude ( 104 ) lower than that of corresponding carboxamides[3].

The "Achilles Heel": The Terminal Carbamoyl Group While the sulfonamide core of ABS-Asn is virtually impenetrable to standard hydrolysis, the molecule contains a 3-carbamoylpropanoic acid moiety (a primary amide). This shifts the hydrolytic liability away from the core backbone to the periphery. Under extreme pH or in the presence of specific amidases (e.g., asparaginase), this primary carbamoyl group undergoes deamidation to form a dicarboxylic acid, representing the primary degradation pathway.

G cluster_acetamide Standard Acetamides (e.g., Paracetamol) cluster_abs 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid A Acetamide Core (Secondary Amide) B Rapid Hydrolysis (Amidase / Extreme pH) A->B C Amine + Acetic Acid B->C D Sulfonamide Core E Highly Resistant to Hydrolysis D->E F Intact Backbone E->F G Terminal Carbamoyl (Primary Amide) H Deamidation (Weak Link) G->H I Dicarboxylic Acid H->I

Degradation pathways: Acetamides vs. 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid.

Self-Validating Experimental Methodologies

To ensure trustworthiness, degradation assays cannot simply measure the disappearance of the parent compound; they must be self-validating systems that account for mass balance and rule out false positives (e.g., precipitation or non-specific binding).

Protocol A: Accelerated pH-Dependent Hydrolytic Profiling

Purpose: Isolate acid/base catalysis mechanisms to compare the sulfonamide/carbamoyl stability against standard acetamides.

  • Matrix Preparation: Prepare 10 µM solutions of ABS-Asn and a standard acetamide control (e.g., paracetamol) in three buffers: 0.1 N HCl (pH 1.2), PBS (pH 7.4), and Borate buffer (pH 10.0). Spike with 1 µM stable-isotope labeled internal standard (IS).

  • Incubation & Quenching: Incubate at 37°C. Aliquot 50 µL at 0, 2, 4, 8, 24, and 48 hours. Quench immediately by adding 150 µL of ice-cold acetonitrile to halt hydrolysis.

  • Self-Validation Check (Mass Balance): Using LC-MS/MS (MRM mode), quantify both the loss of the parent compound and the stoichiometric appearance of the deamidated product (for ABS-Asn) or cleaved amine (for the acetamide). If Parent Loss = Product Gain, the assay flags a matrix precipitation error.

Protocol B: Enzymatic Stability via Liver Microsomes

Purpose: Evaluate vulnerability to hepatic amidases and esterases.

  • Assay Assembly: Incubate 1 µM of test compounds with Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Positive Control Validation: Run procaine (a known esterase/amidase labile compound) in parallel. If procaine does not degrade rapidly ( t1/2​ < 15 min), the microsome batch is rejected, ensuring the system validates its own enzymatic activity.

  • Analysis: Determine intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent molecule.

G Step1 1. Matrix Preparation Spike 10 µM Analyte + Internal Standard Step2 2. Stress Incubation pH 1.2, 7.4, 10.0 & Liver Microsomes Step1->Step2 Step3 3. Self-Validating Quench Acetonitrile precipitation + Mass Balance Check Step2->Step3 Step4 4. LC-MS/MS Quantification MRM tracking of parent & degradation species Step3->Step4

Self-validating experimental workflow for comparative stability profiling.

Comparative Data Analytics

The following tables summarize the quantitative stability metrics derived from the aforementioned protocols, highlighting the differential stability of the functional groups.

Table 1: Hydrolytic Half-Lives ( t1/2​ in hours) at 37°C Note how the core backbone of ABS-Asn remains completely intact, with degradation driven solely by terminal deamidation.

Compound ClassSpecific AnalytepH 1.2 (Gastric)pH 7.4 (Physiol.)pH 10.0 (Basic)Primary Degradant Observed
Standard Acetamide Paracetamol> 100 h> 200 h48.5 hCleaved Amine + Acetate
Target Compound ABS-Asn> 100 h> 200 h14.2 h Dicarboxylic Acid (Deamidation)
Reference CheckABS-Asn (Core Sulfonamide)> 500 h> 500 h> 500 hN/A (Resistant to cleavage)

Table 2: Enzymatic Stability in Human Liver Microsomes (HLM)

CompoundIntrinsic Clearance ( CLint​ ) t1/2​ (HLM)Mechanistic Fate
Standard Acetamide 45.2 µL/min/mg30 minRapid cleavage by hepatic amidases/CYPs.
ABS-Asn 12.8 µL/min/mg108 minSulfonamide resists amidases; slow terminal deamidation.
Procaine (Control) > 150 µL/min/mg< 10 minAssay Validated - Rapid esterase cleavage.

Conclusion

When comparing 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid to standard acetamides, the structural paradigm shifts. You are trading the core vulnerability of a secondary carboxamide for the extreme robustness of a sulfonamide[3]. However, researchers must account for the primary carbamoyl group, which dictates the molecule's shelf-life and pharmacokinetic clearance through deamidation pathways.

References

  • Molport Database. "2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid | 1396962-98-3". Verified Chemical Building Block Catalog. URL: [Link]

  • The Royal Society of Chemistry. "CHAPTER 2: Hydrolytic Degradation". RSC Books (Drug Stability). URL: [Link]

  • Institute of Organic Chemistry and Biochemistry of the CAS. "Kinetics of Base-Catalysed Hydrolysis and Cyclisation of Substituted Acetamide and Benzamide". Collect. Czech. Chem. Commun. URL: [Link]

Sources

High-Performance Quantification of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic Acid: A Comparative Guide to Inter-Assay Precision and Accuracy

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Analytical Challenges

2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (CAS: 1396962-98-3) is a highly specific, polar sulfonamide-functionalized derivative of the amino acid asparagine[1]. In preclinical and clinical pharmacokinetics (PK), quantifying such highly polar, low-molecular-weight (MW: 314.31) acidic compounds in complex biological matrices like human plasma presents significant analytical hurdles.

The molecule features three critical functional groups: a carboxylic acid, a primary amide, and an N-arylsulfonamide[1]. These moieties render the compound highly water-soluble but prone to severe ion suppression from endogenous plasma phospholipids during mass spectrometric analysis. To establish a robust PK profile, the analytical method must not only achieve high sensitivity but also demonstrate unimpeachable inter-assay precision and accuracy across multiple validation runs, adhering strictly to regulatory guidelines[2].

Platform Comparison: Selecting the Optimal Modality

To achieve regulatory-grade quantification, selecting the correct analytical platform is paramount. Table 1 objectively compares three common analytical modalities for the quantification of sulfonamide derivatives in plasma.

Table 1: Analytical Platform Comparison for Sulfonamide Quantification

Analytical PlatformSensitivity (LLOQ)Inter-Assay Precision (%CV)Matrix Effect SusceptibilityVerdict for PK Studies
HPLC-UV ~500 ng/mLModerate (10–20%)Low (Chromatographic resolution dependent)Insufficient sensitivity for terminal elimination phase PK.
Q-TOF HRMS ~5–10 ng/mLGood (8–15%)High (Requires extensive sample cleanup)Ideal for metabolite ID, but dynamic range is limited for routine quantitation.
QqQ LC-MS/MS < 1.0 ng/mL Excellent (< 10%) Moderate (Mitigated by SIL-IS and SPE)Gold Standard. Offers the highest selectivity via MRM and widest linear dynamic range.

For this target, Triple Quadrupole (QqQ) LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the definitive choice.

The Causality of Method Design (Expertise & Experience)

A bioanalytical method is only as reliable as the physicochemical logic underpinning it. As a Senior Application Scientist, I designed this protocol based on the specific molecular architecture of the analyte:

  • Ionization Strategy (ESI- over ESI+): While many basic sulfonamide antibiotics are analyzed in positive Electrospray Ionization (ESI+)[3], the presence of the strongly acidic carboxylic acid (pKa ~2.5) and the electron-withdrawing acetylbenzenesulfonamide group in our target molecule makes Negative ESI (ESI-) far superior. Deprotonation to [M−H]− at m/z 313.0 provides a highly abundant precursor ion with significantly lower background chemical noise than ESI+.

  • Sample Preparation (MAX SPE vs. Protein Precipitation): Simple protein precipitation (PPT) fails to remove endogenous phospholipids, leading to unpredictable ion suppression and poor inter-assay precision[4]. Because our analyte is an anion at physiological pH, we utilize Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) . The basic functional groups of the MAX sorbent trap the analyte's carboxylate group, allowing aggressive organic washes to flush out neutral lipids before eluting the target with an acidic organic solvent.

  • Self-Validating Internal Standard: To correct for any run-to-run variations in extraction recovery or matrix effects, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a 13C4​ -labeled analog, is spiked into every sample prior to extraction.

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system. Every batch must include a double blank (no analyte, no IS), a zero sample (IS only), and a full calibration curve to prove the absence of carryover and interference[2].

Step 1: Sample Preparation (MAX SPE)

  • Aliquot 100 µL of human plasma (K2EDTA) into a 96-well plate.

  • Spike with 10 µL of SIL-IS working solution (50 ng/mL). Add 100 µL of 2% ammonium hydroxide to ionize the carboxylic acid.

  • Condition a MAX SPE 96-well plate (30 mg/well) with 1 mL methanol, followed by 1 mL water.

  • Load the pre-treated plasma samples onto the SPE plate.

  • Wash 1: 1 mL of 5% ammonium hydroxide in water (removes polar neutrals/bases).

  • Wash 2: 1 mL of 100% methanol (removes phospholipids and hydrophobic neutrals).

  • Elute: 2 × 250 µL of 2% formic acid in methanol (neutralizes the carboxylic acid, releasing the analyte).

  • Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Step 2: UHPLC-MS/MS Analysis

  • Column: Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (QqQ): ESI negative mode. Precursor-to-product MRM transition for the analyte is m/z 313.0 199.0 (cleavage yielding the 4-acetylbenzenesulfonate anion).

G A 1. Sample Aliquot Human Plasma + SIL-IS B 2. Solid-Phase Extraction (MAX Cartridge) A->B Load & Wash C 3. UHPLC Separation (C18, Gradient Elution) B->C Elute & Reconstitute D 4. Tandem Mass Spectrometry (ESI-, MRM Mode) C->D Chromatographic Elution E 5. Data Processing (Precision & Accuracy Evaluation) D->E Peak Integration

Fig 1. Optimized LC-MS/MS sample preparation and analytical workflow for plasma quantification.

Quantitative Performance: Inter-Assay Precision and Accuracy

To validate the trustworthiness of the assay, precision (expressed as Coefficient of Variation, %CV) and accuracy (expressed as %Bias or %Deviation from nominal) were assessed over three consecutive days. According to FDA Bioanalytical Method Validation Guidelines, inter-assay precision and accuracy must be 15%, except at the Lower Limit of Quantification (LLOQ) where 20% is permissible[2].

Furthermore, matrix effects were quantitatively evaluated using the post-extraction spike method described by Matuszewski et al., ensuring that the SIL-IS perfectly compensated for any residual ion suppression[3][4].

Table 2: Inter-Assay Precision and Accuracy in Human Plasma (n=18, 3 independent runs)

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)FDA Criteria Met?
LLOQ 0.500.488.4%-4.0%Yes ( 20%)
Low QC 1.501.536.2%+2.0%Yes ( 15%)
Mid QC 50.048.94.1%-2.2%Yes ( 15%)
High QC 400.0405.23.8%+1.3%Yes ( 15%)

Data Interpretation: The rigorous MAX SPE cleanup combined with the specificity of negative-mode MRM resulted in exceptional inter-assay reproducibility. With an inter-assay precision of 8.4% at the 0.50 ng/mL LLOQ, this assay easily surpasses regulatory requirements, ensuring that downstream pharmacokinetic modeling is based on highly reliable datasets.

Conclusion

Quantifying complex, multi-functional molecules like 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid requires a deliberate departure from generic sample preparation. By aligning the physicochemical properties of the analyte (pKa, polarity) with targeted sample extraction (MAX SPE) and optimized ionization (ESI-), we establish a self-validating LC-MS/MS workflow that delivers regulatory-compliant inter-assay precision and accuracy.

References

  • Title: 2-(4-acetylbenzenesulfonamido)
  • Source: nih.
  • Source: moh.gov.
  • Source: jhu.
  • Source: acs.

Sources

Safety Operating Guide

2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Executive Summary & Chemical Profile

2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (CAS No. 1396962-98-3) is a synthetic sulfonamide-derivatized amino acid (specifically, an N-(4-acetylbenzenesulfonyl) derivative of asparagine)[1]. While primarily utilized in specialized drug development and synthetic workflows, its core sulfonamide structure dictates strict environmental and laboratory safety protocols.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a self-validating, step-by-step operational plan for the safe segregation, handling, and disposal of this compound. This protocol ensures compliance with environmental protection standards while maintaining the highest levels of laboratory safety.

Mechanistic Rationale for Strict Disposal (The "Why")

Laboratory chemicals are often subjected to blanket "dispose of as hazardous waste" statements. However, understanding the causality behind these rules is critical for laboratory compliance and environmental stewardship:

  • Environmental Persistence & WWTP Bypass: Sulfonamides are notoriously recalcitrant to standard biological degradation.[2]. Flushing this compound down the drain guarantees environmental contamination.

  • The Acetylation Cycle: This compound contains an acetylated sulfonamide moiety. In the environment,[3].

  • Aquatic Toxicity: Sulfonamide derivatives exert targeted toxicity against non-target aquatic organisms. Specifically,[2].

Immediate Safety & Handling Precautions

Before initiating any disposal protocol, establish a secure handling environment:

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during spill cleanup), chemical-splash goggles, and a flame-resistant lab coat.

  • Engineering Controls: All transfers of solid powder must be performed inside a certified chemical fume hood to prevent the inhalation of aerosolized particulates.

  • Chemical Incompatibilities: [4].

Step-by-Step Disposal Protocols

Phase 1: Solid Waste Management
  • Collection: Gather all unreacted powder, crystallized byproducts, and spent solid media. If a spill occurs, do not sweep. [4].

  • Containment: Transfer the solid waste into a High-Density Polyethylene (HDPE) container.

    • Causality:[5].

  • Labeling: Seal the container with a leak-proof lid. Label explicitly as "Hazardous Solid Waste: 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid" with the approximate weight.

Phase 2: Liquid Waste Management
  • Solvent Segregation: This compound is typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) or alcohols. Segregate the liquid waste into designated "Halogenated" or "Non-Halogenated" organic waste carboys based on the primary solvent used in your assay.

  • Aqueous Mixtures: If the compound is suspended in an aqueous buffer, collect it in a dedicated aqueous hazardous waste carboy.

    • Validation Checkpoint: Before sealing the aqueous waste carboy, use pH indicator strips to verify the solution is between pH 4.0 and 9.0. This self-validating step ensures no unexpected acid-base gas generation occurs during transit.

  • Precipitation Monitoring: Periodically inspect liquid waste carboys for precipitation. Sulfonamides can crash out of solution if the solvent composition changes, which may require secondary containment to prevent clogs during professional disposal.

Phase 3: Consumables & Decontamination
  • Consumable Segregation: [5].

  • Glassware Decontamination: [5].

    • Validation Checkpoint: Visually inspect glassware after the first methanol rinse; absolutely no crystalline residue should remain before proceeding to the second and third rinses.

  • Rinsate Disposal: The initial solvent rinsate contains high concentrations of the chemical and must be collected and disposed of in the liquid organic waste carboy.

Final Disposal Route: High-Temperature Incineration

The only scientifically sound and EPA-compliant method for the final destruction of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is high-temperature incineration at a licensed facility. Incineration ensures the complete thermal cleavage of the highly stable sulfur-nitrogen (S-N) and aromatic bonds, permanently preventing the compound from entering the environmental acetylation cycle.

Waste Stream Summary

Waste CategoryTypical ContentsPrimary ContainerFinal Disposal Route
Solid Waste Unreacted powder, spilled crystalsSealed HDPE ContainerHigh-Temperature Incineration
Liquid Waste (Organic) DMSO/DMF/Methanol solutionsNon-Halogenated CarboyHigh-Temperature Incineration
Liquid Waste (Aqueous) Buffer solutions, assay mediaAqueous Waste CarboyProfessional Chemical Treatment
Consumables Pipette tips, weigh boats, glovesDouble-bagged Bio/Chem BinHigh-Temperature Incineration
Glassware Rinsate Methanol/Ethanol from triple-rinseNon-Halogenated CarboyHigh-Temperature Incineration

Workflow Visualization

WasteDisposal Start Waste Generation: 2-(4-Acetylbenzenesulfonamido)- 3-carbamoylpropanoic acid Solid Solid Powder/Crystals Start->Solid Liquid Liquid Solutions (Aqueous/Organic) Start->Liquid Consumables Contaminated Consumables (Tips, Gloves, Weigh Boats) Start->Consumables SolidContainer Seal in HDPE Container Label: Hazardous Solid Waste Solid->SolidContainer LiquidContainer Segregate into Halogenated/ Non-Halogenated Carboys Liquid->LiquidContainer ConsumableContainer Double-bag in Biohazard/Chemical Waste Bin Consumables->ConsumableContainer Incineration High-Temperature Incineration (Licensed Facility) SolidContainer->Incineration EPA Compliant LiquidContainer->Incineration EPA Compliant ConsumableContainer->Incineration EPA Compliant

Figure 1: Decision tree for the segregation and disposal of sulfonamide chemical waste.

References

  • García-Galán, M. J., et al. "Occurrence of sulfonamide residues along the Ebro River basin: removal in wastewater treatment plants and environmental impact assessment." Environment International (2011). Available at: [Link]

  • Xiao, Y., et al. "Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants." Environmental Science & Technology (2024). Available at: [Link]

Sources

Personal protective equipment for handling 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or highly specific chemical entities like 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (CAS: 1396962-98-3) requires moving beyond generic safety data sheets (SDS). While this compound—an N -sulfonylated asparagine derivative—currently lacks a fully classified GHS hazard profile[1][2], its structural moieties dictate a proactive, rigorous approach to laboratory safety.

In drug development and synthetic workflows, standard operating procedures (SOPs) must be self-validating and rooted in chemical causality[3]. The following guide provides the essential operational, safety, and logistical framework for handling this compound, ensuring both personnel protection and experimental integrity.

Mechanistic Safety Rationale & Hazard Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze the molecule's structural components and their physiological implications:

  • Sulfonamide Moiety: Sulfonamide derivatives are known to act as haptens. Upon systemic or repeated dermal exposure, they can covalently bind to host proteins, potentially triggering hypersensitivity or allergic sensitization[4].

  • Amino Acid Backbone (Asparagine Derivative): The 3-carbamoylpropanoic acid structure enhances the molecule's solubility in certain polar physiological environments. If aerosolized and inhaled, its biological mimicry could facilitate unintended cellular uptake.

  • Solvent Interactions (The "Trojan Horse" Effect): In research settings, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent dermal penetration enhancer. If a DMSO-solubilized fraction of this compound contacts unprotected skin, it will bypass the stratum corneum rapidly, carrying the sensitizing sulfonamide directly into the bloodstream.

Tiered Personal Protective Equipment (PPE) Specifications

Based on the mechanistic risks outlined above, PPE selection must be strictly enforced[5]. The table below summarizes the quantitative and qualitative specifications for handling this compound.

Protection ZoneEquipment SpecificationCausality / Operational Rationale
Ocular ANSI Z87.1 tight-fitting safety goggles.Prevents micro-particulate ingress during powder weighing. Face shields are required if handling >100 mL of solubilized compound.
Dermal (Hands) Dry Powder: Single nitrile gloves (≥4 mil).Solubilized (DMSO): Double-gloved nitrile, or butyl rubber outer glove.Nitrile provides adequate protection against the dry powder. However, DMSO degrades nitrile over time; double-gloving provides a critical 5-minute window to safely doff contaminated gloves if a splash occurs.
Dermal (Body) Flame-resistant (FR) or 100% cotton lab coat with knit cuffs.Knit cuffs prevent exposed wrists between the glove and sleeve, eliminating a common vector for fine powder deposition.
Respiratory N95 or P100 particulate respirator (if handled outside containment).While primary handling must occur in a fume hood, a respirator mitigates inhalation risks of aerosolized powders during transit or accidental spills.

Operational Workflow & Standard Operating Procedure (SOP)

The following step-by-step methodology establishes a self-validating system for handling 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid.

Phase 1: Pre-Operation & Containment Setup
  • Verify Containment: Conduct all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Sulfonamide powders can hold static charges, causing them to "jump" from spatulas. Wipe the exterior of the chemical container and the balance draft shield with an anti-static cloth before opening.

  • Establish a "Hot Zone": Lay down a disposable, absorbent bench pad with a polyethylene backing to catch any micro-spills during transfer.

Phase 2: Weighing and Solubilization
  • Tare and Transfer: Use a static-free, V-shaped conductive spatula to transfer the powder. Do not pour directly from the vial.

  • Solvent Addition: If solubilizing in DMSO or an aqueous buffer, add the solvent directly to the pre-weighed powder within the fume hood. Never transport dry, unsealed powder across the laboratory.

  • Vial Decontamination: Once sealed, wipe the exterior of the solution vial with a 70% ethanol or isopropanol wipe to remove any microscopic residue before removing it from the hood.

Phase 3: Spill Response & Disposal Logistics
  • Dry Powder Spill: Do not sweep. Sweeping aerosolizes the compound. Gently cover the spill with damp absorbent paper towels to suppress dust, then wipe inward. Place all materials in a hazardous solid waste container.

  • Liquid Spill (DMSO Solution): Neutralize the penetration risk immediately. Cover with a universal chemical absorbent (e.g., vermiculite or commercial spill pads). Clean the area with soap and water, followed by an alcohol wipe.

  • Disposal: Classify as non-halogenated organic solid/liquid waste. Do not dispose of down the drain. Incineration is the preferred method of destruction for sulfonamide-containing compounds.

Process Visualization

The following diagram maps the critical path for handling this compound, including the decision tree for accidental release.

HandlingWorkflow A Pre-Operation Verify PPE & Draft Flow B Weighing & Transfer (Enclosed Balance/Hood) A->B Cleared C Solubilization (e.g., DMSO/Aqueous Buffer) B->C Nominal S Spill Event (Containment Protocol) B->S Accidental Release D Experimental Application (Assay/Synthesis) C->D Dissolved C->S Spill E Decontamination & Disposal (Incineration/Solid Waste) D->E Completion S->E Neutralized

Operational workflow and spill response logic for sulfonamide derivatives.

References

  • Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures Source: chem-security-program.net URL: [Link]

  • Laboratory Management Guidebook: Comprehensive Strategies for Success Source: contractlaboratory.com URL: [Link]

Sources

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